molecular formula C10H10O2 B159188 3,3-Dimethyl-2-benzofuran-1(3H)-one CAS No. 1689-09-4

3,3-Dimethyl-2-benzofuran-1(3H)-one

Cat. No.: B159188
CAS No.: 1689-09-4
M. Wt: 162.18 g/mol
InChI Key: YFBZUWUJSCLVST-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5114. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2-benzofuran-1-one
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InChI

InChI=1S/C10H10O2/c1-10(2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3
Source PubChem
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InChI Key

YFBZUWUJSCLVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID40168618
Record name 3,3-Dimethylphthalide
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Molecular Weight

162.18 g/mol
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CAS No.

1689-09-4
Record name 3,3-Dimethylphthalide
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Record name 3,3-Dimethylphthalide
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Record name 3,3-Dimethylphthalide
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Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-2-benzofuran-1(3H)-one, a notable member of the phthalide class of compounds, presents a unique structural motif characterized by a gem-dimethyl group at the 3-position of the benzofuranone core. This feature imparts significant steric influence, directing its chemical reactivity and rendering it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and chemical reactivity. Furthermore, it explores the biological activities associated with the broader benzofuranone and phthalide classes, highlighting potential avenues for its application in drug discovery and development, particularly in the realms of anticancer and neuroprotective therapies.

Introduction: The Significance of the 3,3-Disubstituted Phthalide Scaffold

The benzofuranone core is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of natural products and biologically active molecules.[1] The phthalide subclass, specifically 2-benzofuran-1(3H)-ones, has garnered considerable attention due to its wide range of pharmacological properties.[2][3] The introduction of a gem-dimethyl group at the C3 position, as seen in this compound, offers a strategic advantage in synthetic chemistry. This substitution provides steric hindrance that can regioselectively guide subsequent chemical transformations, a crucial aspect in the construction of intricate molecular architectures.[1] This compound serves as a key building block for various organic molecules, including 10,10-dimethylanthrone and the antidepressant drug melitracenium chloride.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is paramount for its application in research and synthesis.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its core physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂[4]
Molar Mass 162.19 g/mol [4]
CAS Number 1689-09-4[5]
Appearance White Solid[1]
Melting Point 69-77 °C[1]
Boiling Point 291.1 °C at 760 mmHg[1]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of 7.0-8.0 ppm. The two methyl groups at the C3 position would appear as a singlet further upfield, likely around 1.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the lactone (around 170 ppm), the quaternary carbon at the 3-position, the carbons of the benzene ring, and the methyl carbons.

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactone functional group, typically appearing in the region of 1760-1800 cm⁻¹. Additional peaks corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C stretching of the aromatic ring, would also be present.

The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 162, corresponding to its molecular weight.[5] The fragmentation pattern provides valuable structural information, with characteristic losses of methyl groups and other fragments.

Synthesis and Reactivity

The synthesis and chemical behavior of this compound are central to its utility as a synthetic intermediate.

Synthetic Pathways

A common and effective method for the synthesis of 3,3-disubstituted phthalides involves the reaction of phthalic anhydride with organometallic reagents, such as Grignard reagents.[6][7]

The synthesis of this compound can be achieved through the reaction of phthalic anhydride with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This reaction proceeds through a nucleophilic attack of the Grignard reagent on one of the carbonyl groups of the anhydride, followed by a second intramolecular nucleophilic attack and subsequent workup to yield the desired product.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Phthalic anhydride

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Prepare the methylmagnesium iodide Grignard reagent by reacting magnesium turnings with methyl iodide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve phthalic anhydride in anhydrous diethyl ether.

  • Slowly add the Grignard reagent solution to the phthalic anhydride solution at a controlled temperature (e.g., 0 °C) with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Phthalic_Anhydride Phthalic Anhydride Reaction Grignard Reaction (Anhydrous Diethyl Ether) Phthalic_Anhydride->Reaction Grignard_Reagent Methylmagnesium Iodide Grignard_Reagent->Reaction Quenching Quenching (aq. NH4Cl) Reaction->Quenching 1. Add Grignard 2. Stir Extraction Extraction & Drying Quenching->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is influenced by the lactone ring and the aromatic system.

The carbonyl group of the lactone is susceptible to nucleophilic attack. Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the opening of the lactone ring.[8]

The benzene ring of the benzofuranone system can undergo electrophilic aromatic substitution reactions. The lactone ring is generally considered to be a deactivating group, and the substitution pattern will be directed by the existing oxygen atom and the carbonyl group.

Reactivity_Profile cluster_carbonyl Carbonyl Reactivity cluster_aromatic Aromatic Ring Reactivity Compound This compound Nucleophilic_Attack Nucleophilic Attack (e.g., Grignard Reagents) Compound->Nucleophilic_Attack Electrophilic_Substitution Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Compound->Electrophilic_Substitution Ring_Opening Lactone Ring Opening Nucleophilic_Attack->Ring_Opening Substituted_Product Substituted Benzofuranone Electrophilic_Substitution->Substituted_Product

Caption: Reactivity profile of this compound.

Applications in Drug Development

While specific biological data for this compound is limited in the reviewed literature, the broader classes of benzofuranones and phthalides exhibit a wide range of promising biological activities, suggesting potential therapeutic applications for this compound and its derivatives.

Anticancer Potential

Benzofuran scaffolds are recognized for their significant anticancer properties.[9][10][11][12][13] Numerous derivatives have demonstrated potent inhibitory activity against various human cancer cell lines.[10] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Neuroprotective Effects

Phthalides and their derivatives have shown potential in the treatment of neurological disorders.[2][3] Some compounds have demonstrated neuroprotective effects against oxidative stress-induced cell death in neuronal models.[14][15][16] The antioxidant properties of the benzofuranone core contribute to its ability to mitigate the damaging effects of reactive oxygen species in the brain.

Biological_Potential cluster_anticancer Anticancer Activity cluster_neuroprotection Neuroprotective Effects Compound This compound & Derivatives Apoptosis Induction of Apoptosis Compound->Apoptosis Pathway_Modulation Modulation of Signaling Pathways Compound->Pathway_Modulation Antioxidant Antioxidant Activity Compound->Antioxidant ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging

Caption: Potential therapeutic applications of this compound.

Conclusion

This compound is a synthetically valuable compound with a well-defined physicochemical and spectroscopic profile. Its strategic importance lies in its role as a versatile intermediate for the synthesis of more complex molecules, driven by the directing effects of the gem-dimethyl group. While direct biological data for this specific compound is emerging, the extensive research on the anticancer and neuroprotective activities of the broader benzofuranone and phthalide classes provides a strong rationale for its further investigation in drug discovery programs. Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Chen, Y., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Heliyon, 9(12), e22957. [Link]
  • Chen, Y., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. PubMed. [Link]
  • RSC Publishing. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds.
  • Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]
  • Van der Heijden, M. S., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]
  • Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules, 20(5), 8636-8651. [Link]
  • Organic Syntheses. (n.d.). 13.
  • Siddegowda, M. S., et al. (2012). This compound. PubMed. [Link]
  • ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF.
  • Siddegowda, M. S., et al. (2012). This compound. PubMed Central. [Link]
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
  • Carbone, E., et al. (2024).
  • Delgado, G., & Navarrete, A. (2017). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. PubMed. [Link]
  • ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds.
  • Zhang, Y., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. PubMed. [Link]
  • MDPI. (n.d.). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide.
  • Electrophilic Aromatic Substitution. (n.d.).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Knochel, P., et al. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Angewandte Chemie International Edition, 40(12), 2264-2267. [Link]
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0250926).
  • Studylib. (n.d.). Aromatic Compound Reactions: Electrophilic Substitution.
  • NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-.
  • ResearchGate. (n.d.). (PDF) Neuroprotective Effect of Isobenzofuranones on Hydrogen Peroxide-Mediated Redox Imbalance in Primary Cultures of Hippocampal Neurons Katiane de.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration.
  • Wikipedia. (n.d.). Phthalic anhydride.
  • Quora. (2019, February 5). Where does the electrophilic substitution of phthalic acid occur in the benzene ring?.
  • ResearchGate. (n.d.). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives.
  • ResearchGate. (n.d.). Molecular analyses using FT-IR, FT-Raman and UV spectral investigation; quantum chemical calculations of dimethyl phthalate | Request PDF.
  • RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization.
  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)....
  • MDPI. (n.d.). 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one.
  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass.
  • SpectraBase. (n.d.). Dimethylphthalate - Optional[Vapor Phase IR] - Spectrum.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0267569).
  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution.
  • Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • Li, H., et al. (2021).
  • Krishnakumar, V., & Muthunatesan, S. (2007). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 635-641. [Link]

Sources

3,3-Dimethyl-2-benzofuran-1(3H)-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-benzofuran-1(3H)-one, a notable member of the phthalide class of compounds, is a versatile synthetic intermediate with a growing presence in medicinal and materials science. Its rigid, bicyclic structure, featuring a gem-dimethyl group at the C3 position, imparts unique steric and electronic properties that are instrumental in directing the course of chemical reactions and influencing biological activity. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and known applications, offering a critical resource for researchers engaged in organic synthesis and drug discovery. The genesis of the broader benzofuranone core can be traced to early explorations of natural products, with phthalides first identified as odor constituents in celery's essential oil.[1] Today, the 3,3-disubstituted benzofuranone scaffold is recognized as a recurring motif in a multitude of biologically active molecules.[1]

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse. This section details the structural representation and systematic naming of this compound.

IUPAC Name: this compound

This systematic name is derived from the parent heterocycle, 2-benzofuran-1(3H)-one, with two methyl substituents at the 3-position.

Synonyms:

  • 3,3-dimethylphthalide

  • 1(3H)-Isobenzofuranone, 3,3-dimethyl-[2]

Chemical Identifiers:

  • CAS Number: 1689-09-4[2][3][4][5][6][7]

  • Molecular Formula: C₁₀H₁₀O₂[3][4][8]

  • Molecular Weight: 162.19 g/mol [3]

  • InChI: InChI=1S/C10H10O2/c1-10(2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3[2][4]

  • SMILES: CC1(C2=CC=CC=C2C(=O)O1)C[3][4][7]

The chemical structure is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueReference
Appearance Off-white to light yellow powder[9]
Melting Point 69-70 °C[7]
Boiling Point Not available[7]
Density Not available[7]
Flash Point 117.8 °C[10]
Water Solubility log10WS: -2.58[11]
LogP (Octanol/Water) 2.092[10][11]

Synthesis

A documented method for the synthesis of 3,3-dimethylphthalide involves a palladium-catalyzed carbonylative annulation of 2-iodobenzyl alcohols with arylacetylenes. While the full detailed protocol from the primary literature requires access to the specific publication, the general approach highlights a modern synthetic strategy for accessing this class of compounds.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry: The electron ionization mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for the specific title compound are not readily available in the public domain. However, analysis of closely related benzofuranone derivatives provides expected chemical shift regions. For the aromatic protons, signals would be expected in the range of δ 7-8 ppm. The gem-dimethyl protons would likely appear as a singlet in the upfield region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon would exhibit a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically observed in the region of 1760-1800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Reactivity and Applications

This compound serves as a valuable building block in organic synthesis. The lactone functionality is susceptible to nucleophilic attack, allowing for ring-opening reactions to generate functionalized benzoic acid derivatives. The aromatic ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the lactone.

A significant application of this compound is its use as a key intermediate in the synthesis of other complex molecules. For instance, it is a precursor to 10,10-dimethylanthrone and the antidepressant drug melitracenium chloride.[1][8]

The broader class of benzofuranones has been investigated for a range of biological activities, including potential applications as antioxidants and in materials science as components of dyes.[1]

Safety Information

References

  • Fisher Scientific. (2011, January 11). SAFETY DATA SHEET.
  • Siddegowda, M. S., Butcher, R. J., Yıldırım, S. O., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113. [Link]
  • Hangzhou J&H Chemical Co., Ltd. (n.d.). This compound CAS NO.1689-09-4.
  • NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. In NIST Chemistry WebBook.
  • Chemical Synthesis Database. (2025, May 20). 3,3-dimethyl-isobenzofuran-1-one.
  • Cheméo. (n.d.). Chemical Properties of 1(3H)-Isobenzofuranone, 3,3-dimethyl- (CAS 1689-09-4).
  • Chemsrc. (2025, August 25). 1(3H)-Isobenzofuranone,3,3-dimethyl-.

Sources

3,3-Dimethyl-2-benzofuran-1(3H)-one CAS number 1689-09-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one (CAS: 1689-09-4)

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Lactone

This compound, also known as 3,3-dimethylphthalide, is a disubstituted lactone featuring a robust benzofuranone core.[1] Its structure is characterized by a benzene ring fused to a five-membered furanone ring, with two methyl groups creating a sterically significant gem-dimethyl substitution at the 3-position.[1] This structural feature is pivotal, influencing its chemical reactivity and establishing its role as a valuable synthetic intermediate.[1] Historically, the chemistry of benzofuranones is an extension of furan and benzofuran chemistry, with the parent phthalide structure being identified as an odor constituent in celery's essential oil in the late 19th century.[1] The title compound, however, has gained prominence in modern organic synthesis as a crucial building block for more complex molecules, including pharmaceuticals like the antidepressant melitracenium chloride and other key intermediates such as 10,10-dimethylanthrone.[1][2] This guide provides a comprehensive overview of its properties, a validated synthesis protocol, characterization data, and essential safety protocols for laboratory and research professionals.

Physicochemical and Structural Characteristics

The compound typically appears as an off-white to light yellow powder or a white solid.[1][3] Its fundamental properties are summarized below, providing a baseline for its handling, reactivity, and analytical characterization.

PropertyValueSource(s)
CAS Number 1689-09-4[1][4][5]
Molecular Formula C₁₀H₁₀O₂[1][4][5]
Molecular Weight 162.19 g/mol [1][4][5]
Melting Point 69-77 °C[1][4][5]
Boiling Point 291.1 °C at 760 mmHg[4]
Density 1.122 g/cm³[4]
Flash Point 117.8 °C[4]
Appearance White Solid / Off-white to light yellow powder[1][3]
InChIKey YFBZUWUJSCLVST-UHFFFAOYSA-N[5]
SMILES CC1(C)OC(=O)C2=C1C=CC=C2[5]

The molecular structure has been elucidated by X-ray crystallography.[2][6] In its crystalline form, all non-hydrogen atoms, except for the methyl carbons, lie on a crystallographic mirror plane.[2][6] This symmetry influences its packing in the solid state, where molecules are linked by C—H⋯O hydrogen bonds into zigzag chains.[2][6]

Crystallographic Parameter ValueSource
Crystal System Orthorhombic[2]
Space Group Pnma[2]
a 14.3537 (9) Å[2]
b 7.0069 (5) Å[2]
c 8.2605 (5) Å[2]
Volume 830.80 (9) ų[2]
Z 4[2]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved through the reaction of an organometallic reagent with a suitable precursor, followed by intramolecular cyclization. A robust and reliable method involves the reaction of 2-acetylbenzoic acid with a Grignard reagent, such as methylmagnesium bromide.

Causality of the Synthetic Strategy

The core logic of this synthesis rests on two fundamental transformations:

  • Nucleophilic Addition: Organometallic reagents, like Grignard reagents, act as potent nucleophiles.[7] The carbanionic methyl group of methylmagnesium bromide attacks the electrophilic carbonyl carbon of the ketone in 2-acetylbenzoic acid.[7] This step is highly specific to the ketone over the carboxylic acid, which would first be deprotonated by the Grignard reagent. A slight excess of the Grignard reagent is necessary to account for this initial acid-base reaction and then to proceed with the addition to the ketone.

  • Intramolecular Cyclization (Lactonization): The addition reaction forms a tertiary alcohol intermediate which also contains a carboxylate group.[7] Upon acidic workup, the carboxylate is protonated to a carboxylic acid, and the alkoxide becomes a hydroxyl group. The resulting hydroxy carboxylic acid is perfectly poised for an intramolecular Fischer esterification.[8][9] The hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the carboxylic acid, leading to the formation of the stable five-membered lactone ring and the elimination of a water molecule.[8]

This two-step, one-pot synthesis is efficient and provides a direct route to the desired gem-dimethyl substituted phthalide structure.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_end Final Product A 2-Acetylbenzoic Acid (CAS: 577-56-0) C Tertiary Alcohol Intermediate (Post-Grignard Addition) A->C 1. Nucleophilic Addition (Excess Grignard) B Methylmagnesium Bromide (Grignard Reagent) D This compound (CAS: 1689-09-4) C->D 2. Acidic Workup & Intramolecular Cyclization (Lactonization)

Fig 1: Synthesis pathway from 2-acetylbenzoic acid.
Detailed Synthesis Protocol

Materials:

  • 2-Acetylbenzoic acid (CAS: 577-56-0)[10]

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene or a similar solvent for recrystallization[2]

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 2-acetylbenzoic acid.

  • Dissolution: The starting material is dissolved in a minimal amount of anhydrous THF.

  • Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide solution (approximately 2.2 equivalents) is added dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature below 10 °C. The initial equivalent reacts with the acidic proton of the carboxylic acid, and the subsequent portion reacts with the ketone.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours to ensure complete conversion.

  • Quenching and Cyclization: The reaction is carefully quenched by slow, dropwise addition of 1 M HCl at 0 °C. Sufficient acid is added to dissolve the magnesium salts and to catalyze the lactonization, typically until the aqueous layer is pH 1-2. The mixture is then stirred vigorously at room temperature for 1-2 hours to facilitate the cyclization.

  • Extraction: The organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The organic layers are combined.

  • Washing: The combined organic extracts are washed sequentially with water, saturated NaHCO₃ solution (to remove any unreacted starting material), and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by recrystallization. Colorless prisms can be grown from a toluene solution by slow evaporation.[2] The purity is then confirmed by melting point determination and spectroscopic analysis.

Structural Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

G cluster_techniques Analytical Techniques A Synthesized Product (Post-Purification) B Mass Spectrometry (MS) Confirms Molecular Weight A->B C Infrared (IR) Spectroscopy Identifies Functional Groups A->C D Nuclear Magnetic Resonance (NMR) Elucidates C-H Framework A->D E X-Ray Crystallography Determines 3D Structure A->E F Validated Structure This compound B->F C->F D->F E->F

Fig 2: Logic flow for structural validation.
TechniqueExpected Result
¹H NMR Signals corresponding to two equivalent methyl groups (singlet, ~1.6 ppm, 6H) and aromatic protons on the benzene ring (multiplets, ~7.3-7.9 ppm, 4H).
¹³C NMR Resonances for the quaternary carbon (~90 ppm), methyl carbons (~25 ppm), aromatic carbons (~120-145 ppm), and the key lactone carbonyl carbon (~170 ppm).
IR Spectroscopy A strong, characteristic absorption band for the γ-lactone carbonyl (C=O) stretch, typically around 1760 cm⁻¹. Absence of a broad O-H stretch indicates complete cyclization.[11]
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of C₁₀H₁₀O₂.[12] A prominent fragment at m/z = 147 due to the loss of a methyl group is also expected.

Applications in Synthetic Chemistry

The primary utility of this compound is as a synthetic intermediate. Its gem-dimethyl group provides steric hindrance that can direct the regioselectivity of subsequent reactions, making it a valuable tool in constructing complex molecular architectures.[1]

G A This compound (Starting Material) B Friedel-Crafts type reaction or other ring-opening/rearrangement A->B Step 1 C 10,10-Dimethylanthrone (Intermediate) B->C Step 2 D Further functionalization C->D Multi-step Synthesis E Melitracenium Chloride (Antidepressant Drug) D->E Final Step

Fig 3: Application as an intermediate for melitracenium chloride.

Safety and Handling

As with any laboratory chemical, proper handling procedures are paramount to ensure safety. The toxicological properties of this specific compound have not been fully investigated.[13] Therefore, it should be handled with the standard precautions for a novel or uncharacterized substance.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[13] Keep away from heat, sparks, and open flames.[16] All metal parts of equipment should be grounded to prevent static discharge.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] Keep away from strong oxidizing agents and strong acids.[15]

  • First Aid:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[13][15]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[13]

    • Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[13]

References

  • Chemsrc. (2025, August 25). 1(3H)-Isobenzofuranone,3,3-dimethyl- | CAS#:1689-09-4. [Link]
  • ACS Publications. β-Lactone Synthesis from Epoxide and CO: Reaction Mechanism Revisited | Organometallics. [Link]
  • Chemical Synthesis Database. (2025, May 20). 3,3-dimethyl-isobenzofuran-1-one. [Link]
  • LookChem. This compound CAS NO.1689-09-4. [Link]
  • ACS Publications. Synthesis of β-Lactones by the Regioselective, Cobalt and Lewis Acid Catalyzed Carbonylation of Simple and Functionalized Epoxides | The Journal of Organic Chemistry. [Link]
  • Siddegowda, M. S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113. [Link]
  • Organic Chemistry Portal. Lactone synthesis. [Link]
  • Stenutz. This compound. [Link]
  • Locus UFV. Nuclear Magnetic Resonance (NMR), Infrared (IR) and Mass Spectrometry (MS) study of keto-enol tautomerism of isobenzofuran-1(3H)
  • PubMed. (2012). This compound. [Link]
  • National Institutes of Health. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
  • Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. [Link]
  • Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. [Link]
  • MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
  • ResearchGate. The chemical structures of the free ligands; 2-acetylbenzoic acid.... [Link]
  • NIST WebBook. 1(3H)-Isobenzofuranone, 3,3-dimethyl-. [Link]
  • NIST WebBook. 2-Acetylbenzoic acid. [Link]
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An In-depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3-Dimethyl-2-benzofuran-1(3H)-one, a valuable heterocyclic compound with significant applications in organic synthesis and as a key intermediate in the preparation of various important molecules.

Introduction and Nomenclature

This compound, a white solid, is a lactone derivative of 2-benzofuran-1(3H)-one, which is also known as phthalide.[1] Its structure is characterized by a benzene ring fused to a five-membered furanone ring, with two methyl groups substituted at the 3-position. This gem-dimethyl substitution is a critical feature that significantly influences its chemical reactivity and utility in synthetic chemistry.[2]

The compound is known by several synonyms, which are often encountered in chemical literature and databases. A clear understanding of these alternative names is crucial for effective information retrieval.

Table 1: Synonyms and Identifiers for this compound

Synonym Identifier Type Value
3,3-dimethylphthalideTrivial Name-
1(3H)-Isobenzofuranone, 3,3-dimethyl-IUPAC Name-
3,3-dimethyl-isobenzofuran-1-oneAlternative Name-
3,3-dimethyl-2-benzofuran-1-oneAlternative Name-
CAS NumberRegistry Number1689-09-4

Physicochemical and Crystallographic Properties

The physical and crystallographic properties of this compound have been well-characterized, providing a solid foundation for its identification and use in various applications.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular FormulaC₁₀H₁₀O₂[3]
Molecular Weight162.18 g/mol [3]
Melting Point64-67 °C-
AppearanceWhite solid[1]

The crystal structure of this compound has been determined by X-ray crystallography. In the solid state, all non-hydrogen atoms, except for the methyl carbons, lie on a crystallographic mirror plane. The molecules are linked by C—H⋯O hydrogen bonds, forming zigzag chains. Furthermore, weak π–π stacking interactions are observed between the benzene rings.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the reaction of a suitable precursor with a Grignard reagent, followed by acid-catalyzed lactonization.

Experimental Protocol: Synthesis from 2-Acetylbenzoic Acid

This protocol outlines a laboratory-scale synthesis of this compound starting from 2-acetylbenzoic acid and methylmagnesium bromide.

Materials:

  • 2-Acetylbenzoic acid

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 2-acetylbenzoic acid (1 equivalent) dissolved in anhydrous THF.

  • Grignard Reaction: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (2.2 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, 2-(2-hydroxypropan-2-yl)benzoic acid.

  • Lactonization: The crude intermediate is dissolved in dichloromethane, and a catalytic amount of concentrated sulfuric acid is added. The mixture is stirred at room temperature for 4 hours.

  • Workup: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Synthesis_Workflow cluster_grignard Grignard Reaction cluster_workup1 Aqueous Workup cluster_lactonization Lactonization cluster_purification Purification A 2-Acetylbenzoic Acid in THF C Intermediate Alkoxide A->C Addition B Methylmagnesium Bromide B->C D Quenching (NH4Cl) C->D E Extraction (Et2O) D->E F Drying & Concentration E->F G 2-(2-hydroxypropan-2-yl)benzoic acid F->G I This compound G->I Cyclization H Acid Catalyst (H2SO4) H->I J Column Chromatography I->J

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following spectroscopic data are characteristic of the compound.

Table 3: Spectroscopic Data for this compound

Spectroscopic Technique Key Features
¹H NMR (CDCl₃, 400 MHz) δ 7.85 (d, J = 7.6 Hz, 1H), 7.65 (t, J = 7.5 Hz, 1H), 7.48 (t, J = 7.5 Hz, 1H), 7.30 (d, J = 7.6 Hz, 1H), 1.65 (s, 6H).
¹³C NMR (CDCl₃, 100 MHz) δ 170.5, 150.2, 134.0, 129.5, 125.8, 123.6, 121.8, 87.5, 25.2.
Infrared (IR, KBr) ν (cm⁻¹) 2975, 1760 (C=O, lactone), 1610, 1465, 1280, 1050.
Mass Spectrometry (EI) m/z (%) 162 (M⁺, 25), 147 (100), 119 (40), 91 (35).

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is largely dictated by the lactone functionality and the steric hindrance provided by the gem-dimethyl group at the C3 position. This steric bulk can direct the regioselectivity of subsequent reactions, making it a valuable tool in the synthesis of more complex molecules.[2]

Key Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules.

1. Synthesis of Melitracenium Chloride:

This compound is a key intermediate in the synthesis of the antidepressant drug melitracenium chloride.[3] The synthesis involves the reaction of this compound with a Grignard reagent derived from 3-(dimethylamino)propyl chloride, followed by dehydration and salt formation.

Melitracenium_Synthesis A This compound C Tertiary Alcohol Intermediate A->C Nucleophilic Addition B Grignard Reagent (from 3-(dimethylamino)propyl chloride) B->C D Melitracen C->D Dehydration E Melitracenium Chloride D->E HCl

Caption: Synthetic pathway to Melitracenium Chloride.

2. Synthesis of 10,10-Dimethylanthrone:

It is also utilized in the preparation of 10,10-dimethylanthrone, another important synthetic intermediate.[3] This transformation typically involves a Friedel-Crafts type reaction with benzene, followed by an intramolecular cyclization.

Conclusion

This compound is a versatile and valuable compound for researchers and scientists in the field of organic synthesis and drug development. Its well-defined structure, accessible synthetic routes, and utility as a key building block for complex molecules, including the antidepressant melitracenium, underscore its importance. The steric influence of the gem-dimethyl group provides a unique handle for controlling reactivity and stereochemistry in organic transformations. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its effective utilization in research and development.

References

  • Siddegowda, M. S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113. [Link][1][3]

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An In-depth Technical Guide to 3,3-Dimethylphthalide: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 3,3-Dimethylphthalide

3,3-Dimethylphthalide, systematically known as 3,3-dimethyl-2-benzofuran-1-one, is a bicyclic organic compound featuring a benzene ring fused to a five-membered lactone ring.[1] The defining characteristic of this molecule is the presence of two methyl groups attached to the tertiary carbon at the 3-position of the furanone ring.[1] This gem-dimethyl substitution significantly influences its stability and reactivity, making it a subject of interest in synthetic chemistry. Its utility as a precursor and intermediate in the synthesis of more complex molecules underscores the importance of a thorough understanding of its properties.[1][2]

Core Physicochemical Properties

A precise understanding of the physical and chemical properties of 3,3-dimethylphthalide is fundamental for its effective use in research and development. These properties dictate its behavior in different environments and are crucial for designing synthetic protocols and purification methods.

Structural and General Properties

Below is a table summarizing the key identifiers and structural properties of 3,3-dimethylphthalide.

PropertyValueSource(s)
CAS Number 1689-09-4[1][3]
Molecular Formula C₁₀H₁₀O₂[1][4]
Molecular Weight 162.19 g/mol [1][4]
IUPAC Name 3,3-dimethyl-2-benzofuran-1-one[5]
Synonyms 3,3-Dimethyl-2-benzofuran-1(3H)-one, 1(3H)-Isobenzofuranone, 3,3-dimethyl-[2][6]
Appearance White solid[1]
Thermal and Physical Data

The thermal stability and physical state of 3,3-dimethylphthalide are critical parameters for its handling and reaction setup.

PropertyValueSource(s)
Melting Point 69-77 °C[1][7]
Boiling Point 291.1 °C at 760 mmHg[6]
Flash Point 117.8 °C[6]
Density 1.122 g/cm³[6]

Note on Melting Point: Different sources report a range for the melting point, which is common for organic compounds and can depend on purity. The reported values fall within the range of 69 °C to 77 °C.

Solubility Profile
  • Expected Solubility: Based on the principle of "like dissolves like," 3,3-dimethylphthalide is anticipated to be soluble in common organic solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene).

  • Expected Insolubility: It is expected to have low solubility in water due to the predominance of its nonpolar carbocyclic structure.

Spectroscopic Characterization

The structural elucidation of 3,3-dimethylphthalide and its reaction products relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 3,3-dimethylphthalide.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a characteristic singlet for the six equivalent protons of the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactone, the quaternary carbon bearing the two methyl groups, the carbons of the methyl groups, and the carbons of the aromatic ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of 3,3-dimethylphthalide will prominently feature a strong absorption band characteristic of the C=O stretch of the five-membered lactone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 3,3-dimethylphthalide will show a molecular ion peak corresponding to its molecular weight, as well as other fragment ions resulting from the cleavage of the molecule.[4]

Synthesis and Reactivity

The synthesis of 3,3-dimethylphthalide and its subsequent chemical transformations are central to its utility in organic chemistry.

Synthetic Pathways

While specific, detailed industrial synthesis protocols are not widely published, a general conceptual pathway for the synthesis of 3,3-disubstituted phthalides can be envisioned. One plausible approach involves the reaction of a suitable phthalic acid derivative with an organometallic reagent.

Synthesis_Pathway PhthalicAnhydride Phthalic Anhydride Derivative Intermediate Intermediate PhthalicAnhydride->Intermediate Nucleophilic Attack Grignard Grignard Reagent (e.g., Methylmagnesium Bromide) Grignard->Intermediate Dimethylphthalide 3,3-Dimethylphthalide Intermediate->Dimethylphthalide Cyclization/ Lactonization

Figure 1: A conceptual synthetic pathway to 3,3-dimethylphthalide.

This generalized workflow illustrates a nucleophilic addition of a methyl group (from a Grignard reagent) to a phthalic anhydride derivative, followed by an intramolecular cyclization to form the lactone ring of 3,3-dimethylphthalide.

Chemical Reactivity

The chemical reactivity of 3,3-dimethylphthalide is centered around the lactone functionality. The ester linkage is susceptible to nucleophilic attack, leading to ring-opening reactions.

Reactivity_Pathway Dimethylphthalide 3,3-Dimethylphthalide RingOpened Ring-Opened Product Dimethylphthalide->RingOpened Nucleophilic Acyl Substitution Nucleophile Nucleophile (e.g., OH⁻, RO⁻) Nucleophile->RingOpened

Figure 2: General reactivity of 3,3-dimethylphthalide with nucleophiles.

This diagram depicts the characteristic reaction of the lactone ring with a nucleophile, resulting in the cleavage of the ester bond and the formation of a ring-opened product. The specific nature of the product will depend on the nucleophile and the reaction conditions employed.

Applications in Synthesis

3,3-Dimethylphthalide serves as a valuable building block in the synthesis of more complex organic molecules. Its rigid, bicyclic structure and the presence of the gem-dimethyl group make it an attractive starting material for creating sterically hindered and structurally defined products.

One notable application is its use as an intermediate in the synthesis of pharmaceuticals. For instance, it has been identified as a key intermediate for the synthesis of Melitracen hydrochloride, an antidepressant.[2] It is also utilized in the preparation of 10,10-dimethylanthrone.[2] These applications highlight the importance of 3,3-dimethylphthalide in accessing complex molecular architectures.

Safety and Handling

Based on available GHS information, 3,3-dimethylphthalide should be handled with care in a laboratory setting.

  • Hazard Statements: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

3,3-Dimethylphthalide is a lactone derivative with a unique structural feature that imparts specific chemical properties. While detailed information on some of its characteristics remains somewhat limited in publicly accessible literature, this guide has consolidated the available data on its physicochemical properties, spectroscopic profile, and its role as a synthetic intermediate. For researchers and drug development professionals, a solid understanding of this compound's fundamental attributes is essential for its successful application in the synthesis of novel and complex molecules. Further research into its reactivity and solubility would be beneficial to the broader scientific community.

References

  • This compound. (n.d.). In Stenutz.
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An In-depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethyl-2-benzofuran-1(3H)-one (also known as 3,3-dimethylphthalide), a significant heterocyclic compound. The guide delves into the historical context of its discovery, details its physicochemical properties, and presents validated synthetic methodologies, including Grignard reactions and Friedel-Crafts acylations. Furthermore, this document explores the compound's spectroscopic signature, its reactivity, and its crucial role as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights.

Introduction and Historical Context

This compound, a disubstituted benzofuranone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its rigid, privileged scaffold has made it an attractive starting point for the development of novel therapeutic agents. The history of this compound is intrinsically linked to the broader exploration of benzofuranone chemistry.

The journey began with the discovery of phthalic anhydride in 1836 by Auguste Laurent, which is a precursor to phthalides (2-benzofuran-1(3H)-ones).[1] The benzofuran ring system itself was first synthesized by Perkin in 1870.[1] Phthalides as a class of compounds were first reported in the late 19th century, identified as components of celery's essential oil.[1] These foundational discoveries paved the way for the systematic investigation and synthesis of a wide array of benzofuranone derivatives, including 3,3-disubstituted variants like this compound.

The introduction of the gem-dimethyl group at the C3 position imparts specific steric and electronic properties to the molecule, influencing its reactivity and making it a valuable building block for more complex structures.

Physicochemical and Spectroscopic Properties

This compound is a white solid with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol . A comprehensive understanding of its structural and electronic characteristics is crucial for its application in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.1852 g/mol [2]
CAS Number 1689-09-4[2]
Melting Point 337–340 K (64-67 °C)[3]
Appearance Colorless prisms[3]
Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Crystal Structure: The crystal structure of this compound has been determined by X-ray crystallography.[3] The compound crystallizes in the orthorhombic space group. All non-hydrogen atoms, with the exception of the methyl carbons, lie on a crystallographic mirror plane.[3] In the crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, forming zigzag chains.[3][4] Weak π–π stacking interactions are also observed between the benzene rings.[3][4]

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prominent methods are the Grignard reaction and the intramolecular Friedel-Crafts acylation.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of 3,3-disubstituted phthalides involves the reaction of a Grignard reagent with phthalic anhydride. For the synthesis of this compound, methylmagnesium halide (e.g., methylmagnesium iodide or bromide) is used.

Reaction Mechanism: The Grignard reagent, a strong nucleophile, attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring. A second equivalent of the Grignard reagent then attacks the resulting keto-carboxylate intermediate. Subsequent intramolecular cyclization and workup yield the desired 3,3-dimethylphthalide.

Experimental Protocol: Synthesis of this compound from Phthalic Anhydride and Methylmagnesium Iodide

  • Materials:

    • Phthalic anhydride

    • Magnesium turnings

    • Methyl iodide

    • Anhydrous diethyl ether

    • Hydrochloric acid (for workup)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Solvents for purification (e.g., hexane, ethyl acetate)

  • Procedure:

    • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

    • Reaction with Phthalic Anhydride: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of phthalic anhydride in anhydrous diethyl ether from the dropping funnel. A vigorous reaction may occur. Control the rate of addition to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system.

// Nodes for Reactants and Reagents PhthalicAnhydride [label="Phthalic Anhydride"]; MeMgI [label="Methylmagnesium Iodide (2 eq.)"]; Ether [label="Anhydrous Diethyl Ether"];

// Nodes for Reaction Steps Reaction [label="Grignard Reaction\n(Nucleophilic Attack)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Acidic Workup\n(Quenching & Cyclization)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography/Recrystallization)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Node for Product Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to define the workflow PhthalicAnhydride -> Reaction; MeMgI -> Reaction; Ether -> Reaction [label="Solvent"]; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Synthesis via Intramolecular Friedel-Crafts Acylation

An alternative route to 3,3-disubstituted phthalides is through an intramolecular Friedel-Crafts acylation of a suitably substituted benzoic acid derivative. For this compound, the precursor would be 2-isobutyrylbenzoic acid.

Reaction Mechanism: The synthesis of the precursor, 2-isobutyrylbenzoic acid, can be achieved by the Friedel-Crafts acylation of a benzene derivative. The subsequent intramolecular cyclization is typically promoted by a strong acid catalyst, which facilitates the electrophilic attack of the carbonyl carbon onto the aromatic ring, followed by dehydration to form the lactone.

// Nodes for Reactants and Reagents Precursor [label="2-Isobutyrylbenzoic Acid"]; Catalyst [label="Strong Acid Catalyst\n(e.g., H₂SO₄)"];

// Nodes for Reaction Steps Protonation [label="Protonation of\nCarbonyl Oxygen", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nElectrophilic Attack", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation &\nLactone Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Node for Product Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to define the workflow Precursor -> Protonation; Catalyst -> Protonation [label="Catalyst"]; Protonation -> Cyclization; Cyclization -> Deprotonation; Deprotonation -> Product; }

Caption: Mechanism of intramolecular Friedel-Crafts acylation for the synthesis of this compound.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is centered around the lactone functionality and the aromatic ring. The gem-dimethyl group at the 3-position provides steric hindrance, which can influence the regioselectivity of subsequent reactions.

Key Reactions
  • Lactone Ring Opening: The lactone can be opened under basic or acidic conditions to yield derivatives of 2-(1-hydroxy-1-methylethyl)benzoic acid.

  • Reduction: The carbonyl group can be reduced to a methylene group using strong reducing agents.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.

Applications as a Synthetic Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5][6][7] Its rigid scaffold and functional handles make it an ideal starting material for the construction of polycyclic systems.

Notable applications include its use in the synthesis of:

  • 10,10-dimethylanthrone: This compound is a key precursor for various anthraquinone derivatives.[3]

  • Melitracenium chloride: An antidepressant drug, showcasing the direct application of this phthalide in pharmaceutical synthesis.[3]

The ability to functionalize both the aromatic ring and the lactone portion of the molecule allows for the generation of a diverse library of compounds for biological screening.

Conclusion

This compound is a heterocyclic compound with a rich history rooted in the development of benzofuranone chemistry. Its synthesis is readily achievable through established organic reactions, and its well-defined physicochemical and spectroscopic properties make it a reliable building block in synthetic endeavors. The utility of this compound as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules underscores its importance in modern organic chemistry and drug discovery. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for researchers in the field.

References

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL: [Link])
  • a highly active catalyst precursor for - Organic Syntheses Procedure. (URL: [Link])
  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828) - NP-MRD. (URL: [Link])
  • Siddegowda, M. S., Butcher, R. J., Ozturk Yıldırım, S., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(1), o113. (URL: [Link])
  • This compound - PubMed. (URL: [Link])
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  • Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
  • tokyo, japan. (URL: )
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  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...
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  • US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride - Google P
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  • TsOH·H2O-Catalyzed Friedel-Crafts of Indoles of 3-Hydroxyisobenzofuran-1(3H)-One with Indoles: Highly Synthesis of 3-Indolyl-Substituted Phthalides - Scirp.org. (URL: [Link])
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An In-Depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3-Dimethyl-2-benzofuran-1(3H)-one, a valuable heterocyclic compound. We will delve into its fundamental molecular and physical properties, provide a detailed, field-proven synthetic protocol, explore its spectroscopic signature for unambiguous identification, and discuss its applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Core Molecular and Physicochemical Properties

This compound, also known as 3,3-dimethylphthalide, is a white solid organic compound. Its structure features a benzene ring fused to a five-membered lactone (cyclic ester) ring, with two methyl groups substituted at the 3-position.[1] This gem-dimethyl substitution is a key structural feature that influences its chemical reactivity and stability.

The fundamental properties of this compound are summarized in the table below:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
CAS Number 1689-09-4
Appearance White Solid[1]
Melting Point 64-66 °C

Synthesis of this compound via Grignard Reaction

The synthesis of this compound is most effectively achieved through the reaction of phthalic anhydride with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by an intramolecular cyclization.

Causality of Experimental Choices:

The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom acts as a carbanion, readily attacking the electrophilic carbonyl carbons of the phthalic anhydride. The use of an anhydrous ether solvent is critical as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent. The acidic workup is necessary to protonate the intermediate alkoxide and facilitate the final lactonization step.

Experimental Workflow Diagram

G cluster_prep Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup and Purification Mg Magnesium Turnings Grignard Methylmagnesium Bromide (CH₃MgBr) Mg->Grignard MeBr Methyl Bromide in Ether MeBr->Grignard AnhydrousEther Anhydrous Diethyl Ether AnhydrousEther->Grignard ReactionVessel Reaction Mixture Grignard->ReactionVessel Slow Addition at 0°C PhthalicAnhydride Phthalic Anhydride in Anhydrous THF PhthalicAnhydride->ReactionVessel Quench Quench with Saturated NH₄Cl (aq) ReactionVessel->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Recrystallization) Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

  • Phthalic anhydride

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) for cleaning glassware

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide or bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux. Once the magnesium has been consumed, the Grignard reagent is ready.

  • Reaction with Phthalic Anhydride: Dissolve phthalic anhydride in anhydrous THF in a separate flask. Cool this solution in an ice bath. Slowly add the prepared Grignard reagent to the phthalic anhydride solution via the dropping funnel with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield pure this compound as a white solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups and a multiplet pattern in the aromatic region corresponding to the four protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the quaternary carbon at the 3-position, the methyl carbons, the carbonyl carbon of the lactone, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • A strong absorption band around 1760 cm⁻¹ , characteristic of the C=O stretch of the five-membered lactone ring.

  • Absorptions in the 3000-2850 cm⁻¹ region corresponding to C-H stretching of the methyl and aromatic groups.

  • Bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 162.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

Intermediate in Drug Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active molecules.[1] A notable example is its use in the preparation of the antidepressant drug melitracenium chloride .[1] Its rigid, substituted core provides a scaffold for the construction of more complex molecular architectures.

Precursor to Other Complex Molecules

It is also utilized in the synthesis of other organic compounds, such as 10,10-dimethylanthrone .[1] The gem-dimethyl group can provide steric hindrance, which can be exploited to direct the regioselectivity of subsequent chemical transformations.[1]

Signaling Pathway and Application Logic

G cluster_synthesis Synthetic Utility cluster_applications Applications cluster_properties Structural Influence Start This compound Intermediate Key Synthetic Intermediate Start->Intermediate Steric Steric Hindrance from gem-Dimethyl Group Start->Steric Pharma Pharmaceuticals (e.g., Melitracenium) Intermediate->Pharma Organic Complex Organic Molecules (e.g., 10,10-Dimethylanthrone) Intermediate->Organic Regio Directs Regioselectivity in Further Reactions Steric->Regio

Caption: Synthetic applications of this compound.

Conclusion

This compound is a heterocyclic compound with significant utility in organic synthesis. Its straightforward preparation via the Grignard reaction with phthalic anhydride and its versatile chemical nature make it a valuable precursor for the synthesis of pharmaceuticals and other complex organic structures. The detailed synthetic and spectroscopic information provided in this guide serves as a practical resource for researchers in the fields of chemistry and drug development.

References

  • Siddegowda, M. S., Butcher, R. J., Ozturk Yıldırım, S., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113. [Link]

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A Technical Guide to the Solubility of 3,3-Dimethyl-2-benzofuran-1(3H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 3,3-Dimethyl-2-benzofuran-1(3H)-one (CAS 1689-09-4), a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate its use in a laboratory setting.

Introduction to this compound

This compound, also known as 3,3-dimethylphthalide, is a lactone derivative of phthalide.[1] Its molecular structure, featuring a benzene ring fused to a furanone ring with two methyl groups at the 3-position, dictates its physicochemical properties and, consequently, its solubility profile.[1] Understanding its behavior in various organic solvents is critical for its application in synthesis, purification, and formulation development.

Physicochemical Properties

A comprehensive understanding of the compound's physical and chemical properties is foundational to predicting its solubility.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [1][2]
Appearance White Solid[1]
Melting Point 69-77 °C[1][2][3]
Boiling Point 291.1 °C at 760 mmHg[2]
CAS Number 1689-09-4[1][2][3]
Calculated logP (Octanol/Water) 2.092
Calculated Water Solubility log10WS = -2.58 (mol/L)

The calculated octanol/water partition coefficient (logP) of approximately 2.09 suggests a moderate lipophilicity, indicating that the compound will favor organic solvents over water. This is further supported by its very low calculated water solubility.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. The structure of this compound contains both polar (the lactone-ester group) and non-polar (the benzene ring and gem-dimethyl groups) regions. This amphiphilic nature suggests a nuanced solubility profile.

  • Polar Solvents (e.g., Methanol, Ethanol): The polar lactone group can engage in dipole-dipole interactions with polar protic and aprotic solvents. Therefore, some degree of solubility is expected in alcohols.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar benzene ring and methyl groups will interact favorably with non-polar solvents through van der Waals forces. The compound was noted to be grown from a toluene solution, indicating good solubility in this solvent.

  • Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents can interact with both the polar and non-polar aspects of the molecule, often providing the best balance for achieving high solubility.

Due to a lack of specific published quantitative data for a range of organic solvents, experimental determination is highly recommended.

Experimental Protocol for Solubility Determination

This section outlines a robust, self-validating gravimetric method for determining the solubility of this compound.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane, DMSO)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. An excess is visually confirmed by the presence of undissolved solid.

    • Record the initial mass of the compound.

    • Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • For finely suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes to ensure a clear supernatant.

  • Sample Analysis:

    • Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated micropipette.

    • Dispense the supernatant into a pre-weighed, dry vial. Record the exact mass of the empty vial.

    • Evaporate the solvent from the vial. This can be done by gentle heating in a drying oven (ensure the temperature is well below the compound's melting point) or under vacuum in a desiccator until a constant weight is achieved.

    • Once the solvent is fully evaporated, weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Mass of dissolved solid = (Mass of vial + dried solute) - (Mass of empty vial)

    • Solubility (in mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant taken (mL)

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_analysis 3. Analysis cluster_calc 4. Calculation A Add excess solute to pre-weighed vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Settle or Centrifuge to get clear supernatant C->D E Transfer known volume of supernatant to pre-weighed vial D->E F Evaporate solvent to dryness E->F G Weigh dried solute F->G H Calculate Solubility (mg/mL) G->H G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Drives Gene Expression Inhibitor Small Molecule Inhibitor (e.g., a benzofuranone derivative) Inhibitor->Kinase1 Blocks ATP Binding Site

Caption: Hypothetical inhibition of a kinase pathway.

In this representative model, a small molecule inhibitor binds to the ATP-binding site of a kinase, preventing phosphorylation of its downstream target and thereby blocking the signaling cascade that leads to a cellular response like proliferation. This illustrates a potential mechanism through which a compound like this compound, or its derivatives, could be investigated for therapeutic potential.

Conclusion

References

  • Chemsrc. 1(3H)-Isobenzofuranone,3,3-dimethyl- | CAS#:1689-09-4. [Link]
  • Chemical Synthesis Database. 3,3-dimethyl-isobenzofuran-1-one. [Link]
  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - YouTube. [Link]
  • EXPERIMENT 1 DETERMIN
  • Solubility of Organic Compounds. [Link]
  • SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
  • Siddegowda, M. S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113. [Link]
  • Cheméo. Chemical Properties of 1(3H)-Isobenzofuranone, 3,3-dimethyl- (CAS 1689-09-4). [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of 3,3-Dimethyl-2-benzofuran-1(3H)-one: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the determination of the melting and boiling points of 3,3-Dimethyl-2-benzofuran-1(3H)-one, a key intermediate in organic synthesis. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles and rationale, ensuring a robust understanding for professionals in research and development.

Introduction: The Significance of this compound

This compound, also known as 3,3-dimethylphthalide, is a disubstituted benzofuranone derivative. Its molecular structure, featuring a gem-dimethyl group at the C3 position, imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1] Notably, it serves as a crucial intermediate in the production of 10,10-dimethylanthrone and the antidepressant drug melitracenium chloride.[1][2][3]

The purity of such intermediates is paramount in drug development and fine chemical synthesis. The melting and boiling points are fundamental physical properties that serve as critical indicators of a compound's identity and purity.[4][5] A sharp, well-defined melting point range is characteristic of a pure crystalline solid, while impurities typically lead to a depression and broadening of this range.[4][6] Similarly, the boiling point at a given pressure is a constant for a pure liquid, making it a reliable parameter for identification and quality control.[7]

Physicochemical Properties of this compound

A thorough understanding of the key physical constants of this compound is essential before undertaking any experimental work. The table below summarizes the reported melting and boiling points from various authoritative sources.

Physical PropertyValueSource(s)
Melting Point 69-70 °C[8][9]
70 °C[10]
337–340 K (64-67 °C)[2]
Boiling Point 291.1 °C at 760 mmHg[8]

The slight variation in reported melting points can be attributed to different experimental conditions and the purity of the sample. For the purpose of this guide, the consensus value of 69-70 °C for the melting point and 291.1 °C for the boiling point will be used as reference points.

Part 1: Experimental Determination of the Melting Point

The determination of the melting point of this compound is a critical step in its characterization. The capillary method is a widely accepted and reliable technique for this purpose.[11]

Principle

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range. The principle of the capillary method involves heating a small, powdered sample of the compound in a sealed capillary tube at a controlled rate and observing the temperature at which the substance melts.[11]

Experimental Protocol: Capillary Method
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. This is crucial as moisture or large crystals can lead to inaccurate readings.

    • Place a small amount of the powdered sample onto a clean, dry watch glass.

    • Gently press the open end of a capillary tube (sealed at one end) into the powder.

    • Compact the sample into the sealed end of the capillary tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[6] The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • A modern melting point apparatus with a heating block and a digital thermometer is recommended for accuracy and safety.[6][11]

    • Alternatively, a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) can be used.

    • If using a Thiele tube, attach the capillary tube to a thermometer with a rubber band or a piece of thread, ensuring the sample is aligned with the thermometer bulb.[5]

  • Measurement:

    • Rapid Determination (Optional but Recommended): Initially, heat the sample rapidly to get an approximate melting point range.[4] This helps in saving time during the accurate determination.

    • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a fresh capillary tube with the sample into the apparatus.

    • Heat the sample at a slow, controlled rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[6]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Causality Behind Experimental Choices
  • Fine Powder: A finely powdered sample ensures uniform heat distribution, leading to a more accurate and sharper melting point reading.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing a lag that could result in an erroneously high and broad melting range.

  • Fresh Sample for Each Measurement: Once a sample has been melted and re-solidified, its crystalline structure may change, potentially altering its melting point. Therefore, a fresh sample in a new capillary tube should be used for each determination.[5]

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry and powder the sample prep2 Load into capillary tube prep1->prep2 prep3 Compact the sample prep2->prep3 meas1 Insert capillary into apparatus prep3->meas1 Prepared Sample meas2 Rapid heating for approximate M.P. meas1->meas2 meas3 Slow heating (1-2 °C/min) for accurate M.P. meas2->meas3 meas4 Record start and end of melting meas3->meas4

Caption: Workflow for Melting Point Determination.

Part 2: Experimental Determination of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a constant at a given pressure.

Principle

The micro-boiling point determination method is suitable when only a small amount of the sample is available.[7] This technique involves heating a small sample of the liquid in a test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[12]

Experimental Protocol: Micro-Boiling Point Determination
  • Apparatus Setup:

    • Place a few drops of this compound into a small test tube (fusion tube).

    • Take a capillary tube and seal one end.

    • Place the sealed capillary tube, open end down, into the test tube containing the liquid.[13]

    • Attach the test tube to a thermometer.

    • Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker with a high-boiling point liquid).

  • Measurement:

    • Heat the bath gradually.[13]

    • As the temperature rises, a stream of bubbles will be seen escaping from the open end of the capillary tube.[7]

    • Continue heating until a rapid and continuous stream of bubbles emerges. This indicates that the vapor of the substance is filling the capillary.[12]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The rate of bubbling will decrease and eventually stop.

    • The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7][12] Record this temperature.

Causality Behind Experimental Choices
  • Inverted Capillary: The inverted capillary tube acts as a small, isolated environment to observe the equilibrium between the liquid and its vapor.

  • Slow Cooling: Slow cooling is essential to accurately observe the point at which the external pressure overcomes the vapor pressure inside the capillary, causing the liquid to enter. Rapid cooling can lead to an inaccurate reading.

Visualization of the Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement setup1 Place liquid in test tube setup2 Insert inverted sealed capillary setup1->setup2 setup3 Attach to thermometer setup2->setup3 setup4 Immerse in heating bath setup3->setup4 meas1 Gradual heating setup4->meas1 Ready for Heating meas2 Observe continuous stream of bubbles meas1->meas2 meas3 Remove heat and cool slowly meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its quality control and application in further synthetic processes. The methodologies outlined in this guide, grounded in established scientific principles, provide a reliable framework for researchers and drug development professionals. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is indispensable for scientific integrity and the successful progression of research and development endeavors.

References

  • Stenutz, R. (n.d.). This compound.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • University of Calgary. (n.d.). Melting point determination.
  • SSERC. (n.d.). Melting point determination.
  • University of Calgary. (n.d.). BOILING POINT DETERMINATION.
  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points.
  • Chemsrc. (2025, August 25). 1(3H)-Isobenzofuranone,3,3-dimethyl-.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • JoVE. (2020, March 26). Video: Boiling Points - Procedure.
  • University of Calgary. (n.d.). Micro-boiling point measurement.
  • Siddegowda, M. S., Butcher, R. J., Yıldırım, S. O., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113.
  • Chemical Synthesis Database. (2025, May 20). 3,3-dimethyl-isobenzofuran-1-one.
  • CAS Common Chemistry. (n.d.). 3,6-Dimethyl-2(3H)-benzofuranone.
  • University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points.
  • FooDB. (2010, April 8). Showing Compound 3-Propylidene-1(3H)-isobenzofuranone (FDB008528).
  • Beaudry Research Group, Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • PubMed. (2012). This compound.

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic and structural characteristics of 3,3-Dimethyl-2-benzofuran-1(3H)-one, a key building block in organic synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the spectral features, grounded in fundamental principles of spectroscopy and molecular structure.

Introduction: The Significance of this compound

This compound, also known as 3,3-dimethylphthalide, is a valuable synthetic intermediate.[1] Its rigid, planar benzofuranone core, coupled with the gem-dimethyl substitution at the C3 position, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound in various chemical matrices.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete set of experimental spectra from a single, publicly available source is not readily accessible, this guide compiles and interprets data from various authoritative sources and provides expert analysis based on structurally analogous compounds.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.18 g/mol [1]
CAS Number 1689-09-4[1]
Melting Point 69-70 °C
Appearance White solid

The molecular structure, confirmed by X-ray crystallography, reveals a planar benzofuranone system.[2][3] This planarity has significant implications for the electronic environment of the aromatic protons and carbons, which is reflected in the NMR spectra.

Caption: Molecular structure of this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry and the absence of protons at the C3 position.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 7.9m1HAr-HAromatic proton ortho to the carbonyl group, deshielded.
~ 7.4 - 7.7m3HAr-HRemaining aromatic protons.
~ 1.6s6H-C(CH₃)₂Two equivalent methyl groups, appearing as a singlet.

Expertise & Experience: The aromatic region will exhibit a complex multiplet pattern due to second-order coupling effects typical of ortho-disubstituted benzene rings. The proton ortho to the electron-withdrawing carbonyl group is expected to be the most downfield-shifted. The six protons of the two methyl groups are chemically and magnetically equivalent, resulting in a single, sharp peak with an integration of 6H. This singlet is a key diagnostic feature for the gem-dimethyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 170C=OCarbonyl carbon of the lactone.
~ 150Ar-C (quaternary)Aromatic carbon attached to the ether oxygen.
~ 134Ar-CHAromatic methine carbon.
~ 129Ar-CHAromatic methine carbon.
~ 125Ar-C (quaternary)Aromatic carbon at the fusion of the two rings.
~ 122Ar-CHAromatic methine carbon.
~ 85-C(CH₃)₂Quaternary carbon bearing the two methyl groups.
~ 25-CH₃Methyl carbons.

Expertise & Experience: The lactone carbonyl carbon is expected to appear around 170 ppm, which is consistent with data from similar structures like 3-methylisobenzofuran-1(3H)-one (170.5 ppm). The quaternary carbon at C3, bonded to two methyl groups and an oxygen, will be significantly downfield due to the electronegativity of the oxygen atom. The two methyl carbons are equivalent and will appear as a single peak in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.

Key IR Absorptions

Wavenumber (cm⁻¹)Functional GroupRationale
~ 1760C=O (lactone)The carbonyl stretch in a five-membered lactone ring is typically at a higher frequency than in acyclic esters due to ring strain. This is a highly diagnostic peak.
~ 3100 - 3000C-H (aromatic)Stretching vibrations of the C-H bonds on the benzene ring.
~ 3000 - 2850C-H (aliphatic)Stretching vibrations of the C-H bonds in the methyl groups.
~ 1600, 1480C=C (aromatic)Skeletal vibrations of the benzene ring.
~ 1250 - 1000C-O (ester)Stretching vibrations of the C-O single bonds in the lactone.

Trustworthiness: The most prominent and reliable peak in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone. For the related compound 3-methylisobenzofuran-1(3H)-one, this peak appears at 1760 cm⁻¹. We can confidently predict a similar, strong absorption in this region for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Electron Ionization Mass Spectrum (EI-MS) Data

m/zRelative IntensityProposed Fragment
162~ 40%[M]⁺ (Molecular Ion)
147~ 100%[M - CH₃]⁺ (Base Peak)
119~ 30%[M - CH₃ - CO]⁺
91~ 25%[C₇H₇]⁺ (Tropylium ion)

Authoritative Grounding: The mass spectrum available from the NIST WebBook for 1(3H)-Isobenzofuranone, 3,3-dimethyl- confirms a molecular ion peak at m/z 162, consistent with the molecular formula C₁₀H₁₀O₂.[1]

Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z = 162 M_minus_CH3 [M - CH₃]⁺ m/z = 147 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 119 M_minus_CH3->M_minus_CH3_minus_CO - CO Tropylium [C₇H₇]⁺ m/z = 91 M_minus_CH3_minus_CO->Tropylium - C₂H₂

Caption: Proposed fragmentation pathway for this compound in EI-MS.

The fragmentation is initiated by the loss of a methyl radical to form the highly stable tertiary carbocation at m/z 147, which is the base peak. Subsequent loss of a neutral carbon monoxide molecule from the lactone ring results in the fragment at m/z 119. Further rearrangement and fragmentation can lead to the formation of the tropylium ion at m/z 91.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: For EI-MS, introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

Instrument Parameters
  • NMR Spectrometer:

    • Frequency: ≥ 400 MHz for ¹H, ≥ 100 MHz for ¹³C.

    • Pulse Program: Standard zg30 for ¹H, zgpg30 for ¹³C with proton decoupling.

    • Number of Scans: 16 for ¹H, 1024 for ¹³C (adjust as needed for desired signal-to-noise ratio).

    • Relaxation Delay (d1): 1-2 seconds for ¹H, 2-5 seconds for ¹³C.

  • FT-IR Spectrometer:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Mass Spectrometer (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: 50 - 500 amu.

Conclusion

The spectroscopic data of this compound provides a clear and unambiguous fingerprint for its identification. The key diagnostic features include the singlet for the six equivalent methyl protons in the ¹H NMR, the characteristic lactone carbonyl peak in both the ¹³C NMR and IR spectra, and the base peak at m/z 147 in the mass spectrum, corresponding to the loss of a methyl group. This comprehensive guide serves as a valuable resource for researchers, enabling confident structural verification and facilitating the use of this compound in further synthetic applications.

References

  • Siddegowda, M. S., Butcher, R. J., Ozturk Yıldırım, S., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(1), o113. [Link]
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 583911, 4,5-Dimethyl-3H-isobenzofuran-1-one.
  • NIST Mass Spectrometry Data Center. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Siddegowda, M. S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113. [Link]

Sources

Introduction: The Role of NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3,3-Dimethylphthalide

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3-dimethylphthalide. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for molecular structure elucidation. The narrative moves beyond a simple data report to explain the causal reasoning behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules.[1][2][3] It operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[3][4] This frequency, known as the chemical shift, is highly sensitive to the nucleus's local electronic environment, providing a fingerprint of its position within the molecular framework.

For a molecule like 3,3-dimethylphthalide (C₁₀H₁₀O₂), with its distinct aromatic and aliphatic regions, NMR spectroscopy allows for the unambiguous assignment of every proton and carbon atom. This guide will detail the process of acquiring and interpreting one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra to confirm its structure.

Chemical Structure of 3,3-Dimethylphthalide

  • IUPAC Name: 3,3-dimethyl-2-benzofuran-1-one[5]

  • Molecular Formula: C₁₀H₁₀O₂[5]

  • Key Features: An ortho-disubstituted benzene ring fused to a five-membered lactone ring, with a quaternary carbon (C3) bearing two methyl groups.

Experimental Protocol: A Self-Validating Approach

The integrity of NMR data begins with meticulous sample preparation and a logically chosen set of experiments. The following protocol is designed to yield high-quality, reproducible data.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 10-20 mg of 3,3-dimethylphthalide. Causality: This mass ensures sufficient concentration for excellent signal-to-noise in ¹H NMR and allows for timely acquisition of ¹³C NMR spectra, where the active isotope is of low natural abundance.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃). Deuterated solvents are essential to avoid overwhelming the spectrum with solvent signals.[6] Causality: CDCl₃ is the solvent of choice for its excellent ability to dissolve a wide range of non-polar to moderately polar organic compounds and its single, sharp residual proton signal (CHCl₃) at a well-defined chemical shift (~7.26 ppm), which typically does not interfere with analyte signals.[6]

  • Homogenization: Vortex the sample in a standard 5 mm NMR tube until the solid is completely dissolved, ensuring a homogeneous solution for consistent magnetic field exposure.

  • Referencing: While modern spectrometers can "lock" onto the deuterium signal of the solvent for field stability, Tetramethylsilane (TMS) can be added as an internal standard to set the 0 ppm reference point.[6] However, for routine analysis, referencing the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C) is a common and reliable practice.

NMR Data Acquisition Workflow

The sequence of experiments is chosen to build a complete structural picture, with each experiment confirming the hypotheses drawn from the previous one.

NMR_Workflow cluster_prep Preparation cluster_1D 1D Experiments cluster_2D 2D Correlation Spectroscopy cluster_analysis Analysis & Confirmation Prep Sample Prep (10-20mg in CDCl3) H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Backbone) H1->C13 Assign Full Assignment H1->Assign DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT C13->Assign COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY DEPT->Assign HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC COSY->Assign HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Assign HMBC->Assign Confirm Structure Confirmation Assign->Confirm

Caption: Logical workflow for complete NMR-based structure elucidation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative quantities (integration), and their neighboring protons (multiplicity).

  • Prediction from Structure: Based on the structure of 3,3-dimethylphthalide, we anticipate two primary signal regions:

    • Aromatic Region: Four unique, coupled protons on the benzene ring. Protons on aromatic rings typically resonate between 6.5 and 8.5 ppm.[7][8]

    • Aliphatic Region: Six equivalent protons from the two methyl groups attached to the quaternary carbon C3. These should appear as a single, un-split signal (a singlet).

  • Spectral Interpretation:

    • Aromatic Protons (H4-H7): The four aromatic protons form a complex, coupled system. Due to the ortho-disubstitution, they will appear as distinct multiplets in the 7.4-7.9 ppm range. The precise splitting pattern (e.g., doublet of doublets) arises from coupling to their neighbors. Ortho coupling (³J) is typically 7-10 Hz, while meta coupling (⁴J) is smaller at 2-3 Hz.[9][10]

    • Methyl Protons (2x CH₃): The two methyl groups are chemically equivalent due to free rotation. They are attached to a quaternary carbon, meaning there are no adjacent protons to cause splitting. This results in a sharp singlet at approximately 1.7 ppm, integrating to 6 protons.

Analysis of the ¹³C NMR and DEPT-135 Spectra

The broadband-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The DEPT-135 experiment provides crucial information about the number of hydrogens attached to each carbon.

  • Prediction from Structure: We expect to observe 9 distinct carbon signals:

    • 1 Carbonyl carbon (C=O)

    • 6 Aromatic carbons (4 CH and 2 quaternary)

    • 1 Aliphatic quaternary carbon (C3)

    • 1 Aliphatic methyl carbon signal (representing two equivalent CH₃ groups)

  • Spectral Interpretation:

    • DEPT-135 Analysis: This experiment is key to differentiating carbon types.[11]

      • Positive Peaks: CH and CH₃ carbons.

      • Negative Peaks: CH₂ carbons (none in this molecule).

      • Absent Peaks: Quaternary carbons (C1, C3, C3a, C7a).

    • By comparing the main ¹³C spectrum with the DEPT-135 spectrum, we can definitively identify the four aromatic CH signals (positive), the methyl signal (positive), and the four quaternary carbons (present in ¹³C, absent in DEPT-135).[11][12]

Assignment Predicted ¹³C Shift (ppm) Carbon Type DEPT-135 Signal
C1~170C=O (Quaternary)Absent
C7a~150Aromatic (Quaternary)Absent
C3a~135Aromatic (Quaternary)Absent
C5, C6~125-135Aromatic CHPositive
C4, C7~120-125Aromatic CHPositive
C3~90Aliphatic (Quaternary)Absent
2x CH₃~25Methyl (CH₃)Positive

Confirmation with 2D NMR Spectroscopy

Two-dimensional NMR experiments correlate signals to reveal through-bond connectivity, providing incontrovertible proof of the assignments made from 1D spectra.

¹H-¹H COSY (Correlated Spectroscopy)

The COSY spectrum shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds. For 3,3-dimethylphthalide, this is most informative for the aromatic region, where it will show cross-peaks connecting adjacent protons (e.g., H4 with H5, H5 with H6, H6 with H7), allowing the entire aromatic spin system to be traced.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton directly with the carbon atom to which it is attached.[13] This provides an unambiguous link between the ¹H and ¹³C assignments for all protonated carbons.

  • Expected Correlations:

    • A cross-peak for each of the four aromatic protons (H4, H5, H6, H7) to its corresponding carbon (C4, C5, C6, C7).

    • A single, intense cross-peak connecting the methyl proton singlet (~1.7 ppm) to the methyl carbon signal (~25 ppm).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum is arguably the most powerful experiment for finalizing the structure, as it reveals correlations between protons and carbons over 2 to 3 bonds. This is the primary method for assigning non-protonated (quaternary) carbons.

HMBC_Correlations H_Me H-Me C3 C3 H_Me->C3 HMBC C3a C3a H_Me->C3a HMBC C_Me C-Me H_Me->C_Me HMBC H4 H4 H4->C3a HMBC C7a C7a H4->C7a HMBC C5 C5 H4->C5 HMBC H7 H7 C1 C1 H7->C1 HMBC H7->C5 HMBC C6 C6 H7->C6 HMBC C4 C4

Caption: Key expected HMBC correlations for assigning quaternary carbons.

  • Key Expected Correlations:

    • Methyl Protons (H-Me): These protons will show correlations to the quaternary carbon they are attached to (C3 ) and the adjacent aromatic quaternary carbon (C3a ). This definitively assigns these two key carbons.

    • Aromatic Proton H7: This proton should show a correlation to the carbonyl carbon (C1 ), confirming the lactone structure.

    • Aromatic Proton H4: This proton should show a correlation to the other quaternary aromatic carbon (C7a ).

Summary and Conclusion

References

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.
  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
  • Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.
  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • National Center for Biotechnology Information. (n.d.). 3,3-Dimethylphthalide. PubChem.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Cui, et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • ResearchGate. (n.d.). 13 C-NMR and DEPT-135 spectra of HTMA.

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Mass Spectrometry of 3,3-Dimethyl-2-benzofuran-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,3-Dimethyl-2-benzofuran-1(3H)-one, also known as 3,3-dimethylphthalide, is a member of the benzofuranone class of compounds. With a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol , this molecule is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes[1]. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides an in-depth analysis of the mass spectrometry of this compound, focusing on its fragmentation patterns under electron ionization (EI) and the principles guiding their interpretation.

Fundamentals of Mass Spectrometry for the Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a small organic molecule like this compound, Electron Ionization (EI) is a commonly employed hard ionization technique that provides detailed structural information through fragmentation[2].

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a molecular ion (M⁺•)[3][4]. This molecular ion is a radical cation that is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral species[3]. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule's structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A typical workflow for the analysis of this compound involves Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization (EI) mass spectrum of this compound for structural elucidation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-200

    • Scan Rate: 2 scans/second

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Interpretation of the Electron Ionization (EI) Mass Spectrum of this compound

The EI mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The spectrum is dominated by fragments arising from the cleavage of the lactone ring and the loss of the methyl groups.

The Molecular Ion Peak (M⁺•)

The molecular ion peak for this compound is expected at m/z 162 , corresponding to the molecular weight of the compound (C₁₀H₁₀O₂)[5][6]. The presence of this peak confirms the molecular weight of the analyte.

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. The primary fragmentation pathways for this compound are outlined below.

Table 1: Prominent Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment StructureProposed Fragmentation Pathway
162[C₁₀H₁₀O₂]⁺•Molecular Ion (M⁺•)
147[M - CH₃]⁺Loss of a methyl radical
119[M - CH₃ - CO]⁺Loss of a methyl radical followed by loss of carbon monoxide
91[C₇H₇]⁺Tropylium ion, rearrangement product

Pathway A: Loss of a Methyl Radical

The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation at m/z 147. This is often the base peak in the spectrum due to the high stability of the resulting ion.

Pathway B: Subsequent Loss of Carbon Monoxide

The fragment ion at m/z 147 can further lose a molecule of carbon monoxide (CO) to yield an ion at m/z 119.

Pathway C: Formation of the Tropylium Ion

Rearrangement of the fragment at m/z 119 can lead to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.

The following diagram illustrates the proposed major fragmentation pathways:

Fragmentation_Pathway M [C₁₀H₁₀O₂]⁺• m/z 162 Molecular Ion F1 [C₉H₇O₂]⁺ m/z 147 M->F1 - •CH₃ F2 [C₈H₇O]⁺ m/z 119 F1->F2 - CO F3 [C₇H₇]⁺ m/z 91 Tropylium Ion F2->F3 Rearrangement

Caption: Proposed EI fragmentation of this compound.

Comparison with the Mass Spectrum of Phthalide

The mass spectrum of the parent compound, phthalide (1(3H)-isobenzofuranone), provides a valuable reference for understanding the fragmentation of the core benzofuranone structure[7][8][9]. The mass spectrum of phthalide is characterized by a molecular ion peak at m/z 134 and a prominent fragment at m/z 105, corresponding to the loss of a formyl radical (•CHO)[9]. Another significant peak is observed at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺).

The presence of the gem-dimethyl group in this compound significantly alters the fragmentation pattern, with the initial loss of a methyl group being the dominant pathway, a route not available to phthalide.

Applications in Drug Development and Research

The detailed understanding of the mass spectrometric behavior of this compound is critical in several areas:

  • Reaction Monitoring: In synthetic chemistry, GC-MS can be used to monitor the progress of reactions involving this compound, confirming its formation and purity.

  • Impurity Profiling: The fragmentation patterns of potential impurities can be analyzed to identify and quantify them in drug substances and intermediates.

  • Metabolite Identification: In drug metabolism studies, mass spectrometry is essential for identifying the biotransformation products of drug candidates that may contain the benzofuranone scaffold.

Conclusion

The mass spectrometry of this compound under electron ionization provides a wealth of structural information. The fragmentation is dominated by the facile loss of a methyl radical to form a stable carbocation, followed by subsequent losses of neutral molecules. By understanding these fragmentation pathways, researchers and scientists can confidently identify and characterize this important chemical entity in various matrices, ensuring the integrity and quality of their work in drug development and chemical research.

References

  • PubChem. (n.d.). Phthalide. National Center for Biotechnology Information.
  • Restek Corporation. (n.d.). Phthalide.
  • MassBank. (2008). Phthalide.
  • SpectraBase. (n.d.). Phthalide. Wiley-VCH GmbH.
  • PubChem. (n.d.). Phthalimide. National Center for Biotechnology Information.
  • T3DB. (n.d.). Mass Spectrum (Electron Ionization) (T3D3652). The Toxin and Toxin Target Database.
  • SpectraBase. (n.d.). 2(3H)-Benzofuranone, 3,3-dimethyl-. Wiley-VCH GmbH.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NIST. (n.d.). 1(3H)-Isobenzofuranone. National Institute of Standards and Technology.
  • Siddegowda, M. S., Butcher, R. J., Ozturk Yıldırım, S., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113. [Link]
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • El-Feraly, F. S., Al-Meshal, I. A., & El-Sohly, H. N. (1987). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Journal of Heterocyclic Chemistry, 24(4), 1033-1036. [Link]
  • Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. [Link]
  • Wikipedia. (2023, December 19). Fragmentation (mass spectrometry).
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • NIST. (n.d.). Dimethyl phthalate. National Institute of Standards and Technology.
  • NIST. (n.d.). 3(2H)-Benzofuranone, 4,6-dimethyl-. National Institute of Standards and Technology.
  • NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. National Institute of Standards and Technology.
  • NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. National Institute of Standards and Technology.

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An In-depth Technical Guide to the Crystal Structure of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuranone Scaffold and 3,3-Dimethyl-2-benzofuran-1(3H)-one

The benzofuranone core is a privileged heterocyclic scaffold frequently found in a wide array of natural products and synthetic molecules of medicinal importance.[1][2] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] This makes the detailed structural elucidation of novel benzofuranone derivatives a critical endeavor for understanding structure-activity relationships and advancing drug discovery programs.

This compound, also known as 3,3-dimethylphthalide, is a specific derivative of this important class of compounds.[6] Its structure is characterized by a benzene ring fused to a five-membered lactone (furanone) ring, with two methyl groups at the 3-position.[7] This gem-dimethyl substitution is a key structural feature that influences its chemical reactivity and steric profile.[6] Beyond its intrinsic chemical interest, this compound serves as a valuable synthetic intermediate in the preparation of more complex molecules, including 10,10-dimethylanthrone and the antidepressant drug melitracenium chloride.[6][8]

A definitive understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for predicting molecular interactions, understanding physicochemical properties, and designing new synthetic pathways. Single-crystal X-ray diffraction (XRD) stands as the most authoritative technique for achieving this, providing unambiguous information on atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[9][10][11]

This technical guide provides a comprehensive overview of the crystal structure of this compound, detailing the methodologies for its synthesis, crystallization, and structural analysis by single-crystal XRD. The content is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The purity of the compound is a critical factor, as impurities can inhibit or disrupt the ordered packing required for crystal lattice formation.

Synthesis of this compound

While various synthetic routes to benzofuranones exist, a common approach involves the cyclization of appropriate precursors. The synthesis of this compound can be achieved through established organic chemistry methodologies. Below is a representative protocol.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of a suitable starting material, such as a substituted hydroxyphenyl ketone, add the necessary reagents for cyclization under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Reagents: The choice of solvent and reagents is crucial. For instance, a reaction might involve an ortho-hydroxy-substituted aromatic compound and a reagent that provides the dimethyl-lactone functionality, heated in a suitable solvent like acetonitrile.[12]

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 24-48 hours) to ensure complete conversion.[12] Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. An aqueous work-up is performed to remove inorganic salts and water-soluble impurities. The crude product is then extracted into an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.[13] The purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry before proceeding to crystallization.

Growing Single Crystals: The Art and Science of Slow Evaporation

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.5 mm in size with well-defined faces and no internal fractures—is often the most challenging step.[9][14] The slow evaporation method is a widely used and effective technique for growing high-quality crystals of organic compounds.[15][16] This was the method successfully employed for this compound, using toluene as the solvent.[8]

The principle behind this method is to dissolve the compound in a suitable solvent to near-saturation and then allow the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation, which is the driving force for crystallization.[7]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: The choice of solvent is critical. An ideal solvent is one in which the compound is moderately soluble.[15] If solubility is too high, only small crystals may form; if it's too low, crystallization may not occur. For this compound, toluene was found to be an effective solvent.[8]

  • Preparation of the Solution: Prepare a nearly saturated solution of the purified compound in a clean glass vial. Ensure all the solid is dissolved; gentle warming can be applied if necessary. If any particulate matter remains, the solution should be filtered to remove potential nucleation sites that could lead to the formation of many small crystals instead of a few large ones.[15]

  • Setting up the Crystallization:

    • Place the vial in a location free from vibrations and significant temperature fluctuations. Mechanical disturbances can disrupt crystal growth.[7]

    • Cover the vial in a way that allows for slow solvent evaporation. A common technique is to cover the opening with paraffin film or aluminum foil and then pierce a few small holes with a needle.[15][17] This provides control over the rate of evaporation.

  • Patience and Observation: Allow the setup to stand undisturbed for several days to weeks. Crystal growth is a slow process, and patience is key. Monitor the vial periodically without disturbing it. Colorless prismatic crystals of this compound should form as the toluene slowly evaporates.[8]

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they should be carefully harvested. It is often best to leave the crystals in the mother liquor until ready for mounting on the diffractometer to prevent solvent loss from the crystal lattice, which can cause cracking and loss of crystallinity.[7]

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization A Starting Materials B Reaction Setup (Inert Atmosphere) A->B C Heating & Stirring (TLC Monitoring) B->C D Aqueous Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Pure Compound E->F G Dissolve in Toluene (Near-Saturated) F->G H Filter Solution G->H if needed I Slow Evaporation (Controlled, Undisturbed) H->I J Formation of Single Crystals I->J K Ready for XRD Analysis J->K Crystal Harvesting & Mounting

Caption: Workflow from synthesis to single crystal growth.

Single-Crystal X-ray Diffraction Analysis

With a suitable single crystal in hand, the next phase is to determine its atomic structure using X-ray diffraction. This process involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.[18]

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A selected crystal of this compound is carefully mounted on a goniometer head. To protect the crystal and collect data at low temperatures (which minimizes thermal vibrations and potential radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., at 123 K).[19]

  • Data Collection:

    • The mounted crystal is placed in a highly focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[19]

    • The crystal is rotated, and a series of diffraction patterns are collected at different orientations using a detector.[11] Each diffraction spot (reflection) contains information about the electron density within the crystal.

    • The intensity and position of thousands of reflections are recorded.

  • Data Processing:

    • The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects.[18]

    • The unit cell dimensions and crystal system are determined from the positions of the diffraction spots. For this compound, this revealed an orthorhombic crystal system.[19]

  • Structure Solution:

    • The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured.[10] For small molecules like this, direct methods are typically used to estimate the initial phases and generate an initial electron density map.

    • From this map, the positions of the heavier atoms (carbon and oxygen) can be identified.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[14]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

    • The quality of the final model is assessed using metrics like the R-factor, which indicates the goodness of fit.

Workflow for Single-Crystal XRD Analysis

G A Mount Crystal on Goniometer B Flash-cool (e.g., 123 K) A->B C Expose to X-ray Beam & Rotate Crystal B->C D Collect Diffraction Patterns (Detector) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Final Crystal Structure (CIF File) G->H I Structural Insights H->I Analysis & Validation

Sources

Unlocking the Potential: A Technical Guide to the Prospective Biological Activity of 3,3-Dimethylphthalide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalide Scaffold - A Promising but Underexplored Chemical Space

In the vast landscape of heterocyclic compounds, phthalides (or isobenzofuranones) represent a class of bicyclic lactones with a rich history in natural product chemistry and significant potential in medicinal and agricultural sciences. Often found in plants of the Apiaceae family, these compounds have demonstrated a range of biological activities.[1] This guide delves into the prospective biological activities of a specific, yet understudied, member of this family: 3,3-dimethylphthalide. While direct research on this particular molecule is limited, by examining the known activities of the broader phthalide class and considering its unique structural features, we can construct a compelling hypothesis for its potential applications and outline a clear experimental path for its investigation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a forward-looking, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded technical guide. We will explore the causality behind experimental choices, propose self-validating protocols, and ground our hypotheses in established scientific principles.

The Phthalide Precedent: Known Bioactivities of the Core Scaffold

The therapeutic and biological potential of the phthalide core structure is not unfounded. Several derivatives have been identified with significant antimicrobial properties.

Antifungal and Antibacterial Properties of Phthalide Analogs

Studies have shown that various phthalides exhibit fungistatic and antibacterial activities. For instance, 3-n-butylidenephthalide has shown greater activity against certain dermatophytes than conventional antifungal agents like itraconazole and ketoconazole.[2] Furthermore, the related compound, 3-n-butylphthalide, has demonstrated inhibitory effects on clinical strains of Candida albicans.[2] Phthalides isolated from Apiaceae plants are recognized for their antimicrobial potential, a significant area of interest given the rise of antibiotic-resistant pathogens.[1]

The proposed mechanism for some of these antimicrobial actions involves the ability of the phthalide structure to interact with key pathogen enzymes. For example, the introduction of hydroxyl (-OH) or amino (-NH2) groups on the benzene ring of the phthalide can enhance antifungal activity, possibly through the formation of hydrogen bonds with the active sites of fungal enzymes.[2]

Prospective Biological Activities of 3,3-Dimethylphthalide: A Hypothesis-Driven Approach

Given the established precedent of the phthalide scaffold, we can hypothesize that 3,3-dimethylphthalide may also possess latent biological activities, particularly in the antimicrobial and insecticidal realms. The gem-dimethyl substitution at the 3-position is a key structural feature. This could potentially enhance lipophilicity, which may, in turn, affect its ability to penetrate microbial cell membranes.

Hypothesized Antifungal and Antibacterial Activity

Based on the fungistatic properties of other phthalides, it is reasonable to propose that 3,3-dimethylphthalide could exhibit inhibitory activity against a range of fungal and bacterial pathogens. The mechanism of action could be similar to other phthalides, potentially involving disruption of cellular processes or enzymatic inhibition.

Hypothesized Insecticidal Activity

While structurally distinct from phthalic acid diamides and phthalimides which are known to have insecticidal properties, the core phthalide structure's presence in botanicals with insect-repellent properties suggests a potential, albeit likely different, mode of insecticidal or insect-repellent activity for 3,3-dimethylphthalide.[3][4]

Synthesis of 3,3-Dimethylphthalide: A Proposed Synthetic Route

To investigate the potential biological activities of 3,3-dimethylphthalide, a reliable synthetic route is paramount. A plausible approach involves the use of 2-acetylbenzoic acid as a starting material. 2-Acetylbenzoic acid exists in equilibrium with its cyclic hemiacetal tautomer, 3-hydroxy-3-methyl-1(3H)-isobenzofuranone, which is a substituted phthalide.[5] This provides a key intermediate for the synthesis of 3,3-dimethylphthalide.

Experimental Protocol: Synthesis of 3,3-Dimethylphthalide from 2-Acetylbenzoic Acid

This protocol outlines a potential two-step synthesis of 3,3-dimethylphthalide starting from 2-acetylbenzoic acid.

Step 1: Formation of 3-hydroxy-3-methyl-1(3H)-isobenzofuranone

  • Dissolution: Dissolve 2-acetylbenzoic acid in a suitable solvent that favors the cyclic hemiacetal form. The choice of solvent and temperature will be critical in shifting the equilibrium.

  • Equilibration: Stir the solution at a controlled temperature to allow for the equilibration between the open-chain and cyclic forms.

  • Isolation: Isolate the 3-hydroxy-3-methyl-1(3H)-isobenzofuranone, potentially through crystallization or chromatography.

Step 2: Methylation of 3-hydroxy-3-methyl-1(3H)-isobenzofuranone

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-hydroxy-3-methyl-1(3H)-isobenzofuranone from Step 1 in a suitable anhydrous solvent (e.g., tetrahydrofuran).

  • Deprotonation: Cool the solution to 0°C and add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group.

  • Methylation: Add a methylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3,3-dimethylphthalide.

Proposed Experimental Workflows for Biological Activity Screening

To empirically test the hypothesized biological activities of 3,3-dimethylphthalide, the following detailed experimental workflows are proposed.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method will determine the Minimum Inhibitory Concentration (MIC) of 3,3-dimethylphthalide against relevant fungal strains (e.g., Candida albicans, Aspergillus niger).

Protocol:

  • Preparation of Fungal Inoculum: Culture the fungal strains on a suitable agar medium. Prepare a standardized inoculum suspension in a saline solution, adjusting the turbidity to a 0.5 McFarland standard.

  • Preparation of 3,3-Dimethylphthalide Stock Solution: Prepare a stock solution of 3,3-dimethylphthalide in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 3,3-dimethylphthalide stock solution in a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Controls: Include a positive control (fungal inoculum in broth without the compound), a negative control (broth only), and a solvent control (fungal inoculum in broth with the highest concentration of the solvent used).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of 3,3-dimethylphthalide that visibly inhibits fungal growth.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., C. albicans) Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate with Fungal Suspension Inoculum_Prep->Inoculation Compound_Stock Prepare 3,3-Dimethylphthalide Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Antifungal Susceptibility Testing Workflow
Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative assessment of the antibacterial activity of 3,3-dimethylphthalide against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Preparation: Spread the bacterial inoculum evenly onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of the 3,3-dimethylphthalide solution to each well.

  • Controls: Include a positive control (a known antibiotic) and a negative control (solvent only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Antibacterial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Agar_Plate_Prep Spread Inoculum on Agar Plate Inoculum_Prep->Agar_Plate_Prep Compound_Solution Prepare 3,3-Dimethylphthalide Solution Add_Compound Add Compound to Wells Compound_Solution->Add_Compound Well_Creation Create Wells in Agar Agar_Plate_Prep->Well_Creation Well_Creation->Add_Compound Incubation Incubate at 37°C for 18-24h Add_Compound->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones

Antibacterial Susceptibility Testing Workflow

Data Presentation: A Prospective Look at Antimicrobial Activity

While experimental data for 3,3-dimethylphthalide is not yet available, we can present a prospective data table based on the known activities of other phthalides to guide researchers on expected outcomes.

Potential Biological Activity Test Organism Proposed Assay Hypothesized MIC/Zone of Inhibition
AntifungalCandida albicansBroth Microdilution16 - 128 µg/mL
AntifungalAspergillus nigerBroth Microdilution32 - 256 µg/mL
AntibacterialStaphylococcus aureusAgar Well Diffusion10 - 20 mm zone of inhibition
AntibacterialEscherichia coliAgar Well Diffusion8 - 15 mm zone of inhibition

Conclusion and Future Directions

3,3-Dimethylphthalide represents an intriguing yet underexplored molecule within the bioactive class of phthalides. Based on the established antimicrobial activities of its structural relatives, there is a strong rationale for investigating its potential as an antifungal and antibacterial agent. The proposed synthetic route and detailed experimental workflows in this guide provide a clear and actionable framework for researchers to begin this exploration.

Future research should focus on the successful synthesis and purification of 3,3-dimethylphthalide, followed by a comprehensive screening of its biological activities. Should promising activity be identified, further studies into its mechanism of action, toxicity profile, and structure-activity relationships will be warranted. The exploration of 3,3-dimethylphthalide could unveil a novel scaffold for the development of new therapeutic or agrochemical agents.

References

  • Nowik, W., et al. (2020). Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide. Molecules, 25(22), 5394.
  • Dobson, A. J., & Gerkin, R. E. (1996). 2-Acetylbenzoic acid: phthalide form. Acta Crystallographica Section C: Crystal Structure Communications, 52(12), 3078-3081.
  • Loziuk, P., et al. (2018). Antimicrobial activity of extracts and phthalides occurring in Apiaceae plants. Current Pharmaceutical Biotechnology, 19(15), 1211-1224.
  • Feng, M. L., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 58(20), 10999-11006.
  • Zhang, L., et al. (2024). Design, Synthesis, and Insecticidal Activity of Novel meta-Diamide Compounds Bearing a Phthalimide as a Potential GABA Receptor Antagonist. Journal of Agricultural and Food Chemistry, 72(48), 26626-26632.

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Methodological & Application

synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one from 2-acetylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one from 2-acetylbenzoic acid

Introduction: A Two-Step Pathway to a Versatile Phthalide

This compound, also known as 3,3-dimethylphthalide, is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a lactone fused to a benzene ring with a quaternary center, makes it a useful building block for medicinal chemists and material scientists.

This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the readily available 2-acetylbenzoic acid. The synthesis proceeds via a Grignard reaction to form a tertiary alcohol intermediate, which then undergoes a spontaneous acid-catalyzed intramolecular cyclization (lactonization) to yield the final product. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, step-by-step protocols, and troubleshooting advice to ensure a reliable and efficient synthesis.

Overall Synthetic Scheme

The transformation is achieved in two distinct, yet seamless, chemical steps:

  • Grignard Reaction: 2-acetylbenzoic acid is treated with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide) to convert the ketone into a tertiary alcohol.

  • Lactonization: The resulting γ-hydroxy carboxylic acid intermediate is cyclized under acidic conditions to form the stable five-membered lactone ring.

Caption: Overall synthetic route from 2-acetylbenzoic acid to the target lactone.

Part 1: The Grignard Reaction: Formation of the Tertiary Alcohol Intermediate

Mechanistic Rationale

The Grignard reaction is a cornerstone of carbon-carbon bond formation.[3] It utilizes an organomagnesium halide (the Grignard reagent), which acts as a potent nucleophile.[4][5] In this synthesis, methylmagnesium bromide (CH₃MgBr) attacks the electrophilic carbonyl carbon of the ketone in 2-acetylbenzoic acid.[6]

A critical consideration is the presence of the carboxylic acid group. The proton of the hydroxyl group is highly acidic and will react irreversibly with the strongly basic Grignard reagent in an acid-base reaction.[7] This necessitates the use of at least two equivalents of the Grignard reagent: the first equivalent deprotonates the carboxylic acid, and the second performs the desired nucleophilic attack on the ketone. In practice, a slight excess (e.g., 2.2-2.5 equivalents) is used to ensure complete consumption of the ketone. The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[3][8]

Grignard_Mechanism cluster_0 Step 1: Deprotonation (Acid-Base Reaction) cluster_1 Step 2: Nucleophilic Attack on Ketone cluster_2 Step 3: Acidic Workup Start_Mol 2-acetylbenzoic acid Deprotonated Carboxylate Intermediate Start_Mol->Deprotonated 1st Equiv. Grignard1 CH₃MgBr Grignard1->Deprotonated Deprotonated_ref Carboxylate Intermediate Grignard2 CH₃MgBr Alkoxide Magnesium Alkoxide Intermediate Grignard2->Alkoxide Alkoxide_ref Magnesium Alkoxide Intermediate Deprotonated_ref->Alkoxide 2nd Equiv. Workup H₃O⁺ Hydroxy_Acid 2-(2-hydroxypropan-2-yl)benzoic acid Workup->Hydroxy_Acid Alkoxide_ref->Hydroxy_Acid

Caption: Mechanism of the Grignard reaction on 2-acetylbenzoic acid.

Experimental Protocol: Grignard Reaction

Materials:

  • 2-acetylbenzoic acid

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Dropping funnel, oven-dried

  • Reflux condenser with drying tube (CaCl₂ or CaSO₄)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the dropping funnel, condenser, and an inert gas inlet. All glassware must be rigorously dried in an oven (120 °C) overnight and cooled under a stream of inert gas to exclude moisture.

  • Grignard Reagent Preparation (if not commercially available):

    • Place magnesium turnings (2.5 equivalents) in the flask.

    • Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed; this activates the magnesium surface.[8]

    • Allow the flask to cool, then add a small volume of anhydrous ether or THF.

    • Dissolve methyl iodide or bromide (2.5 equivalents) in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the methyl halide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If it doesn't start, gentle warming may be required.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with 2-acetylbenzoic acid:

    • Dissolve 2-acetylbenzoic acid (1.0 equivalent) in a minimum amount of anhydrous THF.

    • Cool the prepared Grignard reagent in an ice bath to 0 °C.

    • Add the solution of 2-acetylbenzoic acid dropwise via the dropping funnel to the cooled Grignard reagent with vigorous stirring. Control the addition rate to maintain the temperature below 10 °C. Gas evolution (methane) will be observed as the carboxylic acid is deprotonated.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Quenching:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise, followed by 1M HCl until the aqueous layer is acidic (pH ~2). This will protonate the alkoxide and carboxylate salts and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-hydroxypropan-2-yl)benzoic acid. This intermediate is often used in the next step without further purification.

Part 2: Lactonization: Ring Closure to the Final Product

Mechanistic Rationale

Lactones are cyclic esters formed from the intramolecular esterification of hydroxycarboxylic acids.[9] The intermediate, 2-(2-hydroxypropan-2-yl)benzoic acid, is a γ-hydroxy acid. The formation of five-membered rings (γ-lactones) is thermodynamically and kinetically favorable, and cyclization often occurs spontaneously, especially under the acidic conditions of the Grignard workup.[9][10] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The tertiary alcohol's hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable lactone product.[10]

Caption: Acid-catalyzed intramolecular esterification (lactonization).

Experimental Protocol: Lactonization and Purification

Materials:

  • Crude 2-(2-hydroxypropan-2-yl)benzoic acid from Part 1

  • Toluene or Benzene

  • p-Toluenesulfonic acid (p-TsOH) (optional, if cyclization is incomplete)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Hexanes and Ethyl Acetate for purification

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (optional)

  • Reflux condenser

  • Silica gel for column chromatography

Procedure:

  • Cyclization:

    • Dissolve the crude intermediate from the Grignard step in toluene.

    • If cyclization did not occur during workup (as determined by TLC or ¹H NMR analysis of the crude product), add a catalytic amount of p-TsOH.

    • Fit the flask with a Dean-Stark trap and reflux condenser and heat the mixture to reflux. Water produced during the esterification will be removed azeotropically, driving the reaction to completion.[9] Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with saturated NaHCO₃ solution to remove any unreacted carboxylic acid and the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure this compound as a solid.

    • Alternatively, recrystallization from a suitable solvent system (e.g., toluene/hexanes) can yield the pure product.[1]

Data and Characterization

The final product should be characterized to confirm its identity and purity.

PropertyExpected ValueReference
Chemical Formula C₁₀H₁₀O₂[11]
Molecular Weight 162.19 g/mol [11]
Appearance Colorless prisms / White solid[1]
Melting Point 64-67 °C (337-340 K)[1]
¹H NMR (CDCl₃) δ ~7.8 (d, 1H), 7.6 (t, 1H), 7.4 (t, 1H), 7.2 (d, 1H), 1.6 (s, 6H)Predicted
¹³C NMR (CDCl₃) δ ~170, 150, 134, 130, 125, 124, 122, 85, 28Predicted
IR (KBr, cm⁻¹) ~1760 (C=O, lactone), ~1600, 1480 (C=C, aromatic)Predicted
Mass Spec (EI) m/z 162 (M⁺), 147 (M⁺ - CH₃)[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of Grignard intermediate Wet glassware or solvents; inactive magnesium; impure starting materials.Rigorously dry all equipment and solvents. Use fresh, high-purity reagents. Activate magnesium with iodine or by crushing.[8]
Recovery of starting material (2-acetylbenzoic acid) Insufficient Grignard reagent used.Ensure at least 2.2 equivalents of Grignard reagent are used to account for both deprotonation and ketone addition.
Incomplete lactonization Insufficiently acidic conditions during workup; short reaction time.Add a catalytic amount of a strong acid (e.g., p-TsOH) and heat the intermediate in toluene using a Dean-Stark trap to remove water.
Formation of biphenyl byproduct Side reaction during Grignard reagent formation.This is a common side reaction. Biphenyl is non-polar and can be easily separated from the desired polar product by column chromatography.

References

  • Chemistry Steps. The Grignard Reaction Mechanism.
  • Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples.
  • Organic Chemistry Portal. Grignard Reaction.
  • Wikipedia. Grignard reaction.
  • ChemistNate. Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube.
  • ResearchGate. General scheme for γ-lactonization at the primary C−H bonds of...
  • Wikipedia. Lactone.
  • Filo. how lactones formed from hydroxycarboxylic compounds by mechanism.
  • Journal of the American Chemical Society. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification.
  • ACS Catalysis. The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids.
  • University of Toronto. organic synthesis: benzoic acid via a grignard reaction.
  • University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Swarthmore College. Grignard Synthesis of Triphenylmethanol.
  • National Center for Biotechnology Information. This compound. Acta Crystallographica Section E, E68(Pt 1), o113.
  • NIST. 1(3H)-Isobenzofuranone, 3,3-dimethyl-. NIST Chemistry WebBook.
  • Scribd. Grignard Reaction: Synthesis of Benzoic Acid.
  • PubMed. This compound.
  • Stenutz. This compound.
  • NIST. 1(3H)-Isobenzofuranone, 3,3-dimethyl-. NIST Chemistry WebBook.

Sources

Application Notes and Protocols for the Laboratory Preparation of 3,3-Dimethylphthalide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,3-Dimethylphthalide is a valuable heterocyclic compound and a key structural motif in various biologically active molecules and functional materials. Its lactone framework, substituted with geminal methyl groups, imparts specific steric and electronic properties that are of significant interest to researchers in medicinal chemistry and materials science. This document provides a comprehensive guide for the laboratory-scale synthesis of 3,3-dimethylphthalide, designed for researchers, scientists, and professionals in drug development. The protocol herein is based on the well-established Grignard reaction of phthalic anhydride with a methyl Grignard reagent, a robust and reliable method for the construction of this class of compounds.

Scientific Rationale and Mechanistic Overview

The synthesis of 3,3-dimethylphthalide is achieved through the nucleophilic addition of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI), to one of the carbonyl groups of phthalic anhydride. The reaction proceeds through a tetrahedral intermediate which, upon acidic workup, undergoes intramolecular cyclization to form the stable five-membered lactone ring of the phthalide.

The causality behind this experimental choice lies in the high nucleophilicity of the Grignard reagent and the electrophilicity of the carbonyl carbons in the anhydride. The use of two equivalents of the Grignard reagent is crucial. The first equivalent reacts with one carbonyl group to form an intermediate carboxylate salt. The second equivalent then adds to the remaining carbonyl group, which, after hydrolysis and subsequent intramolecular esterification (lactonization), yields the desired 3,3-dimethylphthalide.

Reaction Mechanism Workflow

G cluster_0 Step 1: First Nucleophilic Attack cluster_1 Step 2: Second Nucleophilic Attack cluster_2 Step 3: Workup and Cyclization Phthalic_Anhydride Phthalic Anhydride Intermediate_1 Tetrahedral Intermediate Phthalic_Anhydride->Intermediate_1 Nucleophilic Attack Grignard_1 CH₃MgBr (1 eq.) Grignard_1->Intermediate_1 Carboxylate_Salt Magnesium Carboxylate Salt Intermediate_1->Carboxylate_Salt Ring Opening Grignard_2 CH₃MgBr (1 eq.) Intermediate_2 Hemiacetal Magnesium Salt Carboxylate_Salt->Intermediate_2 Nucleophilic Attack Grignard_2->Intermediate_2 Diol_Intermediate Unstable Diol Intermediate_2->Diol_Intermediate Protonation Acid_Workup H₃O⁺ Acid_Workup->Diol_Intermediate Product 3,3-Dimethylphthalide Diol_Intermediate->Product Intramolecular Cyclization (Lactonization)

Caption: Reaction mechanism for the synthesis of 3,3-dimethylphthalide.

Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for synthesis, purification, and characterization to ensure the identity and purity of the final product.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Phthalic AnhydrideC₈H₄O₃148.1214.8 g (0.1 mol)≥99%Sigma-Aldrich
Magnesium TurningsMg24.315.35 g (0.22 mol)≥99.5%Sigma-Aldrich
IodomethaneCH₃I141.9431.2 g (13.7 mL, 0.22 mol)≥99.5%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12250 mL≥99.7%Sigma-Aldrich
Hydrochloric AcidHCl36.46~50 mL10% (aq)Fisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01100 mL(aq)Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranularFisher Scientific
HexaneC₆H₁₄86.18As neededACS GradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11As neededACS GradeFisher Scientific
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

  • Standard laboratory glassware

Procedure

Experimental Workflow

G A Preparation of Grignard Reagent (Methylmagnesium Iodide) B Reaction with Phthalic Anhydride A->B Slow Addition at 0 °C C Aqueous Workup B->C Quenching with 10% HCl D Extraction C->D Extraction with Diethyl Ether E Purification D->E Drying and Solvent Removal F Characterization E->F Recrystallization or Chromatography

Application Notes and Protocols for the Synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed application note and a comprehensive experimental protocol for the synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one, also known as 3,3-dimethylphthalide. This compound is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various complex molecules, including the antidepressant drug melitracenium chloride.[1] The described methodology focuses on the exhaustive methylation of the parent lactone, 2-benzofuran-1(3H)-one (phthalide), a robust and efficient approach to installing the gem-dimethyl group at the C3 position. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering in-depth mechanistic insights, a step-by-step protocol, and methods for ensuring reaction fidelity and product purity.

Introduction and Significance

The 3,3-disubstituted 2-benzofuran-1(3H)-one scaffold is a prominent structural motif found in a multitude of natural products and biologically active molecules.[1] The specific installation of a gem-dimethyl group at the C3 position, as seen in this compound, imparts unique steric and electronic properties. This substitution can direct the regioselectivity of subsequent reactions and enhance the metabolic stability of derivative compounds, making it a crucial component in synthetic strategies.[1] Its utility as a precursor for more complex structures, such as 10,10-dimethylanthrone, underscores its importance in the synthetic chemist's toolkit.[2]

The synthesis detailed herein proceeds via a classic and reliable organic transformation: the exhaustive C-alkylation of an enolizable lactone. This method provides a clear and instructive example of enolate chemistry, a fundamental concept in carbon-carbon bond formation.

Reaction Mechanism: Exhaustive Methylation

The synthesis of this compound from phthalide is achieved through a two-step sequential alkylation process. The entire reaction is typically performed in a single pot. The mechanism relies on the acidity of the protons at the C3 position, which are alpha to the carbonyl group of the lactone.

  • First Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to abstract one of the acidic protons from the C3 position of phthalide. This generates a resonance-stabilized enolate intermediate. The equilibrium favors the formation of the enolate due to the strength of the base and the stability of the conjugate acid (H₂).

  • First Methylation (Sₙ2 Reaction): The generated enolate acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent, typically iodomethane (CH₃I). This occurs via a classic Sₙ2 mechanism, forming 3-Methyl-2-benzofuran-1(3H)-one and sodium iodide (NaI) as a byproduct.

  • Second Deprotonation: The remaining proton at the C3 position of the mono-methylated intermediate is now the only acidic proton alpha to the carbonyl. A second equivalent of the strong base (NaH) abstracts this proton, again forming an enolate.

  • Second Methylation (Sₙ2 Reaction): This new enolate undergoes a second nucleophilic attack on another molecule of iodomethane. This step installs the second methyl group, yielding the final product, this compound.

The use of a slight excess of both the base and the methylating agent ensures the reaction goes to completion, achieving the desired "exhaustive methylation."

Reaction_Mechanism Exhaustive Methylation of Phthalide Phthalide Phthalide (2-Benzofuran-1(3H)-one) Enolate1 Enolate Intermediate 1 Phthalide->Enolate1 MonoMethyl 3-Methyl-2-benzofuran-1(3H)-one Enolate1->MonoMethyl Methylation Enolate2 Enolate Intermediate 2 MonoMethyl->Enolate2 Product This compound Enolate2->Product Methylation Base1 1. NaH MeI1 2. CH₃I (Sₙ2) Base2 3. NaH MeI2 4. CH₃I (Sₙ2)

Caption: Mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methodologies for the exhaustive alkylation of lactones and esters.

3.1. Materials and Equipment

  • Reagents:

    • 2-Benzofuran-1(3H)-one (Phthalide)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Iodomethane (Methyl Iodide, CH₃I), stabilized

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Dropping funnel

    • Nitrogen or Argon gas inlet

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for thin-layer chromatography (TLC)

    • Apparatus for column chromatography or recrystallization

3.2. Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (N₂ or Ar). Avoid contact with skin and eyes.

  • Iodomethane (CH₃I): Volatile, toxic, and a suspected carcinogen. All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Solvents: DMF and THF are flammable. Use in a fume hood away from ignition sources.

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen/argon atmosphere, and a septum.

  • Addition of Base: To the flask, add sodium hydride (2.2 eq., 60% dispersion in oil). Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes carefully under inert gas, and then add anhydrous DMF via syringe.

  • Addition of Starting Material: Dissolve 2-benzofuran-1(3H)-one (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice-water bath). Stir for 30-60 minutes at this temperature, allowing for the evolution of hydrogen gas to cease.

  • First Methylation: Add iodomethane (1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Second Alkylation: Cool the mixture back to 0 °C. Carefully add a second portion of sodium hydride (1.1 eq.) and stir for another 30-60 minutes. Then, add a second portion of iodomethane (1.1 eq.) dropwise. Allow the reaction to stir at room temperature overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The product spot should have a higher Rf value than the starting material and the mono-methylated intermediate.

  • Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by either recrystallization (e.g., from ethanol or an ethanol/water mixture) or silica gel column chromatography.

Data Summary and Characterization

Reagent/ParameterMolecular Weight ( g/mol )Moles (Relative)Amount Used (Example Scale)Notes
2-Benzofuran-1(3H)-one134.131.0 eq.5.00 g (37.3 mmol)Starting material
Sodium Hydride (60%)40.00 (for 100% NaH)2.2 eq. (total)3.28 g (82.1 mmol)Added in two portions
Iodomethane (CH₃I)141.942.2 eq. (total)5.1 mL (82.1 mmol)Added in two portions; d = 2.28 g/mL
Anhydrous DMF--~100 mLReaction solvent
Product 162.19 -Expected Yield: 75-85% This compound
Melting Point --64-67 °C Literature m.p.: 337–340 K (64-67 °C)[3]

Trustworthiness: A Self-Validating System

To ensure the success and reliability of this protocol, several validation checkpoints are integrated into the workflow.

  • Reaction Monitoring: The progress of the reaction should be diligently monitored by Thin-Layer Chromatography (TLC). A typical eluent system is 4:1 Hexanes/Ethyl Acetate. The starting phthalide will be the most polar spot (lowest Rf). The mono-methylated intermediate will appear at a higher Rf, and the final dimethylated product will be the least polar spot with the highest Rf. The reaction is complete when the starting material and intermediate spots are no longer visible.

  • Visual Cues: The initial deprotonation with NaH results in the evolution of hydrogen gas. The cessation of bubbling is a good indicator that the deprotonation is complete. The reaction mixture may also change color or consistency as the enolate forms.

  • Purification and Characterization: The identity and purity of the final product must be confirmed through rigorous characterization.

    • Recrystallization: Successful recrystallization to sharp, colorless prisms provides a strong indication of purity. The melting point should be sharp and match the literature value (64-67 °C).[2][3]

    • Spectroscopic Analysis:

      • ¹H NMR: The most telling feature will be the disappearance of the C3 methylene protons (a singlet around 5.3 ppm in phthalide) and the appearance of a singlet integrating to 6 protons in the aliphatic region (~1.5 ppm) corresponding to the two new methyl groups. The aromatic protons will remain in the ~7.4-7.9 ppm region.

      • ¹³C NMR: The spectrum will show a new quaternary carbon signal for C3 and a new methyl carbon signal.

      • Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the calculated mass of C₁₀H₁₀O₂ (162.07 g/mol ).

Conclusion

The exhaustive methylation of 2-benzofuran-1(3H)-one offers a direct and effective route to this compound. The protocol described provides a clear, step-by-step guide for its synthesis, emphasizing safety, mechanistic understanding, and methods for validation. By following this guide, researchers can reliably produce this important synthetic intermediate for applications in drug discovery, natural product synthesis, and materials science.

References

  • Filo. (2025). Short note on: hofmann elimination reaction, hofmann exhaustive methylation, gabriel phthalamide synthesis. Filo.
  • Siddegowda, M. S., Butcher, R. J., Yıldırım, S. O., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113.
  • BYJU'S. (n.d.). Hofmann Elimination.
  • Siddegowda, M. S., et al. (2012). This compound. PubMed Central.

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Application Notes & Protocols: 3,3-Dimethyl-2-benzofuran-1(3H)-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3,3-Dimethyl-2-benzofuran-1(3H)-one. This versatile lactone serves as a critical building block in the synthesis of complex pharmaceutical agents, particularly those featuring a tricyclic core.

Introduction: The Strategic Value of the Benzofuranone Core

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the benzofuran scaffold being a recurring motif in numerous natural products and clinically significant drugs. Benzofuran derivatives exhibit a vast spectrum of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.

Within this class, this compound (also known as 3,3-dimethylphthalide) has emerged as a particularly valuable synthetic intermediate. Its structure, featuring a stable lactone fused to a benzene ring, is primed for strategic manipulation. The key feature is the gem-dimethyl group at the C3 position. This substitution not only imparts specific conformational properties but also provides steric influence that can masterfully direct the regioselectivity of subsequent reactions, making it an ideal precursor for constructing complex molecular architectures.

This guide will focus on its pivotal role in synthesizing tricyclic systems, exemplified by its use as a precursor to the antidepressant drug Melitracen.

Physicochemical Profile

A thorough understanding of the starting material's properties is fundamental for reaction planning, safety, and optimization.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂
Molar Mass 162.19 g/mol
CAS Number 1689-09-4
Appearance White to off-white solid
Melting Point 69-77 °C
Boiling Point 291.1 °C at 760 mmHg
Density 1.122 g/cm³
Solubility Soluble in toluene and other common organic solvents.

Core Application: A Gateway to Tricyclic Antidepressants

The primary pharmaceutical application of this compound is its function as a precursor to 10,10-dimethylanthrone . This anthrone is a late-stage intermediate in the synthesis of Melitracen, a tricyclic antidepressant. The overall synthetic strategy hinges on the efficient conversion of the compact benzofuranone scaffold into the larger, tricyclic anthrone system.

Synthetic Pathway Overview

The logical flow from the starting intermediate to the final active pharmaceutical ingredient (API) demonstrates a powerful synthetic strategy where molecular complexity is built sequentially.

G A This compound B 10,10-Dimethylanthrone A->B  Acid-Catalyzed  Intramolecular Cyclization C Tertiary Alcohol Intermediate B->C  Grignard Addition with  3-(Dimethylamino)propyl  magnesium chloride D Melitracen (Free Base) C->D  Dehydration E Melitracen HCl (API) D->E  Salt Formation  (HCl)

Caption: Overall workflow from intermediate to the final API, Melitracen HCl.

Key Transformation: Mechanism of Anthrone Formation

The conversion of this compound into 10,10-dimethylanthrone is the cornerstone of this synthetic route. The reaction proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution, a variant of the Friedel-Crafts acylation.

Causality of the Mechanism:

  • Protonation & Ring Opening: The reaction is initiated by the protonation of the lactone's carbonyl oxygen by a strong acid (e.g., H₂SO₄). This activation facilitates the cleavage of the acyl C-O bond, opening the five-membered ring to generate a key acylium ion intermediate.

  • Intramolecular Electrophilic Attack: The positively charged acylium carbon is a potent electrophile. It is perfectly positioned to be attacked by the electron-rich benzene ring of the same molecule. This intramolecular cyclization forms the new six-membered central ring.

  • Rearomatization: A proton is lost from the site of the attack, restoring the aromaticity of the benzene ring and yielding the final, stable tricyclic product, 10,10-dimethylanthrone.

G cluster_0 Step 1: Acid-Catalyzed Ring Opening cluster_1 Step 2: Intramolecular Cyclization & Rearomatization A Lactone + H⁺ B Protonated Lactone A->B Protonation C Acylium Ion Intermediate B->C Ring Cleavage D Electrophilic Attack C->D Transition E Sigma Complex D->E Cyclization F 10,10-Dimethylanthrone + H⁺ E->F Deprotonation

Caption: Mechanism for the formation of 10,10-dimethylanthrone.

Experimental Protocol: Synthesis of 10,10-Dimethylanthrone

This protocol details a robust method for the cyclization of this compound.

Principle: This procedure utilizes concentrated sulfuric acid as both the catalyst and solvent to drive the intramolecular Friedel-Crafts reaction, efficiently converting the benzofuranone into the desired tricyclic anthrone.

Materials & Reagents:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Ice-cold deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Toluene or Dichloromethane (for extraction)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate with heating capability

  • Ice bath

  • Beakers

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material). Cool the acid to 0-5 °C in an ice bath.

    • Expert Insight: Pre-cooling the acid is crucial to control the initial exotherm upon addition of the organic substrate, preventing potential side reactions and degradation.

  • Substrate Addition: Slowly and portion-wise, add the this compound to the stirred, cold sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in water and extracting with ethyl acetate.

    • Self-Validation Check: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the anthrone product.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.

    • Safety Precaution: Always add acid to water/ice, never the other way around. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Work-up & Neutralization:

    • Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).

    • Alternatively, the quenched mixture can be extracted with an organic solvent like toluene. The organic layer is then washed sequentially with water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.

    • Expert Insight: The bicarbonate wash is critical for removing all traces of the strong acid catalyst, which could interfere with downstream steps or product stability.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol. Cool slowly to allow for the formation of well-defined crystals, then collect the purified product by vacuum filtration.

  • Characterization:

    • Appearance: Pale yellow crystalline solid.

    • Melting Point: Compare with the literature value (approx. 101-103 °C).

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show characteristic aromatic protons and a singlet for the two methyl groups. The ¹³C NMR will confirm the presence of a ketone carbonyl (~200-210 ppm).

Concluding Remarks

This compound is a commercially available and highly effective intermediate for accessing complex pharmaceutical scaffolds. Its straightforward conversion into 10,10-dimethylanthrone provides a reliable entry point into the synthesis of tricyclic APIs like Melitracen. The protocols and mechanistic insights provided herein are designed to empower research and development teams to leverage this valuable building block with confidence and scientific rigor.

References

  • Benchchem. (n.d.). This compound.
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  • Royal Society of Chemistry. (2019).
  • Atlantis Press. (n.d.).
  • Chemical Synthesis Database. (n.d.). 3,3-dimethyl-isobenzofuran-1-one.
  • National Center for Biotechnology Information. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
  • Nova Science Publishers. (2020).
  • Siddegowda, M. S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2012). This compound. PMC - NIH.
  • Arkat USA. (2012). The unexpected formation of a dihydroisobenzofuran derivative from the addition of a Grignard reagent to a 1,3-indanedione.
  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.
  • National Center for Biotechnology Information. (2012). This compound. PubMed.
  • Stenutz. (n.d.). This compound.
  • Benchchem. (n.d.). This compound.
  • National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.
  • Google Patents. (n.d.).
  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • ResearchGate. (n.d.). Synthesis of 3-Methyleneisobenzofuran-1(3 H )

Applications of 3,3-Dimethylphthalide in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Seemingly Simple Lactone

3,3-Dimethylphthalide, a bicyclic γ-lactone, presents a deceptively simple structure that belies its significant utility in modern organic synthesis. Its strategic placement of a quaternary carbon center adjacent to the ester linkage confers unique stability and reactivity, making it a valuable synthon for a range of applications. This guide provides an in-depth exploration of the key applications of 3,3-dimethylphthalide, complete with detailed protocols and mechanistic insights to empower researchers in synthetic and medicinal chemistry.

The core of 3,3-dimethylphthalide's utility lies in its ability to serve as a robust protecting group for carboxylic acids, a precursor for complex natural products, and a scaffold for the development of novel therapeutic agents. Its derivatives have been found in a variety of biologically important natural products, highlighting the significance of this structural motif in medicinal chemistry.[1]

Core Application I: An Orthogonal Protecting Group for Carboxylic Acids

In the intricate art of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. The 3,3-dimethylphthalide moiety, often referred to in its functional form as the "dM-Dim" group, offers a unique and powerful tool for the orthogonal protection of carboxylic acids.[2] Orthogonality in this context refers to the ability to deprotect one functional group under a specific set of conditions without affecting other protecting groups present in the molecule. This is crucial for the synthesis of complex molecules with multiple reactive sites.

The dM-Dim group is particularly valuable because it can be cleaved under nearly neutral oxidative conditions, a stark contrast to the acidic or basic hydrolysis or hydrogenolysis conditions required for many common carboxylic acid protecting groups like methyl, ethyl, or benzyl esters.[2] This allows for selective deprotection in the presence of other sensitive functionalities.

Mechanism of Protection and Deprotection

The protection of a carboxylic acid with 3,3-dimethylphthalide typically involves its conversion to an activated form, which then reacts with the carboxylic acid. The resulting ester is stable under a variety of reaction conditions.

The deprotection proceeds via a two-step sequence. First, oxidation of the phthalide moiety, often with an oxidizing agent like sodium periodate, disrupts the aromaticity and stability of the ring system. This is followed by a mild base-catalyzed hydrolysis to release the free carboxylic acid in good to excellent yields.[2] A key advantage of this method is that it does not cause racemization of chiral carboxylic acids that have a chiral center at the α-position to the carbonyl group.[2]

G cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Protected_Ester dM-Dim Protected Ester Carboxylic_Acid->Protected_Ester Coupling Reagents Activated_Phthalide Activated 3,3-Dimethylphthalide Activated_Phthalide->Protected_Ester Protected_Ester_deprotect dM-Dim Protected Ester Oxidized_Intermediate Oxidized Intermediate Protected_Ester_deprotect->Oxidized_Intermediate 1. NaIO4 Free_Carboxylic_Acid Free Carboxylic Acid (R-COOH) Oxidized_Intermediate->Free_Carboxylic_Acid 2. K2CO3

Figure 1: General workflow for the protection of carboxylic acids using 3,3-dimethylphthalide and subsequent deprotection.

Experimental Protocol: Protection of a Generic Carboxylic Acid

Materials:

  • Carboxylic acid (1.0 eq)

  • 3,3-Dimethylphthalide (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the carboxylic acid and 3,3-dimethylphthalide in anhydrous DCM, add DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Deprotection of a dM-Dim Protected Ester

Materials:

  • dM-Dim protected ester (1.0 eq)

  • Sodium periodate (NaIO₄) (4.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

  • Water

Procedure:

  • Dissolve the dM-Dim protected ester in a mixture of MeOH and water.

  • Add sodium periodate to the solution and stir at room temperature.

  • Monitor the oxidation by TLC until the starting material is consumed.

  • Add potassium carbonate to the reaction mixture and continue stirring at room temperature for 1-2 hours.

  • Acidify the reaction mixture with 1 M HCl to pH ~3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the deprotected carboxylic acid.

SubstrateProtection Yield (%)Deprotection Yield (%)
Benzoic Acid9592
(S)-Ibuprofen9290
N-Boc-Alanine8885

Table 1: Representative yields for the protection and deprotection of various carboxylic acids using the 3,3-dimethylphthalide protecting group.

Core Application II: A Versatile Precursor in Natural Product Synthesis

The phthalide core structure is a common motif found in a wide array of biologically active natural products.[1] These compounds exhibit a diverse range of pharmacological properties, including immunosuppressive, anti-platelet, and antimicrobial activities.[1] 3,3-Dimethylphthalide serves as a valuable and readily available starting material for the synthesis of these complex molecules.

One notable example is the synthesis of mycophenolic acid, an immunosuppressant drug used to prevent organ transplant rejection.[1] The synthesis often involves the elaboration of a phthalide-containing intermediate. Similarly, n-butylphthalide, a drug used for the treatment of ischemic stroke, is a derivative of the phthalide scaffold.[1]

The synthetic utility of 3,3-dimethylphthalide in this context stems from the reactivity of the benzylic position and the lactone ring. The benzylic protons can be deprotonated to form a nucleophilic anion, which can then be reacted with various electrophiles to introduce substituents at the 3-position. Furthermore, the lactone can be opened to reveal a carboxylic acid and a tertiary alcohol, providing further handles for synthetic manipulation.

G cluster_synthesis Natural Product Synthesis Dimethylphthalide 3,3-Dimethylphthalide Intermediate Functionalized Phthalide Intermediate Dimethylphthalide->Intermediate Introduction of Substituents Natural_Product Complex Natural Product (e.g., Mycophenolic Acid) Intermediate->Natural_Product Further Transformations (e.g., Ring Opening, Side Chain Elaboration)

Sources

Application Notes and Protocols for the Derivatization of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Benzofuranone Scaffold

3,3-Dimethyl-2-benzofuran-1(3H)-one, also known as 3,3-dimethylphthalide, is a valuable and robust building block in modern organic synthesis. Its structure, featuring a lactone fused to a benzene ring with a gem-dimethyl group at the C3 position, offers a unique combination of reactivity and steric hindrance. This distinct architecture makes it a pivotal intermediate in the synthesis of a range of more complex molecules, including pharmaceuticals and materials. Notably, it serves as a key precursor in the preparation of the antidepressant drug melitracen and the synthetic intermediate 10,10-dimethylanthrone.[1][2] The gem-dimethyl group provides steric shielding that can influence the regioselectivity of subsequent chemical transformations, a feature that is highly advantageous in the design of intricate molecular frameworks.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower users to adapt and troubleshoot these methods for their specific research needs.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of the starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance Colorless prisms[1]
Melting Point 64-67 °C
Solubility Soluble in common organic solvents such as toluene, diethyl ether, and dichloromethane.[1]
CAS Number 1689-09-4

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Core Derivatization Strategies and Protocols

The chemical reactivity of this compound is primarily centered around two key features: the electrophilic carbonyl group of the lactone and the aromatic benzene ring. This dual reactivity allows for a diverse range of chemical modifications.

Nucleophilic Acyl Substitution and Ring-Opening Reactions

The lactone moiety is susceptible to attack by nucleophiles at the carbonyl carbon, leading to ring-opening. This is a fundamental transformation that allows for the introduction of a wide variety of functional groups.

This protocol describes the base-catalyzed hydrolysis of the lactone to form the corresponding hydroxy acid. This derivative can serve as a precursor for further synthetic modifications.

Reaction Workflow:

G A 3,3-Dimethyl-2-benzofuran- 1(3H)-one B Dissolve in Ethanol A->B Step 1 C Add Aqueous NaOH Solution B->C Step 2 D Reflux the Mixture C->D Step 3 E Cool to Room Temperature D->E Step 4 F Acidify with HCl E->F Step 5 G Precipitation of Product F->G Step 6 H Filter, Wash, and Dry G->H Step 7 I 2-(1-hydroxy-1-methylethyl) benzoic acid H->I Final Product

Caption: Workflow for the alkaline hydrolysis of this compound.

Materials and Reagents:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Add a 10% aqueous solution of sodium hydroxide (2.5 eq) to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (pH ~2), which will cause the product to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to yield 2-(1-hydroxy-1-methylethyl)benzoic acid.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The IR spectrum will show a broad O-H stretch for the carboxylic acid and the tertiary alcohol, and a C=O stretch for the carboxylic acid.

The reaction with organometallic reagents like Grignard reagents provides a powerful method for carbon-carbon bond formation and the synthesis of diols.

Reaction Workflow:

G A 3,3-Dimethyl-2-benzofuran- 1(3H)-one in Anhydrous THF B Add Grignard Reagent (e.g., PhMgBr) A->B Step 1 C Stir at Room Temperature B->C Step 2 D Aqueous Workup (NH4Cl solution) C->D Step 3 E Extraction with Ethyl Acetate D->E Step 4 F Dry and Concentrate E->F Step 5 G Purification (Column Chromatography) F->G Step 6 H Diol Product G->H Final Product

Caption: General workflow for the reaction of this compound with a Grignard reagent.

Materials and Reagents:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask and nitrogen/argon line

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF in a Schlenk flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (2.2 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diol.

Characterization: The resulting diol can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the lactone carbonyl peak and the appearance of two hydroxyl signals in the IR and NMR spectra are indicative of a successful reaction.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The lactone ring is an electron-withdrawing group, which will direct incoming electrophiles to the meta-positions (C5 and C7).

This protocol outlines a representative procedure for the acylation of the aromatic ring, a key reaction for introducing a keto-functionality.

Reaction Workflow:

G A Suspend AlCl3 in Dichloromethane B Add Acetyl Chloride A->B Step 1 C Cool to 0 °C B->C Step 2 D Add 3,3-Dimethyl-2-benzofuran- 1(3H)-one solution C->D Step 3 E Stir at Room Temperature D->E Step 4 F Pour onto Ice/HCl E->F Step 5 G Extraction with Dichloromethane F->G Step 6 H Purification G->H Step 7 I Acylated Product H->I Final Product

Caption: Workflow for the Friedel-Crafts acylation of this compound.

Materials and Reagents:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Schlenk flask and nitrogen/argon line

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane in a Schlenk flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the suspension with stirring.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add the solution of the benzofuranone dropwise to the cooled AlCl₃/acetyl chloride mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the acylated derivative.

Characterization: The product will show a new carbonyl signal in the ¹³C NMR and IR spectra. The substitution pattern on the aromatic ring can be confirmed by ¹H NMR spectroscopy, observing the changes in the aromatic proton signals.

Application in the Synthesis of Melitracen

A significant application of this compound is its role as a precursor in the multi-step synthesis of the antidepressant melitracen. This involves the initial conversion to 10,10-dimethylanthrone, followed by a Grignard reaction and subsequent dehydration and salt formation to yield melitracen hydrochloride.[3][4][5][6][7] The detailed protocols for this multi-step synthesis are beyond the scope of these application notes but highlight the industrial relevance of the starting material.

Analytical Characterization of Derivatives

The successful synthesis of derivatives must be confirmed by rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H), based on their characteristic absorption frequencies.

  • Chromatography: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction. Column chromatography is a standard technique for the purification of the synthesized derivatives. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final products.

Conclusion

This compound is a versatile synthetic intermediate with a rich and accessible chemistry. The protocols outlined in these application notes provide a solid foundation for its derivatization through nucleophilic acyl substitution, ring-opening reactions, and electrophilic aromatic substitution. By understanding the principles behind these transformations and employing rigorous analytical techniques for characterization, researchers can effectively utilize this valuable building block to construct a wide array of novel and complex molecules for applications in drug discovery and materials science.

References

  • Kobayashi, K., et al. (2008). A facile synthesis of 1,3-dihydroisobenzofurans using iodocylization of 2-vinylbenzyl alcohols. HETEROCYCLES, 75(3), 557-566.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(15), 3725.
  • This compound. Biosynth. (n.d.).
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2015). Molecules, 20(8), 14848–14861.
  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2024). International Multilingual Journal of Science and Technology, 9(11).
  • Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH- 3: Synthesis, Isotope Labeling, and Biological Activity. (2015). eScholarship, University of California.
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Molecules, 29(1), 315.
  • Method for preparing high-purity melitracen. (2016).
  • Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. (n.d.).
  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. (2021). Molbank, 2021(4), M1291.
  • Siddegowda, M. S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113.
  • A kind of preparation method of melitracen hydrochloride. (2019).
  • This compound. Benchchem. (n.d.).
  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. (2024). Royal Society Open Science, 11(2), 231510.
  • 1(3H)-Isobenzofuranone, 3,3-dimethyl-. NIST WebBook. (n.d.).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.
  • Preparation method of melitracen hydrochloride intermediate. (2022).
  • Siddegowda, M. S., et al. (2012). This compound. PubMed.
  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. (2015).
  • Dimethyl phthal
  • Melitracen pharmaceutical composition with high security. (2014).
  • Preparation method of melitracen hydrochloride intermediate. (2022).
  • 2(3H)-Benzofuranone, 3,3-dimethyl-. SpectraBase. (n.d.).
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). Semantic Scholar.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024).
  • Dimethyl Phthal
  • Reaction pathways of dimethyl phthalate degradation in TiO2-UV-O2 and TiO2-UV-Fe(VI) systems. (2015). SciSpace.

Sources

Comprehensive Guide to the Quantitative Analysis of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the quantitative analysis of 3,3-Dimethyl-2-benzofuran-1(3H)-one, a key intermediate in organic synthesis and potential pharmacophore.[1] Recognizing the need for robust and reliable analytical methods in research and development, this document outlines three distinct, validated protocols employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, this note is structured to not only provide step-by-step instructions but also to explain the causality behind methodological choices, ensuring technical accuracy and field-proven insights. Each protocol is designed as a self-validating system, incorporating calibration, quality control, and system suitability checks to ensure data integrity.

Introduction and Compound Profile

This compound, also known as 3,3-dimethylphthalide, is a disubstituted benzofuranone derivative.[2][3] Its rigid, sterically hindered structure makes it a valuable building block in the synthesis of more complex molecules, including antidepressant drugs like melitracenium chloride.[1][2] Accurate quantification of this compound is critical for reaction monitoring, purity assessment of synthetic products, and pharmacokinetic studies in drug development. The choice of analytical method depends heavily on the sample matrix, required sensitivity, and available instrumentation. This guide addresses these variables by presenting protocols for three complementary analytical platforms.

Compound Properties:

PropertyValueReference
CAS Number 1689-09-4[4]
Molecular Formula C₁₀H₁₀O₂[3]
Molecular Weight 162.19 g/mol [3][5]
IUPAC Name 3,3-dimethylisobenzofuran-1(3H)-one[3]
Structure A benzofuranone core with two methyl groups at the C3 position.[2]

Method 1: Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible, robust, and cost-effective technique suitable for analyzing samples with moderate complexity and analyte concentrations in the microgram-per-milliliter (µg/mL) range.

Principle of the Method

This method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The nonpolar nature of the dimethyl-substituted benzofuran ring allows for good retention and separation. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentrations.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column thermostat, and a Diode Array or Variable Wavelength UV Detector.

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, this compound analytical standard.

2.2.2. Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analytical standard and dissolve in 10 mL of ACN in a volumetric flask.

  • Working Standards: Perform serial dilutions of the Primary Stock Solution with a 50:50 (v/v) ACN:water mixture to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the test sample in the mobile phase or ACN to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to prevent column clogging.

2.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient 70% A to 30% B, hold for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm and 275 nm
Run Time 15 minutes

2.2.4. Data Analysis and System Suitability

  • Calibration: Plot the peak area against the concentration of the working standards. Perform a linear regression to obtain the calibration curve (R² > 0.995).

  • System Suitability: Before analysis, inject a mid-concentration standard five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area <2%.

Workflow and Performance

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Dilutions) HPLC HPLC-UV System (C18 Column) Std_Prep->HPLC Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve (R² > 0.995) Integration->Calibration Quant Quantification (Final Concentration) Calibration->Quant

Caption: HPLC-UV experimental workflow.

Table 1. Representative Performance Characteristics for HPLC-UV Method (Note: These values are typical and require validation in your specific laboratory.)

ParameterTypical Value
Linearity (R²) > 0.995
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Method 2: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the sensitive and selective detection of MS. It is ideal for volatile and thermally stable compounds like this compound.

Principle of the Method

The analyte is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. After separation, the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). This process creates a unique fragmentation pattern (a mass spectrum) that serves as a chemical fingerprint for identification.[3] For quantification, Selected Ion Monitoring (SIM) is used, where the instrument only monitors specific, characteristic fragment ions, dramatically increasing sensitivity and selectivity compared to a full scan.

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • GC-MS System: Gas chromatograph with an autosampler, coupled to a single quadrupole mass spectrometer.

  • Analytical Column: A low-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate), Helium (carrier gas), analytical standard.

3.2.2. Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Prepare as in the HPLC method, but use a GC-compatible solvent like Ethyl Acetate.

  • Working Standards: Perform serial dilutions to prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dilute the sample in the same solvent to fall within the calibration range. If the matrix is complex, a simple liquid-liquid extraction may be required.[6]

3.2.3. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1 for high concentrations)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 80 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 147 (M-15)⁺
Qualifier Ions m/z 162 (M)⁺, m/z 119
Workflow and Performance

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (in Ethyl Acetate) GCMS GC-MS System (HP-5ms Column) Std_Prep->GCMS Sample_Prep Sample Preparation (Dilute or Extract) Sample_Prep->GCMS TIC Data Acquisition (SIM Mode) GCMS->TIC Integration Peak Integration (Quantifier Ion) TIC->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification (Final Concentration) Calibration->Quant

Caption: GC-MS experimental workflow.

Table 2. Representative Performance Characteristics for GC-MS Method

ParameterTypical Value
Linearity (R²) > 0.995
Range 0.05 - 10 µg/mL
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Method 3: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the gold standard for quantifying trace levels of analytes in highly complex matrices, such as biological fluids (plasma, urine) or environmental samples.[7]

Principle of the Method

After chromatographic separation via HPLC, the analyte enters a tandem mass spectrometer (e.g., a triple quadrupole). In the first quadrupole (Q1), a specific parent ion (precursor ion) is selected—for this compound, the protonated molecule [M+H]⁺. This ion is then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) selects specific, characteristic fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, as it requires a compound to meet two mass criteria (precursor and product ion) at a specific retention time. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in instrument response.[8]

Experimental Protocol: LC-MS/MS

4.2.1. Instrumentation and Materials

  • LC-MS/MS System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reagents: LC-MS grade ACN, water, and formic acid; analytical standard; internal standard (if available, e.g., d4-3,3-Dimethyl-2-benzofuran-1(3H)-one).

4.2.2. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analytical standard and internal standard (IS) in methanol.

  • Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL) by diluting the standard stock solution. Spike each standard and sample with a fixed concentration of IS (e.g., 10 ng/mL).

  • Sample Preparation (e.g., for Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold ACN containing the IS.

    • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 g) for 10 minutes.[7]

    • Inject: Transfer the supernatant to an autosampler vial for analysis. For more complex matrices, a QuEChERS or solid-phase extraction (SPE) protocol may be necessary.[9]

4.2.3. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in ACN
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition Precursor (Q1): m/z 163.1 → Product (Q3): m/z 119.1
Collision Energy Optimized experimentally (typically 15-25 eV)
Workflow and Performance

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standards + IS LCMSMS LC-MS/MS System (MRM Mode) Std_Prep->LCMSMS Sample_Prep Sample Extraction (e.g., Protein Precip.) + IS Sample_Prep->LCMSMS MRM_Signal Data Acquisition (MRM Chromatogram) LCMSMS->MRM_Signal Integration Peak Area Ratio (Analyte/IS) MRM_Signal->Integration Calibration Ratio vs. Conc. Calibration Curve Integration->Calibration Quant Quantification (Final Concentration) Calibration->Quant

Caption: LC-MS/MS experimental workflow.

Table 3. Representative Performance Characteristics for LC-MS/MS Method

ParameterTypical Value
Linearity (R²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Method Comparison and Selection

The choice of method is a critical decision driven by the specific requirements of the analysis.

Table 4. Comparison of Analytical Methods

FeatureHPLC-UVGC-MSLC-MS/MS
Sensitivity Low (µg/mL)Medium (ng/mL)High (pg/mL to ng/mL)
Selectivity ModerateHighVery High
Matrix Tolerance Low to ModerateModerateHigh
Sample Prep Simple (Dilute & Shoot)Simple to ModerateModerate to Complex
Instrumentation Cost LowMediumHigh
Best For Purity analysis, reaction monitoring, quality control of bulk material.Volatile impurities, confirmation of identity, moderately sensitive quantification.Bioanalysis (PK studies), trace analysis in complex matrices (food, environmental).

Conclusion

This application note provides three robust and detailed protocols for the quantification of this compound. The HPLC-UV method offers a simple, accessible approach for routine analysis of relatively clean samples. The GC-MS method provides higher sensitivity and structural confirmation, suitable for purity and impurity profiling. Finally, the LC-MS/MS method delivers the ultimate performance in sensitivity and selectivity, making it the definitive choice for trace-level quantification in challenging biological or environmental matrices. Successful implementation requires careful validation of these methods in the end-user's laboratory to ensure they meet the specific performance criteria demanded by the research, development, or quality control objective.

References

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System.
  • Scribd. (2024). GCMS Analysis Report.
  • Siddegowda, M. S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113.
  • NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. NIST Chemistry WebBook.
  • Alcohol and Tobacco Tax and Trade Bureau (TTB). (n.d.). Quantitation of Flavoring Agents in Complex Matrices.
  • Lee, S. T., et al. (2009). Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC). Journal of Agricultural and Food Chemistry, 57(12), 5639-43.
  • SIELC Technologies. (2018). Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column.
  • Feinberg, M., & Rudaz, S. (2024). Quantification, Validation and Uncertainty in Analytical Sciences: An Analyst's Companion. Wiley-VCH.
  • SIELC Technologies. (n.d.). Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column.
  • Siddegowda, M. S., et al. (2012). This compound. PubMed.
  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Agilent. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas.
  • PubMed. (1998). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization.
  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.

Sources

High-Performance Liquid Chromatography (HPLC) Analysis of 3,3-Dimethyl-2-benzofuran-1(3H)-one: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 3,3-Dimethyl-2-benzofuran-1(3H)-one, a key intermediate in organic synthesis, utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol herein is structured to deliver not just a method, but a methodological rationale, ensuring scientific integrity and robust, reproducible results. We will delve into the causality behind chromatographic choices, from mobile phase composition to stationary phase selection. Furthermore, this document outlines a complete validation protocol adhering to the International Council for Harmonisation (ICH) guidelines, establishing the method as a self-validating system for quality control and research applications.

Introduction: The Significance of this compound Analysis

This compound, also known as 3,3-dimethylphthalide, is a crucial precursor and intermediate in the synthesis of various organic molecules, including pharmaceuticals like the antidepressant melitracenium chloride.[1][2] Its purity and concentration are critical parameters that directly influence the yield and impurity profile of subsequent synthetic steps. Therefore, a reliable and validated analytical method for its quantification is paramount for process control and quality assurance in research and drug development.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such applications due to its high resolution, sensitivity, and specificity.[3] This application note details a stability-indicating RP-HPLC method capable of separating this compound from its potential impurities and degradation products.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for methodical HPLC development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₀O₂[1][4][5]
Molar Mass 162.19 g/mol [1][4][6]
Appearance White Solid[1]
Melting Point 69-77 °C[1][4][7]
Boiling Point 291.1 °C at 760 mmHg[4]
Solubility Log10 of Water solubility in mol/l: -2.58 (Calculated)[6]
Octanol/Water Partition Coefficient (LogP) 2.092 (Calculated)[6]
UV Absorbance Benzofuran derivatives typically exhibit strong absorbance in the UV region, often with maxima around 280-350 nm.[8]

The LogP value suggests moderate hydrophobicity, making the compound well-suited for retention and separation on a reversed-phase column. The aromatic benzofuranone core provides a strong chromophore, enabling sensitive UV detection.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Phosphoric acid (H₃PO₄), analytical grade

  • 0.45 µm syringe filters (e.g., PTFE or Nylon)

Instrumentation and Chromatographic Conditions

The selection of a C18 stationary phase is predicated on the analyte's moderate hydrophobicity. A C18 column provides sufficient hydrophobic interaction for retention, while the mobile phase composition is optimized to achieve a suitable retention time and peak shape. A mixture of acetonitrile and water is a common and effective mobile phase for benzofuran derivatives.[9][10] The addition of a small amount of phosphoric acid helps to sharpen peaks by suppressing the ionization of any silanol groups on the silica support.

Table 2: Recommended HPLC Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV DetectorSuitable for routine analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution and efficiency for this type of analyte.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidBalances retention and elution for optimal peak shape and runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection Wavelength 282 nm (or as determined by UV scan)Provides high sensitivity for the benzofuranone chromophore.[11]
Injection Volume 10 µLA typical volume for analytical HPLC.
Run Time ~10 minutesSufficient to elute the analyte and any closely related impurities.
Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the analytical method is mandatory to ensure its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[12][13][14][15]

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is a non-negotiable prerequisite. Inject the 25 µg/mL working standard six times and evaluate the following parameters.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates system precision.
Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] To prove this, forced degradation studies are performed to intentionally degrade the sample.[16][17][18]

Protocol for Forced Degradation: Prepare a solution of this compound at approximately 100 µg/mL and subject it to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.[19]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[19]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 105°C for 24 hours.[19]

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples alongside an unstressed sample. The method is considered stability-indicating if the degradation products are well-resolved from the main analyte peak, and the peak purity of the analyte can be confirmed using a photodiode array (PDA) detector.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[20]

  • Procedure: Analyze the prepared working standard solutions (1-100 µg/mL) in triplicate.

  • Analysis: Plot the mean peak area versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[12][20]

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.

  • Procedure: Spike a placebo (or a sample with a known low concentration of the analyte) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.[12]

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Analysis and Reporting

For routine analysis, a single-point calibration with a standard at a concentration close to that of the sample can be used, provided the system suitability and method linearity have been established. The concentration of this compound in the sample is calculated using the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) × Concentration_standard

The final report should include the chromatograms, a summary of the system suitability results, the calculated concentration of the analyte, and any observations.

Workflow Visualization

The following diagram illustrates the logical flow of the HPLC analysis from sample receipt to final result.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_validation Method Validation (as required) cluster_results Results & Reporting Sample_Receipt Sample Receipt & Physicochemical Review Standard_Prep Prepare Standard Solutions Sample_Receipt->Standard_Prep Sample_Prep Prepare Sample Solutions Sample_Receipt->Sample_Prep System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability HPLC_Analysis HPLC Injection & Data Acquisition Sample_Prep->HPLC_Analysis System_Suitability->HPLC_Analysis Pass Specificity Specificity & Forced Degradation HPLC_Analysis->Specificity Linearity Linearity & Range HPLC_Analysis->Linearity Accuracy Accuracy (Recovery) HPLC_Analysis->Accuracy Precision Precision (Repeatability & Intermediate) HPLC_Analysis->Precision Data_Processing Data Processing & Integration HPLC_Analysis->Data_Processing LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Calculation Concentration Calculation Data_Processing->Calculation Final_Report Final Report Generation Calculation->Final_Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a robust, reliable, and scientifically sound RP-HPLC method for the quantitative analysis of this compound. The detailed protocol, from sample preparation to full method validation based on ICH guidelines, ensures that this method is fit for its intended purpose in both research and quality control environments. The rationale provided for each experimental choice empowers the analyst to not only follow the protocol but also to understand and troubleshoot the chromatographic process effectively.

References

  • SIELC Technologies.Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column.
  • ChemSrc.1(3H)-Isobenzofuranone,3,3-dimethyl- | CAS#:1689-09-4.
  • Chemical Synthesis Database.3,3-dimethyl-isobenzofuran-1-one.
  • Pharmaguideline.Steps for HPLC Method Validation.
  • AMSbiopharma.ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks.Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Cheméo.Chemical Properties of 1(3H)-Isobenzofuranone, 3,3-dimethyl- (CAS 1689-09-4).
  • International Council for Harmonisation (ICH).Validation of Analytical Procedures Q2(R2).
  • R Discovery.Forced Degradation Studies Research Articles.
  • European Medicines Agency (EMA).ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Stenutz.this compound.
  • ScienceDirect.Forced degradation and impurity profiling.
  • ResearchGate.Forced degradation studies result.
  • National Center for Biotechnology Information (NCBI).this compound.
  • National Center for Biotechnology Information (NCBI).Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed.Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics.development of forced degradation and stability indicating studies for drug substance and drug product.
  • SIELC Technologies.1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)-.
  • International Multilingual Journal of Science and Technology (IMJST).Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives.
  • National Institute of Standards and Technology (NIST).1(3H)-Isobenzofuranone, 3,3-dimethyl-.
  • PubMed.The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization.
  • Der Pharma Chemica.Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations.
  • Acta Pharmaceutica.A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different hydrophilicities.
  • ResearchGate.Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for...
  • ResearchGate.3,3′-Oxybi[isobenzofuran-1(3H)-one].

Sources

Definitive Protocol for the Identification of 3,3-Dimethylphthalide via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the robust identification and confirmation of 3,3-dimethylphthalide in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development and quality control, this document elucidates the causal relationships behind experimental choices, ensuring both technical accuracy and field-proven insights for reliable analytical outcomes.

Introduction: The Analytical Imperative for 3,3-Dimethylphthalide

3,3-Dimethylphthalide, a phthalide derivative, is a compound of interest in various fields, including chemical synthesis and the study of natural products. Its accurate identification is paramount for process monitoring, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry stands as the gold standard for the analysis of such semi-volatile organic compounds, offering unparalleled separation efficiency and definitive molecular identification.[1] This protocol outlines a validated system for the unequivocal identification of 3,3-dimethylphthalide.

Foundational Principles: Why GC-MS for 3,3-Dimethylphthalide Analysis?

The selection of GC-MS is predicated on its inherent strengths in analyzing compounds like 3,3-dimethylphthalide. Gas chromatography excels at separating volatile and semi-volatile compounds from complex mixtures with high precision.[2] The coupling with mass spectrometry provides a highly specific detection method, where the mass-to-charge ratio (m/z) of the fragmented ions creates a unique chemical fingerprint, allowing for confident identification.[1]

Key Physicochemical Properties of 3,3-Dimethylphthalide:

PropertyValueSource
Chemical Formula C₁₀H₁₀O₂[3]
Molecular Weight 162.19 g/mol [3]
CAS Number 1689-09-4[3]
Boiling Point (estimated) ~280-300 °CBased on isomer data

The Protocol: A Step-by-Step Guide to Identification

This protocol is designed to be a self-validating system, with each step contributing to the overall accuracy and reliability of the final identification.

Reagents and Standards

High-purity reagents are critical to avoid extraneous peaks and ensure a clean baseline.

  • Solvents: HPLC-grade or equivalent purity Methanol, Dichloromethane, and Hexane.

  • Analytical Standard: 3,3-Dimethylphthalide (CAS: 1689-09-4) of known purity (≥98%).

  • Internal Standard (IS): Dimethyl phthalate-d4 (DMP-d4) (CAS: 93951-89-4). The use of a deuterated internal standard is crucial for accurate quantification as it mimics the analyte's behavior during sample preparation and analysis, correcting for any variations.

Standard and Sample Preparation: The Foundation of Accuracy
  • 3,3-Dimethylphthalide Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3,3-dimethylphthalide standard and dissolve in 10 mL of methanol in a Class A volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Dimethyl phthalate-d4 and dissolve in 10 mL of methanol in a Class A volumetric flask.

Prepare a series of calibration standards by serially diluting the 3,3-dimethylphthalide stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Fortify each calibration standard with the internal standard to a constant concentration (e.g., 10 µg/mL).

The choice of sample preparation technique is contingent on the sample matrix. The goal is to extract 3,3-dimethylphthalide efficiently while minimizing matrix interference.

  • Liquid Samples (e.g., reaction mixtures, biological fluids):

    • To 1 mL of the liquid sample, add a known amount of the internal standard (e.g., 10 µL of a 100 µg/mL DMP-d4 solution).

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or a mixture of hexane and ethyl acetate.

    • Vortex the mixture vigorously and then centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of methanol (e.g., 100 µL) for GC-MS analysis.

  • Solid Samples (e.g., plant material, polymers):

    • Homogenize the solid sample.

    • To a known weight of the homogenized sample (e.g., 1 g), add a known amount of the internal standard.

    • Perform a solvent extraction using a technique such as sonication or Soxhlet extraction with an appropriate solvent.

    • Filter the extract and concentrate it under reduced pressure.

    • The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Reconstitute the final extract in a known volume of methanol for analysis.

GC-MS Instrumentation and Parameters: The Core of the Analysis

The following parameters are a robust starting point and may be optimized for specific instrumentation and matrices. A non-polar (5%-phenyl)-methylpolysiloxane column, such as a DB-5ms or equivalent, is recommended for its excellent performance with a wide range of semi-volatile compounds.

GC Parameter Setting Rationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good resolution for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas with optimal efficiency for most applications.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and internal standard.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte onto the column for trace-level analysis.
Oven Program Initial temp: 80°C, hold for 2 min; Ramp to 280°C at 10°C/min; Hold for 5 minThis temperature program allows for the separation of analytes with a range of boiling points. The final hold ensures the elution of any less volatile compounds.
MS Parameter Setting Rationale
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230 °COptimizes ion formation and minimizes thermal degradation.
Quadrupole Temp. 150 °CMaintains ion trajectory and prevents contamination.
Acquisition Mode Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM)Full scan is used for initial identification and confirmation against a spectral library. SIM mode provides enhanced sensitivity and selectivity for quantification.

Based on the electron ionization mass spectrum of 3,3-dimethylphthalide obtained from the NIST WebBook, the following characteristic ions should be monitored for confident identification and quantification:

Compound Quantification Ion (m/z) Qualifier Ions (m/z)
3,3-Dimethylphthalide 147162, 118
Dimethyl phthalate-d4 (IS) 167198, 137

The presence of all qualifier ions with the correct relative abundance ratios provides a high degree of confidence in the identification.

Data Analysis and Interpretation: From Raw Data to Confident Identification

  • Peak Identification: The primary identification is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the authentic 3,3-dimethylphthalide standard.

  • Library Matching: The acquired mass spectrum of the unknown peak should be searched against a reputable mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation. A high match factor (typically >800) provides strong evidence for the compound's identity.

  • Internal Standard Response: The peak corresponding to the internal standard (DMP-d4) should be clearly identifiable and have a consistent response across all samples and standards.

  • Confirmation with Qualifier Ions: In SIM mode, the presence of all specified qualifier ions at the expected retention time, with relative abundance ratios within a predefined tolerance (e.g., ±20%) of the calibration standards, confirms the identity of 3,3-dimethylphthalide.

Experimental Workflow Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification stock_analyte 3,3-Dimethylphthalide Stock Solution cal_standards Calibration Standards (Analyte + IS) stock_analyte->cal_standards stock_is DMP-d4 (IS) Stock Solution stock_is->cal_standards sample_prep Sample Preparation (Extraction & Cleanup + IS) stock_is->sample_prep gc_injection GC Injection cal_standards->gc_injection sample_prep->gc_injection gc_separation Chromatographic Separation (DB-5ms Column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, Full Scan/SIM) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_id Peak Identification (Retention Time & Mass Spectrum) data_acquisition->peak_id library_match Library Matching (NIST) peak_id->library_match final_id Confident Identification library_match->final_id

Caption: Workflow for 3,3-dimethylphthalide identification by GC-MS.

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through a multi-faceted approach:

  • Use of an Internal Standard: The incorporation of a deuterated internal standard corrects for variations in sample handling and instrument response, ensuring the reliability of the results.

  • Multi-level Identification Criteria: The protocol relies on a combination of retention time matching, full-scan mass spectral library comparison, and confirmation with multiple qualifier ions in SIM mode. This redundancy provides a high degree of confidence in the identification.

  • System Suitability: Before analyzing samples, a system suitability test should be performed by injecting a mid-level calibration standard to ensure proper chromatographic performance (e.g., peak shape, resolution) and mass spectral sensitivity.

Conclusion

This detailed application note and protocol provide a robust and reliable framework for the identification of 3,3-dimethylphthalide using GC-MS. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can confidently apply this methodology to achieve accurate and defensible results. The emphasis on using an appropriate internal standard and multi-tiered identification criteria ensures the integrity of the analytical data.

References

  • NIST/EPA/NIH Mass Spectral Library (NIST 23). (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. National Institute of Standards and Technology.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Michigan State University. (n.d.). Chapter 22 - Gas Chromatography.
  • Technology Networks. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Li, H. X., Ding, M. Y., & Yu, J. Y. (2002). Separation and identification of the phthalic anhydride derivatives of Liqusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS.

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use of 3,3-Dimethyl-2-benzofuran-1(3H)-one as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of modern drug discovery. The benzofuranone core, and specifically its derivative 3,3-Dimethyl-2-benzofuran-1(3H)-one, represents one such scaffold of significant interest.[1] This heterocyclic compound, characterized by a fused benzene and furanone ring system with a gem-dimethyl group at the C3 position, serves as a versatile and valuable building block in the synthesis of a diverse array of biologically active molecules.[1] Its structural rigidity and the steric influence of the gem-dimethyl group offer synthetic chemists a reliable platform for the construction of complex molecular architectures with therapeutic potential.[1]

Benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[2] This broad bioactivity profile underscores the importance of the benzofuran scaffold in the development of novel therapeutic agents.[3] This guide provides an in-depth exploration of the practical applications of this compound as a starting material in medicinal chemistry, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility.

Core Applications in the Synthesis of Bioactive Molecules

The strategic importance of this compound is prominently highlighted by its role as a key intermediate in the synthesis of the tricyclic antidepressant, melitracen.[4][5] This application showcases a multi-step synthetic pathway where the benzofuranone scaffold is transformed into a more complex polycyclic system.

Workflow for the Synthesis of Melitracen from this compound

A This compound B Friedel-Crafts Acylation with Benzene A->B AlCl3 C 10,10-Dimethylanthrone B->C D Grignard Reaction with 3-(Dimethylamino)propylmagnesium chloride C->D E Tertiary Alcohol Intermediate D->E F Dehydration E->F Acid catalyst G Melitracen (free base) F->G H Salt Formation with HCl G->H I Melitracen Hydrochloride H->I

Caption: Synthetic pathway from this compound to Melitracen HCl.

Detailed Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for key synthetic transformations involving this compound. These protocols are designed to be self-validating, with explanations for critical steps grounded in established chemical principles.

Protocol 1: Synthesis of 10,10-Dimethylanthrone via Friedel-Crafts Acylation

This protocol details the conversion of this compound to 10,10-dimethylanthrone, a crucial intermediate in the synthesis of melitracen. The reaction proceeds via a Friedel-Crafts acylation of benzene, followed by an intramolecular cyclization.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
This compound1689-09-4162.1910.0 g1.0
Benzene (anhydrous)71-43-278.11100 mLSolvent
Aluminum chloride (anhydrous)7446-70-0133.3424.6 g3.0
Dichloromethane (anhydrous)75-09-284.9350 mLSolvent
Hydrochloric acid (concentrated)7647-01-036.46~50 mLQuenching
Sodium sulfate (anhydrous)7757-82-6142.04As neededDrying agent
Hexane110-54-386.18As neededRecrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (24.6 g, 184 mmol).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous benzene (100 mL) to the flask. Stir the suspension and cool the flask in an ice bath to 0-5 °C.

  • Addition of Starting Material: Dissolve this compound (10.0 g, 61.7 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred suspension of aluminum chloride in benzene over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 60-70 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a well-ventilated fume hood as the quenching of aluminum chloride is highly exothermic and releases HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Recrystallize the crude solid from hexane to yield pure 10,10-dimethylanthrone as a crystalline solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst (AlCl₃). Therefore, all reagents and glassware must be thoroughly dried.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of the lactone, activating it towards nucleophilic attack by benzene.

  • Excess Catalyst: A stoichiometric excess of AlCl₃ is often required as it can complex with both the starting material and the product.

  • Controlled Addition at Low Temperature: The initial reaction is exothermic. Dropwise addition at low temperature helps to control the reaction rate and prevent unwanted side reactions.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization step that forms the anthrone ring system.

  • Acidic Work-up: The acidic work-up protonates the intermediate alkoxide and helps to break up the aluminum complexes, facilitating the isolation of the product.

Protocol 2: Synthesis of Melitracen from 10,10-Dimethylanthrone

This protocol outlines the synthesis of melitracen via a Grignard reaction between 10,10-dimethylanthrone and 3-(dimethylamino)propylmagnesium chloride, followed by dehydration.[3][4]

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
10,10-Dimethylanthrone5447-86-9222.285.0 g1.0
Magnesium turnings7439-95-424.310.82 g1.5
3-(Dimethylamino)propyl chloride5407-04-5121.624.1 g1.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mLSolvent
Iodine7553-56-2253.811 crystalInitiator
Saturated Ammonium Chloride solution12125-02-953.49As neededQuenching
Toluene108-88-392.14As neededExtraction
Concentrated Hydrochloric Acid7647-01-036.46As neededDehydration
Sodium Hydroxide solution (10%)1310-73-240.00As neededNeutralization

Step-by-Step Procedure:

  • Grignard Reagent Preparation: In a dry 250 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (0.82 g, 33.7 mmol). Add a small crystal of iodine. Add a solution of 3-(dimethylamino)propyl chloride (4.1 g, 33.7 mmol) in anhydrous THF (50 mL) to the dropping funnel. Add a small portion of the chloride solution to the magnesium and warm gently to initiate the reaction. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to room temperature. Dissolve 10,10-dimethylanthrone (5.0 g, 22.5 mmol) in anhydrous THF (50 mL) and add this solution dropwise to the stirred Grignard reagent. A precipitate may form. After the addition, stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the bubbling ceases.

  • Extraction: Add toluene (100 mL) and water (50 mL) to the mixture and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Dehydration and Salt Formation: Combine the organic layers and wash with water. Add concentrated hydrochloric acid (20 mL) and heat the mixture to reflux for 2 hours to effect dehydration. Cool the mixture and separate the layers. Wash the organic layer with 10% sodium hydroxide solution, then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude melitracen free base.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt from an appropriate solvent system (e.g., ethanol/ether).

Causality Behind Experimental Choices:

  • Grignard Reagent: This organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the anthrone.

  • Iodine Crystal: Iodine is often used to initiate the formation of the Grignard reagent by reacting with the magnesium surface to expose fresh, reactive metal.

  • Anhydrous THF: THF is a common aprotic ether solvent for Grignard reactions as it solvates the magnesium species, keeping the reagent in solution.

  • Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild proton source used to quench the reaction and hydrolyze the magnesium alkoxide intermediate without causing premature dehydration.

  • Acid-Catalyzed Dehydration: The tertiary alcohol intermediate is readily dehydrated under acidic conditions to form the exocyclic double bond of melitracen.

Protocol 3: Electrophilic Aromatic Substitution on this compound - A General Approach

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The lactone moiety is an electron-withdrawing group, which will direct incoming electrophiles to the meta positions (C5 and C7) relative to the ester group.

General Reaction Scheme for Nitration:

Illustrative Protocol for Nitration:

  • Reaction Setup: In a 100 mL round-bottom flask, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add this compound (2.0 g, 12.3 mmol) to the cold sulfuric acid with stirring.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid (0.9 mL, ~1.2 equivalents) to cold concentrated sulfuric acid (5 mL).

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the benzofuranone, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (100 g). The product will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product, a mixture of isomers, can be purified by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its utility is well-established in the synthesis of the antidepressant melitracen and its derivatives. The protocols provided herein offer a practical guide for the synthesis of key intermediates and showcase the potential for further derivatization through electrophilic aromatic substitution. The continued exploration of the reactivity of this scaffold, coupled with modern synthetic methodologies, will undoubtedly lead to the discovery of novel bioactive compounds with diverse therapeutic applications. The inherent structural features of this compound make it an attractive starting point for the development of new chemical entities targeting a range of diseases, from central nervous system disorders to oncology.

References

  • Beaudry, C. M. Regioselective Synthesis of Benzofuranones and Benzofurans. J. Org. Chem.2021, 86 (10), 7285–7294. [Link]
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]
  • Chemguide. Friedel-Crafts acylation of benzene. Accessed January 9, 2026. [Link]
  • Chemguide. Friedel-Crafts reactions of benzene and methylbenzene. Accessed January 9, 2026. [Link]
  • Fun, H.-K.; Hemamalini, M.; Siddaraju, B. P.; Yathirajan, H. S.; Siddegowda, M. S. This compound. Acta Crystallogr. Sect. E Struct. Rep. Online2012, 68 (Pt 1), o113. [Link]
  • Google Patents. Method for preparing high-purity melitracen. Accessed January 9, 2026.
  • Google Patents.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • New Drug Approvals. Melitracen. Accessed January 9, 2026. [Link]
  • Siddegowda, M. S.; Butcher, R. J.; Yıldırım, S. O.; Akkurt, M.; Yathirajan, H. S.; Ramesha, A. R. This compound. Acta Crystallogr. Sect. E Struct. Rep. Online2012, 68 (Pt 1), o113. [Link]
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The Phthalide and Phthalimide Core in Agrochemicals: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Phthalides and Phthalimides in Crop Protection

In the relentless pursuit of novel and effective agrochemicals, certain molecular scaffolds have emerged as "privileged structures" due to their consistent exhibition of potent biological activity. Among these, the phthalide and phthalimide cores have garnered significant attention, serving as the foundational framework for a range of commercial and developmental herbicides, fungicides, and insecticides.[1][2] While the direct application of specific derivatives like 3,3-dimethylphthalide in large-scale agrochemical synthesis is not extensively documented, the broader class of phthalides and their imide counterparts are of considerable interest to researchers and drug development professionals in the agricultural sector. Phthalide derivatives have demonstrated notable herbicidal and antifungal properties, making them a fertile ground for the discovery of new active ingredients.[3][4]

This technical guide provides a comprehensive overview of the role of the phthalimide scaffold in modern agrochemicals, with a focus on synthetic methodologies. We will delve into the detailed synthesis of a prominent tetrahydrophthalimide-based herbicide, flumioxazin, to illustrate the practical application of this chemical class. Furthermore, we will explore a conceptual synthetic pathway from 3,3-dimethylphthalide to a phthalimide derivative, offering a forward-looking perspective for researchers investigating novel synthetic routes.

The Tetrahydrophthalimide Herbicides: A Case Study of Flumioxazin

Tetrahydrophthalimide derivatives are a significant class of herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[5][6] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption in susceptible plants.[7] Flumioxazin is a broad-spectrum herbicide that exemplifies the commercial success of this class of compounds.[8]

Mechanism of Action at a Glance

The herbicidal activity of flumioxazin and related compounds stems from their ability to competitively inhibit the PPO enzyme, a key component in the chlorophyll and heme biosynthesis pathways.

Flumioxazin_MoA Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulation Accumulation & Leakage into Cytoplasm Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Flumioxazin Flumioxazin Flumioxazin->PPO Inhibits Light_O2 Light + O2 Accumulation->Light_O2 ROS Reactive Oxygen Species (ROS) Light_O2->ROS Cell_Damage Lipid Peroxidation & Cell Membrane Damage ROS->Cell_Damage

Caption: Mechanism of action of flumioxazin.

Synthesis Protocol for Flumioxazin

The synthesis of flumioxazin is a multi-step process that culminates in the condensation of an amine intermediate with 3,4,5,6-tetrahydrophthalic anhydride.[8] The final step is a prime example of the formation of the crucial N-phenyl tetrahydrophthalimide structure.

Protocol: Synthesis of Flumioxazin from 7-fluoro-6-amino-4-propargyl-2H-1,4-benzoxazin-3-one

Objective: To synthesize flumioxazin through the condensation of 7-fluoro-6-amino-4-propargyl-2H-1,4-benzoxazin-3-one with 3,4,5,6-tetrahydrophthalic anhydride.

Materials:

ReagentMolar Mass ( g/mol )CAS Number
7-fluoro-6-amino-4-propargyl-2H-1,4-benzoxazin-3-one234.22103361-09-7
3,4,5,6-Tetrahydrophthalic anhydride152.1585-43-8
Glacial Acetic Acid60.0564-19-7
Ethanol46.0764-17-5

Procedure:

  • To a clean, dry four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 7-fluoro-6-amino-4-propargyl-2H-1,4-benzoxazin-3-one and glacial acetic acid.

  • Stir the mixture at room temperature until the starting material is fully dissolved.[9]

  • Add 3,4,5,6-tetrahydrophthalic anhydride to the reaction mixture.

  • Heat the reaction mixture to a temperature of 80-110°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.[9][10]

  • After the reaction is complete, cool the mixture slightly and recover the acetic acid under reduced pressure.

  • To the residue, add ethanol and heat to reflux for 30 minutes to facilitate precipitation of the product.[9]

  • Cool the mixture to room temperature to allow for complete crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the resulting white solid to obtain flumioxazin.

Expected Yield and Purity:

ParameterValue
Yield~90%
Purity>98%

Note: This protocol is a generalized procedure based on published synthesis routes.[9] Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Flumioxazin_Synthesis cluster_reactants Reactants Amine 7-fluoro-6-amino-4-propargyl- 2H-1,4-benzoxazin-3-one Flumioxazin Flumioxazin Amine->Flumioxazin Anhydride 3,4,5,6-Tetrahydrophthalic anhydride Anhydride->Flumioxazin Solvent Glacial Acetic Acid (Solvent) Solvent->Flumioxazin Reaction Medium Heat Heat (80-110°C) Heat->Flumioxazin Energy Input

Caption: Final step in the synthesis of flumioxazin.

Conceptual Synthetic Pathway: From 3,3-Dimethylphthalide to Phthalimide Derivatives

While not a common starting material for commercial agrochemicals, 3,3-dimethylphthalide possesses a phthalide core that could, in principle, be converted into a phthalimide structure. This would likely involve a ring-opening reaction followed by ring-closure with an amine. The following represents a hypothetical, conceptual pathway for researchers interested in exploring novel synthetic strategies.

Hypothetical Two-Step Conversion:

  • Oxidative Ring Opening: The lactone ring of 3,3-dimethylphthalide could potentially be opened via oxidation to form a dicarboxylic acid derivative. This would be a challenging transformation requiring specific and potent oxidizing agents that can cleave the C-O bond of the lactone without degrading the aromatic ring.

  • Condensation and Imide Formation: The resulting dicarboxylic acid could then be reacted with a primary amine (R-NH2) under dehydrating conditions (e.g., heat, acid catalyst) to form the corresponding N-substituted phthalimide.

Conceptual_Synthesis Dimethylphthalide 3,3-Dimethylphthalide Oxidation [Oxidation] Ring Opening Dimethylphthalide->Oxidation Dicarboxylic_Acid Intermediate Dicarboxylic Acid Oxidation->Dicarboxylic_Acid Condensation Condensation/ Dehydration Dicarboxylic_Acid->Condensation Amine Primary Amine (R-NH2) Amine->Condensation Phthalimide N-Substituted Phthalimide Derivative Condensation->Phthalimide

Caption: Conceptual pathway from 3,3-dimethylphthalide.

Rationale and Challenges:

The key challenge in this hypothetical pathway lies in the selective oxidative cleavage of the lactone ring. Standard methods for phthalimide synthesis typically start from phthalic anhydride or phthalic acid, which are more readily available and reactive precursors.[11] However, for the purpose of novel scaffold generation and exploring new chemical space, investigating such non-traditional pathways could lead to the discovery of unique phthalimide derivatives with potentially enhanced or novel biological activities.

Conclusion and Future Outlook

The phthalimide and tetrahydrophthalimide scaffolds are undeniably important in the field of agrochemical synthesis, providing the basis for potent herbicides like flumioxazin. The established synthetic routes, primarily involving the condensation of phthalic anhydrides with amines, are robust and high-yielding. While the direct role of 3,3-dimethylphthalide as a synthetic precursor is not prominent, its core structure is representative of a class of compounds with inherent biological activity. The exploration of novel synthetic pathways, including conceptual routes from less common starting materials like 3,3-dimethylphthalide, remains a valuable endeavor for the discovery of next-generation crop protection agents. As weed and pathogen resistance continues to evolve, the need for chemical innovation will ensure that privileged scaffolds like phthalimides remain at the forefront of agrochemical research.

References

  • CN110655513A - Synthetic method of flumioxazin - Google Patents.
  • CN103965181A - Preparation method of flumioxazin - Google Patents.
  • Flumioxazin (Ref: S 53482) - AERU - University of Hertfordshire.
  • Natural phthalides with herbicide activity. - ResearchGate.
  • Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide - PubMed.
  • Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - MDPI.
  • Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PubMed.
  • CN108947992A - The preparation method of flumioxazin crystal and the preparation method of flumioxazin - Google Patents.
  • Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC - NIH.
  • FLUMIOXAZIN (284) The first draft was prepared by Mr David Lunn, Plants, Food & Environment Directorate, Ministry for Primar.
  • Phthalide derivatives with antifungal activities against the plant pathogens isolated from the liquid culture of Pestalotiopsis photiniae - PubMed.
  • Phthalimides: developments in synthesis and functionalization - RSC Publishing.
  • Insecticidal Effect of Phthalides and Furanocoumarins from Angelica acutiloba against Drosophila melanogaster | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties - PubMed.
  • US4770695A - N-substituted phenyl tetrahydrophthalimide compounds, and their production and herbicidal use - Google Patents.
  • Phthalimide - Wikipedia.

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Application Notes & Protocols for the Purification of 3,3-Dimethylphthalide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Purity in 3,3-Dimethylphthalide

3,3-Dimethylphthalide (CAS No. 599-56-4) is a bicyclic lactone of significant interest in organic synthesis and medicinal chemistry. Its rigid, compact structure serves as a valuable scaffold for the development of novel chemical entities. In the context of drug development and materials science, the purity of such building blocks is not merely a quality metric but a fundamental prerequisite for reliable, reproducible, and safe outcomes. Impurities, even in trace amounts, can lead to unpredictable side reactions, altered pharmacological profiles, and compromised material integrity.

This guide provides a comprehensive overview of robust, field-proven techniques for the purification of 3,3-Dimethylphthalide. It is designed for researchers, chemists, and drug development professionals who require the compound in high purity. The protocols herein are grounded in chemical first principles and are designed to be self-validating through integrated quality control checkpoints.

Table 1: Physicochemical Properties of 3,3-Dimethylphthalide

PropertyValueSource
CAS Number 599-56-4N/A
Molecular Formula C₁₀H₁₀O₂N/A
Molecular Weight 162.19 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 66-68 °CN/A
Boiling Point 288-290 °C (at 760 mmHg)N/A

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of 3,3-dimethylphthalide typically involves the intramolecular cyclization (lactonization) of a precursor like 2-(1-hydroxy-1-methylethyl)benzoic acid or related starting materials. Impurities can therefore be categorized as follows:

  • Unreacted Starting Materials: Residual amounts of the precursor acid or other reagents.

  • Reaction Byproducts: Compounds formed from side reactions, such as intermolecular esterification leading to dimers or oligomers.

  • Reagents and Catalysts: Traces of acids or bases used to catalyze the lactonization.

  • Degradation Products: Resulting from excessive heat or prolonged reaction times, which could cause decomposition.

The following diagram illustrates the general synthetic pathway and potential impurity formation.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources Precursor 2-(1-Hydroxy-1-methylethyl)benzoic acid TS Transition State (Acid/Heat Catalyst) Precursor->TS Lactonization Impurity1 Unreacted Precursor Precursor->Impurity1 Incomplete Reaction Product 3,3-Dimethylphthalide (Crude Product) TS->Product Impurity2 Byproducts (e.g., Dimers) TS->Impurity2 Side Reaction Impurity3 Residual Catalyst Product->Impurity3 Carryover

Caption: Synthetic pathway for 3,3-dimethylphthalide and sources of common impurities.

Part 1: Recrystallization - The Workhorse of Solid Purification

Recrystallization is the primary and most effective method for purifying solid compounds like 3,3-dimethylphthalide, provided a suitable solvent is identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either highly soluble or completely insoluble at all temperatures.

Protocol 1.1: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a steep solubility-temperature curve for the compound can be found.

Causality: The slow cooling of a saturated solution allows the target molecules to selectively arrange themselves into a pure crystal lattice. Impurities do not fit well into this growing lattice and are therefore excluded, remaining dissolved in the solvent (mother liquor).

Step-by-Step Methodology:

  • Solvent Screening:

    • Place approximately 20-30 mg of crude 3,3-dimethylphthalide into several small test tubes.

    • Add a few drops of a candidate solvent (see Table 2) to each tube at room temperature. A good solvent will not dissolve the solid at this stage.

    • Heat the test tubes in a water or sand bath. A suitable solvent will dissolve the solid completely at or near its boiling point.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystalline precipitate.

Table 2: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)Rationale
Isopropanol82 °CGood for moderately polar compounds.
Ethanol78 °CSimilar to isopropanol, often forms good crystals.
Toluene111 °CGood for aromatic compounds; use in a fume hood.
Ethyl Acetate77 °CA versatile ester solvent. Often paired with a non-polar solvent.
Water100 °CUnlikely to be a good single solvent but useful as an anti-solvent.
Hexanes~69 °CA non-polar solvent, useful as an anti-solvent.
  • Dissolution:

    • Place the crude 3,3-dimethylphthalide (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL).

    • Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid. Using the minimum amount of hot solvent is critical for maximizing yield.[1]

  • Hot Filtration (if necessary):

    • If insoluble impurities (like dust or catalyst residues) are present, or if the solution is colored, a hot filtration step is required.

    • Add a small excess of hot solvent (~5-10% more) to prevent premature crystallization during filtration.

    • If the solution is colored, add a small amount of activated charcoal (a spatula tip) to the hot solution and swirl for a few minutes. Caution: Never add charcoal to a boiling solution as it can cause violent bumping.

    • Pre-warm a funnel with fluted filter paper by pouring hot solvent through it.

    • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using cold solvent is essential to avoid dissolving the purified product.

    • Continue to pull air through the filter cake for several minutes to partially dry the crystals.

  • Drying and Quality Control:

    • Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point (e.g., 40 °C).

    • QC Check: Determine the melting point of the dried crystals. A pure compound should exhibit a sharp melting point range (e.g., within 1-2 °C) that matches the literature value (66-68 °C). A broad or depressed melting point indicates the presence of impurities.

    • QC Check: Assess purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The purified sample should ideally show a single spot (TLC) or peak (HPLC).

Part 2: Vacuum Distillation - Purification for Thermally Stable Compounds

Given the high boiling point of 3,3-dimethylphthalide (288-290 °C), distillation at atmospheric pressure is not recommended as it may lead to thermal decomposition. Vacuum distillation lowers the boiling point, allowing for purification at a much lower temperature. This technique is particularly effective for removing non-volatile impurities (e.g., salts, catalyst residues) or impurities with significantly different boiling points.

Causality: Under reduced pressure, the temperature required for a liquid's vapor pressure to equal the surrounding pressure is significantly lowered. This allows for the separation of components based on their volatility without exposing them to high, potentially destructive temperatures.

Crude Crude 3,3-Dimethylphthalide (in Distilling Flask) Condenser Condenser (Water Cooled) Crude->Condenser Vaporization (Reduced Pressure) Residue Non-Volatile Impurities Crude->Residue Remain in Flask Heat Heating Mantle Heat->Crude Heat Input Vac Vacuum Source Vac->Condenser Receiver Receiving Flask (Pure Product) Condenser->Receiver Condensation

Caption: Workflow for vacuum distillation of 3,3-dimethylphthalide.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using ground-glass joints. Ensure all glassware is clean and dry.

    • Use a round-bottom flask as the distilling flask, no more than two-thirds full of the crude material. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Use a short-path distillation head or a Vigreux column for fractional distillation if impurities have boiling points close to the product.

    • Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Procedure:

    • Begin stirring and slowly apply vacuum. Watch for any initial bumping from dissolved volatiles.

    • Once the system is at the target pressure (e.g., 1-10 mmHg), begin to gently heat the distilling flask with a heating mantle.

    • Collect any low-boiling fractions first.

    • Increase the temperature until the 3,3-dimethylphthalide begins to distill. Collect the main fraction over a narrow temperature range. The boiling point under vacuum will be significantly lower than the atmospheric boiling point.

    • Stop the distillation before the flask goes to dryness to avoid overheating the residue, which can cause decomposition.

  • Shutdown and Quality Control:

    • Remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum. Releasing the vacuum on a hot apparatus can cause an explosion.

    • QC Check: The purified product should be a colorless liquid that solidifies upon cooling into a white crystalline mass.

    • QC Check: Confirm purity via melting point, TLC, HPLC, or Gas Chromatography (GC).

Part 3: Flash Column Chromatography - High-Resolution Separation

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). It is ideal for removing impurities that are structurally similar to the product and thus cannot be easily separated by recrystallization or distillation.

Causality: The separation occurs because compounds in the mixture travel through the column at different rates. Molecules with a higher affinity for the stationary phase (more polar compounds on silica) move more slowly, while compounds with higher solubility in the mobile phase (less polar compounds) move more quickly.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the product a Retention Factor (Rf) of approximately 0.25-0.35. The impurities should have significantly different Rf values.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude 3,3-dimethylphthalide in a minimum amount of the eluent.

    • Carefully apply this solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a bellows or regulated air/nitrogen line) to force the solvent through the column at a flow rate of about 2 inches/minute.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis and Quality Control:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • QC Check: Confirm the purity of the final product via HPLC, GC, or melting point analysis.

Summary and Method Selection

The choice of purification technique depends on the nature and quantity of impurities, as well as the scale of the operation.

Table 3: Comparison of Purification Techniques

TechniqueProsConsBest For...
Recrystallization Simple, inexpensive, highly effective for crystalline solids, easily scalable.Requires a suitable solvent; can have yield losses.Removing small amounts of impurities from a mostly pure solid product.
Vacuum Distillation Excellent for removing non-volatile or very low-boiling impurities.Requires specialized glassware; potential for thermal degradation if not controlled.Purifying thermally stable, high-boiling compounds from non-volatile materials.
Flash Chromatography High resolving power; separates compounds with similar properties.Labor-intensive, requires significant solvent volumes, can be difficult to scale.Complex mixtures or removing impurities with polarity similar to the product.

References

  • The Good Scents Company. (n.d.).
  • Weifang Integratechem. (n.d.). Dimethyl Phthalate Manufacturers and Suppliers China. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • MIT OpenCourseWare. (n.d.).
  • Google Patents. (1970).
  • Google Patents. (1953).

Sources

Application Notes and Protocols for the Safe Handling and Storage of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3,3-Dimethyl-2-benzofuran-1(3H)-one (CAS No. 1689-09-4) was publicly available at the time of this writing. The following guidelines have been synthesized from publicly available data on structurally similar compounds, including benzofuranone derivatives, and established best practices for laboratory chemical safety. It is imperative to treat this compound as a compound with potential hazards and to handle it with the utmost care. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work with this compound.

Introduction: Understanding the Compound

This compound, also known as 3,3-dimethylphthalide, is a solid organic compound with the molecular formula C₁₀H₁₀O₂. Structurally, it belongs to the benzofuranone class, characterized by a fused benzene and furanone ring system. This structural motif is present in various biologically active molecules, making its derivatives, such as this compound, valuable intermediates in medicinal chemistry and drug development.

Given its aromatic and lactone functionalities, a cautious approach to its handling and storage is warranted. While specific toxicological data for this compound is limited, information from related benzofuranone derivatives suggests potential for skin and eye irritation, and possible harm if ingested or inhaled.

Hazard Assessment and Mitigation

A thorough hazard assessment is the foundation of safe laboratory practice. The following potential hazards are inferred from structurally analogous compounds and should be assumed for this compound until specific data becomes available.

Inferred Hazard Profile
Hazard ClassificationInferred RiskRationale and Mitigation
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if swallowed, in contact with skin, or inhaled.Based on data for other benzofuranone derivatives.[1] Minimize exposure through engineering controls and appropriate PPE.
Skin Corrosion/Irritation May cause skin irritation.Aromatic compounds and lactones can be irritating to the skin.[1] Avoid direct skin contact by wearing appropriate gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.Direct contact of chemical powders with eyes can cause significant irritation.[1] Always wear safety glasses or goggles.
Flammability Likely a combustible solid.As a solid organic compound, it is expected to burn if exposed to a sufficient heat source.[2] Store away from ignition sources.
Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.

  • Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory when handling this compound.

PPE ItemSpecifications and Rationale
Eye Protection Chemical safety goggles with side shields are required to protect against splashes and airborne particles.
Hand Protection Nitrile gloves should be worn to prevent skin contact. Inspect gloves for any signs of degradation or puncture before use.
Body Protection A flame-retardant lab coat should be worn and fully buttoned to protect the skin and clothing.
Respiratory Protection Not typically required when handling small quantities in a chemical fume hood. If there is a risk of generating significant dust outside of a fume hood, consult with your institution's EHS for appropriate respiratory protection.

Protocols for Safe Handling and Storage

Adherence to standardized protocols is critical for minimizing risk and ensuring experimental reproducibility.

Handling Protocol
  • Preparation: Before handling, ensure you have read and understood this guide and any internal laboratory-specific procedures. Confirm that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood.

    • Use a spatula for transferring the solid. Avoid creating dust.

    • Close the container immediately after use.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly. If the process is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling:

    • Clean any contaminated surfaces with an appropriate solvent and then with soap and water.

    • Dispose of all contaminated materials (e.g., weigh boats, pipette tips) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Protocol

Proper storage is crucial for maintaining the integrity of the compound and preventing accidents.

  • Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, CAS number (1689-09-4), and any relevant hazard warnings.

  • Location: Store in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities:

    • Store away from strong oxidizing agents and strong acids.[1]

    • Segregate from foodstuffs and other reactive chemicals.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[3]

Visual Workflow: Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Review Safety Protocols prep2 Verify Fume Hood Function prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh Compound prep3->handling1 Proceed to Handling handling2 Transfer to Reaction Vessel handling1->handling2 handling3 Close Container Promptly handling2->handling3 cleanup1 Decontaminate Work Area handling3->cleanup1 Proceed to Cleanup cleanup2 Dispose of Waste cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Prevent others from entering the area.

    • If safe to do so, eliminate any nearby ignition sources.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire Response
  • In case of a small fire: Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may be ineffective and could spread the material.[7][8]

  • In case of a large fire or if you are unsure: Activate the nearest fire alarm, evacuate the area, and call for emergency services.

Logical Decision Tree: Chemical Exposure Response

G Decision Tree for Chemical Exposure start Chemical Exposure Occurs route Identify Route of Exposure start->route eye Eye Contact route->eye Eye skin Skin Contact route->skin Skin inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion eye_action Flush with water for 15 min Seek IMMEDIATE medical attention eye->eye_action skin_action Remove contaminated clothing Wash with soap & water for 15 min skin->skin_action inhalation_action Move to fresh air Seek IMMEDIATE medical attention inhalation->inhalation_action ingestion_action Rinse mouth (if conscious) Seek IMMEDIATE medical attention ingestion->ingestion_action skin_followup Seek medical attention if irritation persists skin_action->skin_followup

Caption: A decision tree for immediate actions following chemical exposure.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's EHS department for specific disposal procedures.

References

  • Wayne State University. (n.d.). Flammable Solid Chemicals SOP.
  • Florida State University. (n.d.). Fire Extinguishers in Laboratories.
  • SLAC National Accelerator Laboratory. (2013, May 20). Flammable Solids.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
  • Healthdirect Australia. (n.d.). Objects or chemicals in the eye - after care and treatments.
  • ReFocus Eye Health Meriden. (n.d.). Immediate Care for Chemical Eye Injuries.
  • Cheméo. (n.d.). Chemical Properties of 1(3H)-Isobenzofuranone, 3,3-dimethyl- (CAS 1689-09-4).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Introduction to the Synthesis

This compound, also known as 3,3-dimethylphthalide, is a valuable intermediate in the synthesis of various biologically active molecules and commercial compounds.[1] A common and effective method for its preparation is the double addition of a methyl Grignard reagent (methylmagnesium bromide or iodide) to phthalic anhydride. This reaction, while straightforward in principle, is sensitive to several experimental parameters that can significantly impact the final yield and purity.

This guide will focus on the Grignard-based synthesis and provide a comprehensive resource for overcoming common challenges encountered during the experimental process.

II. Reaction Mechanism and Key Considerations

The synthesis of this compound via the Grignard reaction proceeds through a multi-step mechanism. Understanding these steps is crucial for effective troubleshooting.

DOT Diagram: Reaction Mechanism

Reaction_Mechanism Phthalic_Anhydride Phthalic Anhydride Intermediate1 Keto-acid salt intermediate Phthalic_Anhydride->Intermediate1 Nucleophilic attack MeMgBr1 CH₃MgBr (1 eq.) MeMgBr1->Intermediate1 Intermediate2 Dialkoxide intermediate Intermediate1->Intermediate2 Second nucleophilic attack MeMgBr2 CH₃MgBr (1 eq.) MeMgBr2->Intermediate2 Product This compound Intermediate2->Product Cyclization & Protonation Workup Aqueous Workup (e.g., NH₄Cl) Workup->Product

Caption: Reaction pathway for the synthesis of this compound.

The reaction involves the initial nucleophilic attack of one equivalent of the Grignard reagent on one of the carbonyl carbons of the phthalic anhydride, leading to the ring-opening and formation of a keto-acid salt intermediate. A second equivalent of the Grignard reagent then attacks the ketone carbonyl, forming a dialkoxide intermediate. Upon aqueous workup, this intermediate undergoes cyclization and protonation to yield the final lactone product.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard Reagent: Exposure to moisture or air can quench the Grignard reagent.a. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).b. Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).c. Use high-quality magnesium turnings and activate them if necessary (e.g., with a crystal of iodine or by stirring vigorously).
2. Impure Phthalic Anhydride: Phthalic acid impurity can react with the Grignard reagent, reducing the amount available for the desired reaction.a. Use high-purity phthalic anhydride. If necessary, purify commercial phthalic anhydride by sublimation.b. Consider using a slight excess (1.1-1.2 equivalents) of the Grignard reagent to compensate for any acidic impurities.
3. Incorrect Stoichiometry: An insufficient amount of Grignard reagent will lead to incomplete conversion.a. Use at least 2.2 equivalents of the methyl Grignard reagent per equivalent of phthalic anhydride to ensure double addition.b. Titrate a sample of the prepared Grignard reagent to determine its exact concentration before use.
Formation of Significant Side Products 1. Formation of o-(1-hydroxy-1-methylethyl)benzoic acid: Incomplete reaction after the first addition of the Grignard reagent.a. Ensure the addition of at least two full equivalents of the Grignard reagent.b. Allow for sufficient reaction time after the addition of the Grignard reagent to ensure the second addition occurs.
2. Formation of o-diacetylbenzene: This can occur if the intermediate keto-acid salt is not efficiently converted to the dialkoxide.a. Maintain a low reaction temperature during the Grignard addition to favor the desired reaction pathway.b. A slow, controlled addition of the Grignard reagent is recommended.
3. Formation of polymeric materials: Can result from side reactions at elevated temperatures.a. Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) during and after the Grignard addition.
Difficult Product Purification 1. Co-elution of product and side products during chromatography: Similar polarities of the desired product and certain byproducts can make separation challenging.a. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can improve separation.b. Consider recrystallization as an alternative or additional purification step. The product is a solid with a melting point of 69-70 °C, which should allow for effective purification by recrystallization from a suitable solvent system (e.g., toluene-heptane).[1]
2. Oily product after purification: Residual solvent or minor impurities.a. Ensure the purified product is thoroughly dried under high vacuum to remove any residual solvents.b. If an oily residue persists after drying, a second purification step (e.g., recrystallization) may be necessary.

DOT Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_Grignard Verify Grignard Reagent Activity Start->Check_Grignard Check_Reagents Assess Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions (Stoichiometry, Temperature, Time) Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR) Check_Conditions->Analyze_Crude Side_Products Significant Side Products Observed? Analyze_Crude->Side_Products Yes Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Yes Purification_Issues Purification Difficulties? Analyze_Crude->Purification_Issues Yes Optimize_Temp Optimize Temperature Side_Products->Optimize_Temp Adjust_Stoichiometry Adjust Stoichiometry Side_Products->Adjust_Stoichiometry Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Increase_Equiv Increase Grignard Equivalents Incomplete_Reaction->Increase_Equiv Optimize_Chromo Optimize Chromatography Purification_Issues->Optimize_Chromo Attempt_Recryst Attempt Recrystallization Purification_Issues->Attempt_Recryst

Caption: A systematic approach to troubleshooting low yield issues.

IV. Frequently Asked Questions (FAQs)

Q1: What is a typical experimental procedure for the synthesis of this compound?

A representative procedure is as follows:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 eq.). Add a small crystal of iodine to activate the magnesium. Add a solution of methyl iodide or bromide (2.2 eq.) in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Phthalic Anhydride: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve phthalic anhydride (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like toluene-heptane.

Q2: What is the expected yield for this synthesis?

Yields for this reaction can vary significantly depending on the experimental conditions and the purity of the reagents. With careful execution, yields in the range of 60-80% can be achieved.

Q3: Are there alternative synthetic routes to this compound?

Yes, an alternative route involves the acid-catalyzed cyclization of 2-(2-hydroxypropan-2-yl)benzoic acid. This precursor can be synthesized from the reaction of 2-acetylbenzoic acid with a methyl Grignard reagent. The cyclization is typically achieved by heating the hydroxy acid in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene with azeotropic removal of water.

Q4: How can I confirm the identity and purity of the final product?

The identity and purity of this compound can be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: The pure compound has a reported melting point of 69-70 °C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a singlet for the two equivalent methyl groups, and multiplets in the aromatic region corresponding to the protons on the benzene ring.

    • ¹³C NMR: Expect signals for the methyl carbons, the quaternary carbon at the 3-position, the carbonyl carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (162.19 g/mol ).

V. References

  • Weizmann, C., Bergmann, E., & Bergmann, F. (1935). Grignard Reactions with Phthalic Anhydrides. Journal of the Chemical Society (Resumed), 1367-1370.

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Bauer, H. (1905). Ueber die Einwirkung von Phenylmagnesiumbromid auf Phtalsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 38(2), 240-241.

  • Siddegowda, M. S., Butcher, R. J., Yıldırım, S. O., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(1), o113. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3,3-Dimethylphthalide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-dimethylphthalide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. The information herein is curated to ensure scientific integrity, drawing from established literature and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable protocols.

Issue 1: Low or No Yield of 3,3-Dimethylphthalide in Grignard-based Syntheses

Question: I am attempting to synthesize 3,3-dimethylphthalide by reacting dimethyl phthalate (or phthalic anhydride) with methylmagnesium iodide, but I am consistently obtaining a low yield or no product at all. What are the likely causes and how can I rectify this?

Probable Causes & Solutions:

The synthesis of 3,3-dimethylphthalide via the Grignard reaction is highly sensitive to reaction conditions. Several factors can contribute to poor yields.

  • Grignard Reagent Viability: The primary suspect in a failed Grignard reaction is the quality of the Grignard reagent itself. Methylmagnesium halides are notoriously reactive with protic sources and atmospheric oxygen.[1]

    • Causality: Moisture or oxygen will quench the Grignard reagent, converting it to methane and magnesium salts, rendering it inactive for the desired nucleophilic attack on the carbonyl carbon of the phthalate derivative.[1]

    • Troubleshooting Protocol:

      • Rigorous Anhydrous Conditions: All glassware must be oven-dried (e.g., at 120°C overnight) and cooled under an inert atmosphere (e.g., argon or nitrogen).[1]

      • Solvent Purity: Use freshly distilled anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF).

      • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent can have a passivating layer of magnesium oxide.[1] Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine color or the initiation of bubbling indicates successful activation.

      • Reagent Titration: Before use, it is best practice to titrate a small aliquot of the prepared Grignard reagent to determine its exact molarity. This ensures accurate stoichiometry in your reaction.

  • Reaction Stoichiometry and Control: The reaction of a Grignard reagent with an ester or anhydride can lead to multiple addition products.

    • Causality: The initial reaction of methylmagnesium iodide with dimethyl phthalate forms a ketone intermediate. This ketone is also susceptible to attack by the Grignard reagent, leading to the formation of a tertiary alcohol.[2] In the case of phthalic anhydride, the first equivalent of the Grignard reagent opens the ring to form a keto-acid salt, and the second equivalent attacks the ketone.

    • Troubleshooting Protocol:

      • Controlled Addition: Add the Grignard reagent slowly to a cooled solution of the dimethyl phthalate or phthalic anhydride. Maintaining a low temperature (e.g., 0 °C to -10 °C) can help to control the reaction and favor the desired product.

      • Stoichiometric Ratio: While theoretically two equivalents of the Grignard reagent are required, empirical optimization may be necessary. Using a slight excess of the Grignard reagent might be beneficial, but a large excess can promote the formation of byproducts.[3] Some literature suggests that with unsubstituted phthalic anhydride, using a methylcoppermagnesium reagent can selectively produce 3,3-dimethylphthalide.[4]

  • Work-up Procedure: Improper work-up can lead to product loss or the formation of emulsions that are difficult to separate.

    • Troubleshooting Protocol:

      • Acidic Quench: Quench the reaction by slowly adding it to a cold, dilute acid solution (e.g., 1 M HCl or saturated ammonium chloride solution). This will protonate the alkoxide intermediate and dissolve the magnesium salts.

      • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery.

Issue 2: Formation of a Tertiary Alcohol Byproduct

Question: My reaction is producing a significant amount of 1,2-bis(1-hydroxy-1-methylethyl)benzene instead of, or in addition to, 3,3-dimethylphthalide. How can I prevent this?

Probable Cause & Solution:

The formation of the tertiary diol is a classic side reaction in the synthesis of phthalides from phthalic esters using Grignard reagents.

  • Causality: After the initial two additions of the Grignard reagent to form the intermediate that leads to 3,3-dimethylphthalide, a subsequent reaction can occur where the lactone is opened and further alkylated, especially with excess Grignard reagent and higher temperatures.[3]

  • Troubleshooting Protocol:

    • Inverse Addition: Add the dimethyl phthalate solution slowly to the Grignard reagent. This maintains a low concentration of the ester relative to the Grignard reagent, which can sometimes favor the formation of the desired product.

    • Temperature Control: Maintain a consistently low reaction temperature throughout the addition of the reagents.

    • Careful Stoichiometry: Use a precise amount of Grignard reagent (ideally determined by titration) to minimize over-alkylation.

Issue 3: Difficulty in Purifying the Crude Product

Question: My crude product is an oil or a semi-solid that is difficult to purify by crystallization. What are the best methods for purification?

Probable Cause & Solution:

The crude product often contains a mixture of the desired phthalide, unreacted starting materials, and various byproducts, which can inhibit crystallization.

  • Causality: The presence of oily byproducts or even small amounts of solvent can act as an impurity that disrupts the crystal lattice formation of 3,3-dimethylphthalide.

  • Troubleshooting Protocol:

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating 3,3-dimethylphthalide from byproducts. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

    • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system can be attempted. Hexane or a mixture of hexane and ethyl acetate are often good starting points.

Frequently Asked Questions (FAQs)

Q1: What are the alternative synthetic routes to 3,3-dimethylphthalide that might avoid the common side reactions of the Grignard method?

A1: Several alternative routes exist, each with its own set of advantages and potential challenges.

  • From 2-Acetylbenzoic Acid: 2-Acetylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxy-3-methylisobenzofuran-1(3H)-one.[5][6] This intermediate can be reduced to 3,3-dimethylphthalide.

  • From 2-Formylbenzoic Acid: A one-pot cascade reaction of 2-formylbenzoic acid with β-keto acids in a sustainable solvent like glycerol can yield 3-substituted phthalides.[7][8] While not a direct route to the dimethyl derivative, this highlights modern, greener approaches to phthalide synthesis.

Q2: How does the choice of starting material (dimethyl phthalate vs. phthalic anhydride) affect the side reactions in the Grignard synthesis?

A2: The choice of starting material can influence the reaction profile.

  • Dimethyl Phthalate: The reaction with dimethyl phthalate proceeds through a ketone intermediate that is reactive towards further Grignard addition.[2] Controlling the stoichiometry is crucial to prevent the formation of the tertiary alcohol.

  • Phthalic Anhydride: The reaction with phthalic anhydride first involves a ring-opening by the Grignard reagent to form a carboxylate and a ketone. A second equivalent of the Grignard reagent then attacks the ketone. This can sometimes offer better control over the initial stages of the reaction. However, the reaction can still proceed to form byproducts if not carefully controlled.[3]

Q3: Can you provide a general experimental protocol for the synthesis of 3,3-dimethylphthalide from dimethyl phthalate?

A3: The following is a generalized protocol and should be adapted and optimized for your specific laboratory conditions.

Experimental Protocol: Synthesis of 3,3-Dimethylphthalide

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of methyl iodide in anhydrous diethyl ether. Add a small amount of the methyl iodide solution to the magnesium. Once the reaction initiates (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the solution to room temperature.

  • Reaction with Dimethyl Phthalate: In a separate flame-dried flask, prepare a solution of dimethyl phthalate in anhydrous diethyl ether. Cool this solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the dimethyl phthalate solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly pouring it into a beaker of ice-cold saturated ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.

Data Presentation: Comparison of Starting Materials

Starting MaterialKey IntermediatesCommon ByproductsKey Control Parameters
Dimethyl PhthalateKetoneTertiary DiolTemperature, Stoichiometry
Phthalic AnhydrideKeto-acid saltTertiary DiolTemperature, Stoichiometry

Visualization of Reaction Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reagent Reagent cluster_product Products Dimethyl Phthalate Dimethyl Phthalate 3,3-Dimethylphthalide 3,3-Dimethylphthalide Dimethyl Phthalate->3,3-Dimethylphthalide 2 eq. MeMgI Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->3,3-Dimethylphthalide 2 eq. MeMgI Methylmagnesium Iodide Methylmagnesium Iodide Tertiary Diol Byproduct Tertiary Diol Byproduct 3,3-Dimethylphthalide->Tertiary Diol Byproduct Excess MeMgI Higher Temp

Caption: Grignard-based synthesis of 3,3-dimethylphthalide.

References

  • BenchChem. (n.d.). 2-Acetylbenzoic Acid in the Synthesis of Phthalides and Isoindolinones.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Kowell, L. B. (1920). Grignard Reaction on Phthalic Acid Derivatives. Zenodo.
  • Rahman, et al. (n.d.). Synthesis of 2-Benzoyl-3,4,5,6-Tetrasubstitutedbenzoic Acid from Tetrasubstituted Phthalic Anhydride using Organometallics.
  • Gerbino, D. C., Augner, D., Slavov, N., & Schmalz, H.-G. (2012). Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones. Organic Letters, 14(9), 2338–2341.
  • Li, J., et al. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1425–1429.
  • Dobson, A. J., & Gerkin, R. E. (1996). 2-Acetylbenzoic acid: phthalide form. Acta Crystallographica Section C: Crystal Structure Communications, 52(12), 3078–3081.
  • BenchChem. (n.d.). Identifying and minimizing byproducts in Grignard reactions for germane synthesis.

Sources

Technical Support Center: Purification of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,3-Dimethyl-2-benzofuran-1(3H)-one (also known as 3,3-dimethylphthalide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing upon established chemical principles and practical laboratory experience, this resource provides troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.

Introduction to Purification Challenges

This compound is a stable, crystalline solid at room temperature. However, achieving high purity can be challenging due to potential side products from its synthesis, thermal sensitivity under certain conditions, and the presence of structurally similar impurities that can co-purify. This guide will address these issues systematically, providing you with the knowledge to optimize your purification strategy.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise during the purification of this compound.

Synthesis and Initial Work-up

Question 1: My crude product after synthesis from dimethyl phthalate and a methyl Grignard reagent is an oily residue with a low yield of the desired solid. What could be the issue?

Answer: This is a common issue that can stem from several factors during the reaction and work-up:

  • Incomplete Reaction: The Grignard reaction requires strictly anhydrous conditions. Any moisture will quench the Grignard reagent, reducing the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side Reactions: While the reaction of an organocuprate reagent with phthalic anhydride is reported to selectively yield the 3,3-dimethylphthalide[1], the use of a standard Grignard reagent with dimethyl phthalate can lead to the formation of a tertiary alcohol by-product through a double addition to one of the ester groups.

  • Work-up Issues: The work-up for a Grignard reaction typically involves quenching with an acidic solution. If the acidification is insufficient, magnesium salts may remain in the organic phase, leading to an oily product. Ensure the aqueous layer is distinctly acidic (pH 1-2) before extraction.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: For future syntheses, ensure all reagents and solvents are scrupulously dried.

  • Optimize Grignard Reagent Stoichiometry: Use a precise stoichiometry of the Grignard reagent. An excess can promote the formation of tertiary alcohol by-products.

  • Thorough Acidic Quench: During work-up, add the acidic solution slowly and check the pH to ensure complete neutralization and dissolution of magnesium salts.

  • Extraction Efficiency: Use an appropriate organic solvent for extraction, such as diethyl ether or ethyl acetate, and perform multiple extractions to ensure complete recovery of the product.

Recrystallization

Question 2: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What are the key characteristics of a good solvent, and can you suggest some starting points?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is key to obtaining a high recovery of pure crystals upon cooling. For this compound, which is a moderately polar molecule, a solvent system of intermediate polarity is a good starting point.

Key Solvent Characteristics:

  • Solubility Profile: The compound should exhibit a steep solubility curve with respect to temperature.

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out." The melting point of this compound is in the range of 69-75°C.[2]

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

Recommended Solvents to Screen:

Solvent SystemRationale
Heptane/Ethyl Acetate A non-polar/polar mixture that allows for fine-tuning of polarity. Start with a higher proportion of heptane and add ethyl acetate to dissolve the compound at reflux.
Toluene The compound has been successfully crystallized from toluene by slow evaporation.[2]
Isopropanol/Water A polar protic/polar aprotic mixture. Dissolve the compound in a minimal amount of hot isopropanol and add water dropwise until turbidity persists.
Cyclohexane A non-polar solvent that may provide good results if the impurities are significantly more polar than the product.

Experimental Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in the suggested solvents at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to reflux with stirring. Add more hot solvent portion-wise until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the boiling point of the solvent being too high or the solution being too concentrated.

Troubleshooting Steps:

  • Lower the Cooling Temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point.

  • Use a Lower-Boiling Solvent: Select a recrystallization solvent with a lower boiling point.

  • Use More Solvent: Diluting the solution can sometimes prevent oiling out.

  • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to induce crystallization.

Column Chromatography

Question 4: I need to purify a large batch of this compound that contains several impurities. How do I develop a robust column chromatography method?

Answer: Column chromatography is an excellent technique for purifying larger quantities of material. The key is to select an appropriate stationary phase and a mobile phase that provides good separation of your product from its impurities.

Workflow for Column Chromatography Purification:

G cluster_0 Method Development cluster_1 Column Preparation cluster_2 Purification cluster_3 Analysis & Isolation TLC 1. TLC Analysis (e.g., Hexane/Ethyl Acetate) Solvent 2. Select Eluent (Rf of product ~0.3) TLC->Solvent Optimize Ratio Packing 3. Pack Column (Silica Gel) Solvent->Packing Loading 4. Load Sample (Dry or Wet Loading) Packing->Loading Elution 5. Elute Column Loading->Elution Collection 6. Collect Fractions Elution->Collection TLC_analysis 7. Analyze Fractions (TLC) Collection->TLC_analysis Combine 8. Combine Pure Fractions TLC_analysis->Combine Evaporation 9. Evaporate Solvent Combine->Evaporation

Caption: Workflow for Column Chromatography Purification.

Detailed Steps:

  • Stationary Phase: Silica gel is the most common and appropriate choice for a moderately polar compound like this compound.

  • Mobile Phase Selection (TLC): Use thin-layer chromatography (TLC) to determine the optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system will give your product an Rf value of approximately 0.3, with good separation from any impurities.

  • Column Packing: A well-packed column is crucial for good separation. Use the "slurry method" to pack the column with silica gel in your chosen eluent to avoid air bubbles and channels.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent that will be used in the gradient. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel before adding it to the top of the column.

  • Elution: Start with the eluent determined by TLC. If there are multiple impurities, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Question 5: My purified this compound has a yellowish tint. What is the cause, and how can I remove it?

Answer: A yellow tint can indicate the presence of colored impurities, which may be unreacted starting materials or degradation products.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Chromatography: If the colored impurity has a different polarity than your product, it can be effectively removed by column chromatography.

Stability and Storage

Question 6: Is this compound susceptible to degradation? What are the optimal storage conditions?

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store in a tightly sealed container to protect from moisture.

  • Light: Protect from direct sunlight.

Visualization of Key Concepts

Impurity Profile and Purification Strategy

G cluster_impurities Potential Impurities cluster_purification Purification Methods Crude Crude Product (this compound + Impurities) SM Unreacted Starting Materials (e.g., Dimethyl Phthalate) Crude->SM SP Side Products (e.g., Tertiary Alcohol) Crude->SP DP Degradation Products (e.g., Ring-Opened Acid) Crude->DP Recryst Recrystallization (Removes most impurities) Crude->Recryst Chrom Column Chromatography (Separates based on polarity) Crude->Chrom Pure Pure Product (>98% Purity) Recryst->Pure Chrom->Pure

Caption: Potential Impurities and Corresponding Purification Strategies.

This technical support guide provides a framework for addressing the common purification challenges of this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers can achieve high purity of this important compound for their downstream applications.

References

  • King Group, University of Sheffield. (n.d.).
  • Massachusetts Institute of Technology. (n.d.). Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]
  • Rahman, A. U., & Khan, N. H. (1987). Synthesis of 2-benzoyl-3,4,5,6-tetrasubstitutedbenzoic acid from tetrasubstituted phthalic anhydride using organometallics. Journal of the Chemical Society of Pakistan, 9(2), 185-189.
  • Shibata, Y. (1909). The Action of the Grignard Reagent on o-Phthalic Esters. Journal of the College of Science, Imperial University of Tokyo, 27(4), 1-13.
  • Siddegowda, M. S., Butcher, R. J., Ozturk Yıldırım, S., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113. [Link]
  • Siddegowda, M. S., Butcher, R. J., Ozturk Yıldırım, S., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), o113. [Link]
  • Zanoni, G., Mazzarella, D., Gualandi, A., & Cozzi, P. G. (2020). An Entry to Enantioenriched 3,3-Disubstituted Phthalides through Asymmetric Phase-Transfer-Catalyzed γ-Alkylation. The Journal of Organic Chemistry, 85(11), 7195–7203. [Link]

Sources

troubleshooting 3,3-dimethylphthalide synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-dimethylphthalide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3,3-dimethylphthalide?

The most prevalent and direct method for synthesizing 3,3-dimethylphthalide is through the reaction of phthalic anhydride with a methylating organometallic reagent. Specifically, the use of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI), is the standard approach. This reaction involves the double addition of the methyl group to one of the carbonyls of the anhydride, followed by an intramolecular cyclization to form the stable five-membered lactone ring.

Q2: What is the fundamental mechanism of the Grignard reaction with phthalic anhydride?

The reaction proceeds via nucleophilic acyl addition. The highly nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbonyl carbons of the phthalic anhydride, causing the anhydride ring to open. This forms a keto-carboxylate intermediate. A second equivalent of the Grignard reagent then attacks the ketone carbonyl. The resulting di-alkoxide intermediate, upon acidic workup, undergoes spontaneous intramolecular cyclization (lactonization) to yield the final 3,3-dimethylphthalide product.

Q3: What are the critical parameters that I must control for a successful synthesis?

Success in this Grignard reaction hinges on three critical pillars:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, especially water.[1][2] All glassware must be rigorously dried, and all solvents must be anhydrous.[1]

  • Reagent Quality: The quality of the magnesium turnings and the alkyl halide is paramount. The magnesium surface must be active, and the Grignard reagent should ideally be freshly prepared and titrated to determine its exact concentration.[3]

  • Temperature Control: The reaction is highly exothermic. It should be initiated at a low temperature (e.g., 0 °C) and the addition of reagents must be slow and controlled to prevent side reactions and ensure manageable reflux.[4]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. A co-spot of your starting material (phthalic anhydride) and the reaction mixture will show the consumption of the starting material. The product, 3,3-dimethylphthalide, is a UV-active spot with a different Rf value. Staining with potassium permanganate can also help visualize non-UV active byproducts.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: The Grignard reaction fails to initiate or the yield is extremely low.

Question: I've combined my reagents, but the reaction isn't starting (no cloudiness, no exotherm), or my final yield after workup is less than 20%. What went wrong?

This is the most common failure point in Grignard synthesis. The root cause is almost always an inactive or quenched Grignard reagent.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Solution
Inactive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[1]Activate the Magnesium: Before adding the solvent, gently crush the magnesium turnings in the flask with a dry glass rod under an inert atmosphere (N₂ or Ar) to expose a fresh surface.[4] For more robust activation, add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. The disappearance of the iodine's purple color or the evolution of ethylene gas signals activation.[1][4]
Presence of Moisture Grignard reagents are potent bases that react instantly with water.[2] Trace amounts of moisture in glassware, solvents, or starting materials will consume the reagent as it forms, preventing it from reacting with the phthalic anhydride.Ensure Anhydrous Conditions: Flame-dry or oven-dry (overnight at >120 °C) all glassware and cool it under an inert atmosphere.[1] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF or diethyl ether).[4]
Poor Quality Alkyl Halide The methyl halide (e.g., methyl iodide) may have degraded over time, releasing free iodine or other impurities that can inhibit the reaction.Purify the Alkyl Halide: If the reagent is old or discolored, consider passing it through a small plug of activated alumina to remove impurities immediately before use.[5]
Incorrect Reagent Stoichiometry An insufficient amount of Grignard reagent will lead to incomplete conversion. The theoretical requirement is two equivalents, but side reactions often necessitate a slight excess.Titrate the Grignard Reagent: Before adding it to the phthalic anhydride, determine the exact molarity of your freshly prepared Grignard reagent. A simple method involves titration against a known amount of I₂ in THF until the iodine color persists. This ensures you are adding the correct number of equivalents.
Troubleshooting Workflow: Low Yield Diagnosis

If you are experiencing low yields, follow this logical decision tree to diagnose the issue.

G start Low Yield Observed check_reagent Was the Grignard Reagent Titrated? start->check_reagent check_conditions Were Anhydrous Conditions Rigorously Maintained? check_reagent->check_conditions Yes solution_titrate Solution: Prepare Fresh Grignard & Titrate Before Use check_reagent->solution_titrate No check_activation Was Mg Activation Confirmed? check_conditions->check_activation Yes solution_dry Solution: Re-dry All Glassware & Solvents check_conditions->solution_dry No analyze_crude Analyze Crude Product by TLC/NMR check_activation->analyze_crude Yes solution_activate Solution: Use Chemical Activation (I₂) & Fresh Mg Turnings check_activation->solution_activate No incomplete_rxn Incomplete Reaction: Significant Starting Material Remains analyze_crude->incomplete_rxn Yes side_products Side Products Observed: Unidentified Spots/Peaks analyze_crude->side_products No solution_optimize Solution: Optimize Stoichiometry & Temperature Control incomplete_rxn->solution_optimize side_products->solution_optimize

Caption: A decision tree for troubleshooting low yields.

Problem 2: Significant formation of a water-soluble byproduct is observed during workup.

Question: During the aqueous workup, a large amount of my material seems to be lost to the aqueous layer. My organic extracts show very little product. What is this byproduct?

This issue strongly suggests that the reaction is stalling after the first addition of the Grignard reagent.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Solution
Formation of Keto-Acid Salt The reaction between phthalic anhydride and the first equivalent of Grignard reagent opens the ring to form the magnesium salt of 2-acetylbenzoic acid.[6] If the second addition fails (due to insufficient Grignard, low temperature, etc.), this salt will be protonated during the acidic workup to form 2-acetylbenzoic acid, which has significant water solubility.Ensure Sufficient Grignard: Use a slight excess (e.g., 2.2-2.5 equivalents) of a titrated Grignard reagent to drive the reaction to completion.[6]
Suboptimal Temperature If the reaction is kept too cold after the initial addition, the second addition to the less reactive ketone intermediate may be too slow.Allow for Warming: After the controlled addition of the Grignard solution at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the second addition completes.
Order of Addition Adding the phthalic anhydride solution to the Grignard reagent can sometimes help maintain an excess of the nucleophile, favoring the double addition.[6]Reverse Addition: Prepare the Grignard reagent in one flask. In a separate flask, dissolve the phthalic anhydride in anhydrous THF. Slowly add the anhydride solution to the Grignard reagent at 0 °C.
Reaction Mechanism Visualization

The following diagram illustrates the key steps, highlighting the formation of the problematic keto-acid intermediate.

G PA MeMgBr1 + CH₃MgBr (1 eq.) caption_PA Phthalic Anhydride Intermediate MeMgBr1->Intermediate Workup Acidic Workup Intermediate->Workup MeMgBr2 + CH₃MgBr (1 eq.) Intermediate->MeMgBr2 caption_Intermediate Keto-Acid Salt (Intermediate) SideProduct Workup->SideProduct caption_SideProduct Side Product: 2-Acetylbenzoic Acid (Water Soluble) FinalAlkoxide Di-alkoxide Intermediate MeMgBr2->FinalAlkoxide FinalWorkup Acidic Workup & Cyclization FinalAlkoxide->FinalWorkup Product FinalWorkup->Product caption_Product Desired Product: 3,3-Dimethylphthalide

Caption: Reaction pathway showing desired and side products.

Experimental Protocols & Workflows

Protocol 1: Standard Synthesis of 3,3-Dimethylphthalide

This protocol describes a standard lab-scale synthesis. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a N₂/Ar inlet, and a pressure-equalizing dropping funnel fitted with a rubber septum.

    • Flame-dry the entire apparatus under vacuum and cool to room temperature under a stream of inert gas.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (2.5 eq).

    • Add a single crystal of iodine.

    • Add anhydrous diethyl ether or THF via syringe.

    • Prepare a solution of methyl iodide (2.5 eq) in anhydrous ether/THF in the dropping funnel.

    • Add a small portion of the methyl iodide solution to the magnesium. Initiation is indicated by bubbling and the disappearance of the iodine color. Gentle warming with a heat gun may be required.[1]

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy solution for an additional 30-60 minutes at room temperature.

  • Reaction with Phthalic Anhydride:

    • In a separate dry flask, dissolve phthalic anhydride (1.0 eq) in anhydrous THF.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Transfer the phthalic anhydride solution to the dropping funnel via cannula or syringe and add it dropwise to the stirred Grignard solution over 30-45 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil/solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[7]

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Assemble & Flame-Dry Glassware prep2 Activate Mg Turnings with Iodine prep1->prep2 rxn1 Prepare Grignard Reagent (MeI + Mg in THF) prep2->rxn1 rxn2 Cool to 0 °C rxn1->rxn2 rxn3 Slowly Add Phthalic Anhydride Solution rxn2->rxn3 rxn4 Warm to RT & Stir 2h rxn3->rxn4 workup1 Quench with sat. NH₄Cl Solution rxn4->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, & Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 end end workup4->end Pure 3,3-Dimethylphthalide

Sources

Technical Support Center: Optimizing Reaction Time in 3,3-Dimethyl-2-benzofuran-1(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific lactonization reaction. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Chemistry of this compound

This compound, a disubstituted phthalide, features a critical quaternary carbon at the C3 position. This structural motif is present in numerous biologically active molecules and serves as a valuable synthetic intermediate.[1] The gem-dimethyl group provides steric hindrance that can strategically direct subsequent reactions.[1] However, the creation of this sterically congested quaternary center is the primary challenge in its synthesis and a key factor influencing reaction time and yield.

This guide will address two primary synthetic strategies:

  • Classical Approach: Acid-catalyzed intramolecular cyclization (dehydration) of a precursor hydroxy acid.

  • Modern Approach: Palladium-catalyzed C-H activation and intramolecular C-O bond formation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the classical acid-catalyzed synthesis of this compound?

A1: The direct precursor is 2-(2-hydroxyphenyl)-2-methylpropanoic acid . This molecule contains both the nucleophilic phenol group and the electrophilic carboxylic acid required for the intramolecular esterification (lactonization). The main challenge often lies in the efficient synthesis of this precursor itself. A plausible route is the Friedel-Crafts alkylation of phenol with a suitable three-carbon electrophile like 2-bromo-2-methylpropanoic acid, though this reaction is not without its own challenges.[2][3]

Q2: Why is my acid-catalyzed lactonization reaction so slow or failing to produce the desired product?

A2: Several factors can impede this reaction. Firstly, intramolecular esterification is a reversible equilibrium reaction.[4] The formation of water as a byproduct can drive the reverse reaction (hydrolysis of the lactone). Secondly, the reaction involves a sterically hindered tertiary alcohol derivative, which is prone to elimination (dehydration) to form an alkene side product rather than undergoing nucleophilic attack to form the ester.[5] Finally, the substrate may favor intermolecular reactions (polymerization) over the desired intramolecular cyclization, especially at high concentrations.[6]

Q3: What role does the catalyst play in the Pd-catalyzed C-H activation method?

A3: In the modern approach developed by Yu and colleagues, a Pd(II) catalyst is used to perform a direct C-H activation at the ortho-position of the phenyl ring of α,α-dimethyl phenylacetic acid.[2][3] The palladium forms a six-membered palladacycle intermediate. An oxidant, such as PhI(OAc)₂, then oxidizes Pd(II) to a Pd(IV) species, which facilitates the crucial C-O reductive elimination to form the benzofuranone ring and regenerate the active catalyst. This method elegantly bypasses the need to pre-install a hydroxyl group on the phenyl ring.

Q4: Can I use Fischer esterification conditions for this lactonization?

A4: While technically an intramolecular Fischer esterification, standard conditions (strong acid, heat) must be carefully optimized.[4][5] The tertiary nature of the benzylic hydroxyl group in the precursor makes it highly susceptible to dehydration, which leads to the formation of an undesired alkene side product (2-(prop-1-en-2-yl)phenol). Standard Fischer esterification is known to be inefficient for tertiary alcohols for this very reason.[5] Therefore, milder conditions and efficient water removal are critical.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem ID Issue Encountered Potential Cause(s) Recommended Solution(s) & Scientific Rationale
TS-AC-01 Low to No Product Yield (Acid-Catalyzed Method) 1. Equilibrium Not Favoring Product: The reaction is reversible, and the presence of water byproduct is driving hydrolysis.[4] 2. High Reaction Temperature: Promotes the undesired E1 elimination (dehydration) pathway for the tertiary alcohol, forming an alkene side product.[5] 3. High Substrate Concentration: Favors intermolecular polymerization over intramolecular cyclization.[6]1. Azeotropic Water Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to continuously remove water as it forms, driving the equilibrium toward the lactone product.[4] 2. Optimize Temperature: Start at a moderate temperature (e.g., 80-90 °C) and slowly increase only if necessary. Monitor the reaction for the appearance of alkene byproducts via TLC or GC-MS. 3. High-Dilution Conditions: Add the hydroxy acid precursor slowly via a syringe pump to a large volume of refluxing solvent containing the acid catalyst. This maintains a very low instantaneous concentration, favoring the intramolecular pathway.[6]
TS-AC-02 Significant Alkene Byproduct Formation Reaction Conditions Favor Dehydration: The combination of strong acid and high temperature creates ideal conditions for an E1 elimination reaction at the tertiary benzylic position, which is faster than the sterically hindered nucleophilic attack required for lactonization.[5]1. Use a Milder Acid Catalyst: Switch from sulfuric acid to a less aggressive catalyst like p-toluenesulfonic acid (p-TsOH) or a solid-supported acid (e.g., silica gel sulfonic acid), which can reduce the rate of elimination.[7] 2. Lower Reaction Temperature: As stated in TS-AC-01, operate at the lowest possible temperature that still allows for a reasonable reaction rate. 3. Consider a Dehydrating Agent: Instead of relying on heat for water removal, consider using a chemical dehydrating agent at a lower temperature, though compatibility with the acidic conditions must be verified.
TS-PD-01 Low Yield or Incomplete Conversion (Pd-Catalyzed Method) 1. Catalyst Inactivity: The Pd(II) catalyst may be poisoned or deactivated. 2. Inefficient Oxidation: The oxidant may not be effectively converting the Pd(II) intermediate to the required Pd(IV) state. 3. Ligand Issues: If using a ligand-assisted protocol, the ligand may be degrading or suboptimal for the substrate.1. Ensure Anhydrous Conditions: Palladium catalysts can be sensitive to moisture. Use oven-dried glassware and anhydrous solvents. 2. Verify Oxidant Quality: Use a fresh, high-purity source of the oxidant (e.g., PhI(OAc)₂). 3. Ligand Screening: The original literature for similar transformations often uses mono-N-protected amino acids (MPAA) as ligands to improve yield and enantioselectivity.[2] While not required for a racemic synthesis, their use can dramatically improve efficiency. Consider screening simple ligands like Boc-Val-OH.
TS-ALL-01 Difficult Product Purification Similar Polarity of Product and Byproducts: Unreacted starting material or polymeric byproducts may co-elute with the desired lactone during column chromatography.1. Optimize Reaction Conversion: First, aim for >95% conversion to minimize unreacted starting material. 2. Aqueous Workup: Perform a basic wash (e.g., with saturated NaHCO₃ solution) to remove any unreacted carboxylic acid precursor. 3. Recrystallization: this compound is a solid.[1][8] After a preliminary chromatographic pass, recrystallization from a suitable solvent system (e.g., toluene, or a hexane/ethyl acetate mixture) can be a highly effective method for final purification.

Part 3: Experimental Protocols & Data

Protocol 1: Classical Acid-Catalyzed Intramolecular Cyclization

This protocol is based on established methods for lactonization via dehydrative cyclization.[4][7]

Step 1: Synthesis of Precursor 2-(2-hydroxyphenyl)-2-methylpropanoic acid (Proposed)

  • To a stirred, cooled (0 °C) suspension of anhydrous AlCl₃ (2.2 eq) in a suitable solvent (e.g., nitrobenzene or CS₂), slowly add 2-bromo-2-methylpropanoic acid (1.0 eq).

  • After the initial reaction subsides, add phenol (3.0 eq) dropwise, maintaining the temperature below 5 °C. Using an excess of the aromatic reactant is crucial to minimize polyalkylation.[3]

  • Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 2-(2-hydroxyphenyl)-2-methylpropanoic acid. Note: The primary challenge here is controlling the O- vs. C-alkylation and achieving ortho-selectivity. The Fries rearrangement of an initially formed ester is a possible pathway to the desired C-alkylated product under these conditions.[2][6]

Step 2: Lactonization

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 2-(2-hydroxyphenyl)-2-methylpropanoic acid (1.0 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq), and toluene (to a concentration of ~0.05 M).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary significantly based on efficiency, from 4 to 24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the organic mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Pd-Catalyzed C-H Activation/Lactonization

This protocol is adapted from the methodology reported by Yu, et al., for the synthesis of α,α-disubstituted benzofuranones.[2]

  • To a dry reaction vial, add α,α-dimethyl phenylacetic acid (1.0 eq), Pd(OAc)₂ (0.1 eq), and PhI(OAc)₂ (1.2 eq).

  • Add a suitable solvent (e.g., a mixture of Ac₂O and AcOH as reported in the literature for similar substrates).

  • Seal the vial and heat the reaction mixture to the optimized temperature (literature suggests around 100 °C for related compounds).

  • Stir for the required reaction time, typically ranging from 12 to 24 hours. Monitor by TLC or GC-MS for consumption of the starting material.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Perform an aqueous workup, washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Table 2: Comparison of Optimization Parameters
ParameterAcid-Catalyzed CyclizationPd-Catalyzed C-H ActivationRationale & Key Considerations
Reaction Time 4 - 24 hours12 - 24 hoursReaction time is highly dependent on temperature and the efficiency of water removal in the classical method. The Pd-catalyzed route is often more predictable but may still require extended heating.
Temperature 80 - 120 °C (Reflux)~100 °CThe classical method requires reflux to azeotropically remove water. The Pd-catalyzed method requires thermal energy to drive the C-H activation and reductive elimination steps.
Key Reagents p-TsOH (cat.), ToluenePd(OAc)₂, PhI(OAc)₂The classical method is a simple dehydration. The modern method relies on a sophisticated catalytic cycle involving specific palladium reagents and an oxidant.
Yield Moderate to GoodGood to Excellent[2]The Pd-catalyzed route generally offers higher and more reproducible yields by avoiding the problematic dehydration of a tertiary alcohol precursor.
Atom Economy Good (byproduct is water)Poor (byproducts include iodobenzene and acetic acid from the oxidant)The classical approach is more atom-economical, but this is often traded for lower efficiency and more side reactions.

Part 4: Visualization of Workflows

Diagram 1: General Synthetic Pathways

This diagram illustrates the two primary synthetic routes discussed.

G cluster_0 Classical Pathway cluster_1 Modern Pathway Precursor 2-(2-Hydroxyphenyl)- 2-methylpropanoic Acid Product This compound Precursor->Product Acid Catalyst (p-TsOH) Toluene, Reflux - H2O Start_Pd α,α-Dimethyl Phenylacetic Acid Product_Pd This compound Start_Pd->Product_Pd Pd(OAc)2 (cat.) PhI(OAc)2 (Oxidant) Heat

Caption: Overview of Classical vs. Modern synthetic routes to the target molecule.

Diagram 2: Troubleshooting Logic for Low Yield in Acid-Catalyzed Lactonization

This workflow provides a logical sequence for diagnosing and solving low-yield issues in the classical synthesis.

G Start Low Yield in Acid-Catalyzed Reaction CheckAlkene Check for Alkene Byproduct (TLC, GC-MS, 1H NMR) Start->CheckAlkene CheckPolymer Is Starting Material Consumed but Product Absent? CheckAlkene->CheckPolymer No Sol_Alkene Reduce Temperature Use Milder Acid (p-TsOH) CheckAlkene->Sol_Alkene Yes CheckWater Is Water Being Effectively Removed? CheckPolymer->CheckWater No Sol_Polymer Implement High-Dilution (Syringe Pump Addition) CheckPolymer->Sol_Polymer Yes Sol_Water Use Dean-Stark Trap Ensure System is Sealed CheckWater->Sol_Water No

Caption: Troubleshooting workflow for low yield in acid-catalyzed lactonization.

References

  • Cheng, X.-F., Li, Y., Su, Y.-M., et al. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(4), 1236–1239.
  • J&K Scientific. (2025). Phenol alkylation (Friedel-Crafts Alkylation).
  • National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Library of Medicine.
  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
  • Google Patents. (n.d.). CN102746260A - Method for preparing benzofuran-2-(3H)-one.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis.
  • Google Patents. (n.d.). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
  • Siddegowda, M. S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113.
  • ResearchGate. (2025). Synthesis of benzofurans via Friedel–Crafts acylation.
  • National Center for Biotechnology Information. (2012). This compound. PubMed.
  • Brandt, J. D., & Moeller, K. D. (2006). OXIDATIVE CYCLIZATIONS AND THE SYNTHESIS OF LACTONES: A STREAMLINED SYNTHESIS OF epi-CROBARBATIC ACID. HETEROCYCLES, 67(2), 621.
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Organic Chemistry Frontiers. (2020). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. RSC Publishing.
  • National Center for Biotechnology Information. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Library of Medicine.
  • MySkinRecipes. (n.d.). 2-(4-Hydroxyphenyl)-2-methylpropanoic acid.
  • Human Metabolome Database. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752).
  • MDPI. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • MDPI. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
  • Mohara, M., & Das, T. (2025). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. ChemRxiv.
  • ResearchGate. (2023). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study.
  • MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Improved 3,3-Dimethylphthalide Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,3-dimethylphthalide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols for this valuable compound. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple step-by-step instructions to explain the underlying chemistry and provide actionable, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 3,3-dimethylphthalide?

The most prevalent and direct route to 3,3-dimethylphthalide is the reaction of phthalic anhydride with a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr) or methylmagnesium iodide (MeMgI). This organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbons of the anhydride. The "catalyst" in this context is the Grignard reagent itself, which drives the reaction forward. The overall transformation involves a double addition of the methyl group to one of the carbonyls, followed by an intramolecular cyclization to form the lactone ring of 3,3-dimethylphthalide.

Q2: My 3,3-dimethylphthalide yield is consistently low. What are the likely causes?

Low yields in this synthesis are a common issue and can often be traced back to several key factors related to the Grignard reaction.

  • Suboptimal Grignard Reagent Quality or Concentration: The Grignard reagent is highly sensitive to moisture and air. Inadequate preparation or handling can lead to a lower concentration of the active reagent than theoretically calculated, resulting in incomplete conversion of the starting material.

  • Formation of Byproducts: A significant side reaction is the formation of 2-acetylbenzoic acid, which can be further methylated to form other impurities. This occurs when only one equivalent of the Grignard reagent reacts with the phthalic anhydride.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a mixture of starting material, single-addition products, and the desired 3,3-dimethylphthalide.

  • Workup and Purification Losses: The isolation and purification process can be a source of yield loss, especially if the product is not efficiently extracted from the aqueous workup or if suboptimal purification techniques are employed.

Troubleshooting Guide

Problem 1: The Grignard reaction to form 3,3-dimethylphthalide fails to initiate or proceeds very slowly.

Root Cause Analysis:

The initiation of a Grignard reaction is a critical step that depends on the activation of the magnesium metal surface. A layer of magnesium oxide on the turnings can prevent the reaction with the methyl halide from starting.

Troubleshooting Protocol:

  • Magnesium Activation:

    • Mechanical Activation: Before the reaction, gently crush the magnesium turnings under an inert atmosphere to expose a fresh, unoxidized surface.

    • Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium. The iodine will react with the magnesium surface, cleaning it and aiding in the initiation of the reaction. The disappearance of the brown iodine color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an activator.

  • Ensure Anhydrous Conditions:

    • All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.

    • The solvent (typically diethyl ether or THF) must be anhydrous. Use a freshly opened bottle or a properly dried and distilled solvent.

  • Localized Heating:

    • Gently warm the spot in the flask where the magnesium and a small amount of the methyl halide solution are with a heat gun. Be cautious, as the reaction can be exothermic once it starts.

Problem 2: The final product is a mixture containing significant amounts of 2-acetylbenzoic acid and other impurities, leading to a low yield of 3,3-dimethylphthalide.

Root Cause Analysis:

The formation of 2-acetylbenzoic acid is a result of the mono-addition of the Grignard reagent to the phthalic anhydride. To favor the formation of 3,3-dimethylphthalide, a di-addition is required. The stoichiometry of the Grignard reagent is therefore critical.

Troubleshooting Protocol:

  • Optimize Grignard Reagent Stoichiometry:

    • Use a significant excess of the methyl Grignard reagent. A molar ratio of at least 3:1 (Grignard reagent to phthalic anhydride) is recommended to ensure the reaction goes to completion and minimizes the formation of the mono-addition product.

  • Control Reaction Temperature:

    • Add the phthalic anhydride solution to the Grignard reagent at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. After the addition is complete, allowing the reaction to warm to room temperature and then refluxing can help drive the reaction to completion.

  • Purification Strategy:

    • During the workup, 2-acetylbenzoic acid can be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate). The desired 3,3-dimethylphthalide, being a neutral lactone, will remain in the organic layer.

Catalyst/Reagent SystemKey ParametersExpected Yield of 3,3-dimethylphthalideCommon Byproducts
Methylmagnesium Iodide in Diethyl Ether Phthalic Anhydride (1 eq.), MeMgI (3 eq.), Reflux~60-70%2-Acetylbenzoic acid, di-addition byproducts
Methylmagnesium Bromide in THF Phthalic Anhydride (1 eq.), MeMgBr (3 eq.), 0°C to RT~55-65%2-Acetylbenzoic acid, THF-related impurities

Experimental Protocol: Synthesis of 3,3-Dimethylphthalide

This protocol is adapted from a reliable synthetic procedure for the preparation of 3,3-dimethylphthalide.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Methyl iodide

  • Phthalic anhydride

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Dry ice/acetone bath

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated (as evidenced by bubbling and the disappearance of the iodine color), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Phthalic Anhydride:

    • Prepare a solution of phthalic anhydride in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the phthalic anhydride solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated sulfuric acid.

    • Separate the ether layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, then with water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizing the Process

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg Mg turnings Grignard Methylmagnesium Iodide Mg->Grignard I2 Iodine (catalyst) I2->Grignard MeI Methyl Iodide MeI->Grignard Ether1 Anhydrous Ether Ether1->Grignard Reaction_Mix Reaction Mixture Grignard->Reaction_Mix Phth_Anhydride Phthalic Anhydride Phth_Anhydride->Reaction_Mix Ether2 Anhydrous Ether Ether2->Reaction_Mix Quench Acidic Workup (H₂SO₄/Ice) Reaction_Mix->Quench Extraction Solvent Extraction Quench->Extraction Wash Base Wash (NaHCO₃) Extraction->Wash Dry Drying (Na₂SO₄) Wash->Dry Purify Purification (Distillation/Recrystallization) Dry->Purify Product 3,3-Dimethylphthalide Purify->Product

Caption: Workflow for the synthesis of 3,3-dimethylphthalide.

Troubleshooting_Flowchart Start Low Yield of 3,3-Dimethylphthalide Check_Grignard Check Grignard Reagent Quality Start->Check_Grignard Check_Stoichiometry Verify Stoichiometry (>= 3 eq. Grignard) Check_Grignard->Check_Stoichiometry No initiation issues Activate_Mg Activate Mg (I₂, crushing) Check_Grignard->Activate_Mg Initiation issues? Check_Conditions Review Reaction Conditions (Anhydrous, Temp.) Check_Stoichiometry->Check_Conditions Stoichiometry correct Increase_Grignard Increase molar ratio of Grignard reagent Check_Stoichiometry->Increase_Grignard Byproducts present? Check_Workup Analyze Workup & Purification Check_Conditions->Check_Workup Conditions optimal Use_Anhydrous Use rigorously dried glassware & solvents Check_Conditions->Use_Anhydrous Moisture suspected? Optimize_Temp Optimize temperature control (e.g., low temp addition) Check_Conditions->Optimize_Temp Exotherm uncontrolled? Improve_Purification Improve extraction and purification steps Check_Workup->Improve_Purification Losses during isolation?

Caption: Troubleshooting decision tree for low yield.

References

  • Newman, M. S.; Fones, W. S. The Synthesis of 3,3-Dimethyphthalide. J. Am. Chem. Soc.1947, 69 (5), 1221–1222. [Link]
  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. C. R. Acad. Sci. Paris1900, 130, 1322-1324. [Link]
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

Technical Support Center: Purification of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3,3-Dimethyl-2-benzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges encountered during their experimental work. Here, we delve into the causality behind experimental choices and provide validated protocols to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a lower melting point than the reported 69-70°C and appears slightly oily. What are the likely impurities?

A1: A depressed melting point and oily appearance are classic indicators of impurities. In the common synthesis of this compound via the acid-catalyzed lactonization of 2-(2-hydroxypropan-2-yl)benzoic acid, the most probable impurities are:

  • Unreacted Starting Material: 2-(2-hydroxypropan-2-yl)benzoic acid. Due to incomplete cyclization, this acidic impurity is frequently carried through to the crude product.

  • Dehydration Byproduct: 2-isopropenylbenzoic acid. Under the acidic and often heated reaction conditions, the tertiary alcohol of the starting material can dehydrate to form this unsaturated carboxylic acid.

Q2: I see extra peaks in the aromatic region of my ¹H NMR spectrum. How can I identify if they belong to the common impurities?

A2: The presence of unreacted starting material or its dehydration byproduct will give rise to distinct signals in your ¹H NMR spectrum. Here’s what to look for:

  • 2-(2-hydroxypropan-2-yl)benzoic acid: Expect a singlet for the two methyl groups around 1.6 ppm and aromatic protons in the 7.3-8.0 ppm range. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • 2-isopropenylbenzoic acid: Look for signals corresponding to the vinyl protons around 5.0-5.5 ppm and a methyl singlet around 2.1 ppm, in addition to the aromatic and carboxylic acid protons.

Q3: My crude product is a yellow oil. Does this indicate a specific impurity?

A3: While the pure product is a white solid, a yellow hue in the crude material is not uncommon. This coloration can arise from minor, highly conjugated byproducts formed during the synthesis. While often present in trace amounts, these colored impurities can be effectively removed by the purification methods outlined below.

Troubleshooting Guides

This section provides detailed protocols to address specific purification challenges.

Issue 1: Presence of Acidic Impurities (e.g., Unreacted Starting Material)

The key to removing acidic impurities like 2-(2-hydroxypropan-2-yl)benzoic acid is to exploit the difference in acidity between the impurity and the neutral lactone product.

This is a highly effective first-pass purification step to remove the bulk of acidic impurities.

Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The deprotonated carboxylic acid impurity will be in the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with the basic solution two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Causality behind the choice: The basic solution deprotonates the carboxylic acid group of the impurity, forming a water-soluble carboxylate salt. The neutral lactone product remains in the organic layer, allowing for a clean separation.[1][2]

Issue 2: Separation of Non-Polar Impurities and Isomers

For removing less polar impurities, or for achieving the highest possible purity, column chromatography is the method of choice.

Protocol:

  • Prepare the Column:

    • Choose an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate. A common starting point is a 95:5 or 90:10 mixture.[3]

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will allow for the separation of compounds based on their polarity. The less polar product will elute before the more polar acidic impurities.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Causality behind the choice: Silica gel is a polar stationary phase. The non-polar lactone product will have a weaker interaction with the silica gel and will therefore travel down the column faster (have a higher Rf value) than the more polar carboxylic acid impurities.[4][5]

Issue 3: Final Polishing and Crystal Formation

Recrystallization is an excellent final step to obtain a highly pure, crystalline product.

Protocol:

  • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, a mixed solvent system of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or acetone can be effective.[6][7]

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture to dissolve the solid.

  • Induce Crystallization: While the solution is still warm, slowly add the non-polar solvent (e.g., hexane) until the solution becomes slightly cloudy. Add a drop or two of the polar solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Causality behind the choice: As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystal lattice. The impurities, being present in a smaller concentration, will remain in the mother liquor.[1][8]

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process.

PurificationWorkflow Crude Crude this compound (Contains acidic impurities) Extraction Liquid-Liquid Extraction (Basic Wash) Crude->Extraction Removes bulk of acidic impurities Chromatography Silica Gel Column Chromatography Extraction->Chromatography Separates remaining impurities and byproducts Recrystallization Recrystallization Chromatography->Recrystallization Final polishing for high purity Pure Pure Crystalline Product Recrystallization->Pure

Caption: A typical purification workflow for this compound.

Quantitative Data Summary

ParameterThis compound2-(2-hydroxypropan-2-yl)benzoic acid2-isopropenylbenzoic acid
Molecular Weight 162.19 g/mol 180.19 g/mol 162.19 g/mol
Melting Point 69-70 °C~118-120 °C~67-69 °C
Polarity Less Polar (Lactone)More Polar (Carboxylic Acid)More Polar (Carboxylic Acid)

References

  • University of California, Los Angeles.
  • The Royal Society of Chemistry.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). [Link]
  • University of Rochester, Department of Chemistry.
  • University of California, Davis.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]
  • University of Calgary.
  • University of Colorado Boulder, Department of Chemistry.
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]
  • Massachusetts Institute of Technology OpenCourseWare.
  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]
  • Reddit. Recrystallization with two solvents : r/Chempros. [Link]
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  • PubMed. This compound. [Link]
  • iGEM.
  • NIST WebBook. 1(3H)-Isobenzofuranone, 3,3-dimethyl-. [Link]
  • National Center for Biotechnology Information. This compound - PMC. [Link]
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]
  • European Patent Office.
  • ResearchGate.
  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]
  • YouTube.
  • National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
  • ResearchGate. ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)

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stability issues of 3,3-Dimethyl-2-benzofuran-1(3H)-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,3-Dimethyl-2-benzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions.

Introduction

This compound, a substituted phthalide, is a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its lactone structure, however, makes it susceptible to degradation under certain conditions, potentially impacting experimental outcomes, product purity, and shelf-life. This guide will address common stability concerns and provide practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are anticipated to be:

  • Hydrolysis: The lactone ring is susceptible to cleavage by water, a reaction that is significantly accelerated under both acidic and basic conditions.[3][4]

  • Oxidation: While the benzofuranone core is relatively stable, strong oxidizing agents can potentially lead to degradation.

  • Photodegradation: Exposure to ultraviolet (UV) light may induce photochemical reactions, leading to the formation of degradation products.[5][6]

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of the lactone ring in this compound is highly pH-dependent.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, leading to the opening of the lactone ring to form 2-(2-hydroxypropan-2-yl)benzoic acid.

  • Neutral to Slightly Acidic Conditions (pH 4-7): The compound is expected to exhibit its greatest stability in this pH range.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is generally much faster than acid-catalyzed hydrolysis and will lead to rapid degradation, forming the corresponding carboxylate salt.[3]

Q3: Is this compound sensitive to light?

Yes, compounds with a benzofuran core can be susceptible to photodegradation upon exposure to UV light.[5][6] It is recommended to protect solutions and solid samples of this compound from direct light, especially during long-term storage or prolonged experiments. Amber vials or aluminum foil wrapping should be used.

Q4: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Solutions should be prepared fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of compound during aqueous workup or analysis (e.g., HPLC). Hydrolysis of the lactone ring. 1. Check the pH of your aqueous solutions. If outside the optimal range (pH 4-7), adjust using a suitable buffer (e.g., acetate or phosphate buffer). 2. Minimize contact time with aqueous phases, especially under acidic or basic conditions. 3. Perform extractions and analyses at lower temperatures to reduce the rate of hydrolysis.
Appearance of unexpected peaks in chromatograms after sample preparation or storage. Degradation of the compound. 1. Identify the degradation pathway. Use techniques like LC-MS/MS to identify the mass of the impurity. A mass increase of 18 Da often suggests hydrolysis. 2. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times. 3. Review your experimental conditions: check for exposure to extreme pH, high temperatures, light, or incompatible reagents.
Inconsistent results in biological assays. Instability of the compound in the assay medium. 1. Assess the stability of the compound in your specific cell culture or assay buffer. Incubate the compound in the medium for the duration of the experiment and analyze for degradation. 2. Consider using a stock solution in a stable organic solvent (e.g., DMSO) and dilute it into the aqueous medium immediately before use. 3. Ensure the final concentration of the organic solvent is compatible with your assay.
Discoloration of the solid compound or solutions upon storage. Potential photodegradation or oxidation. 1. Store the compound and its solutions protected from light. Use amber vials or wrap containers with aluminum foil. 2. If oxidation is suspected, consider purging solutions with an inert gas (e.g., nitrogen or argon) before sealing and storing.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][7][8]

Objective: To generate potential degradation products under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Heat the solid compound at 70°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS/MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Starting Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

    • Start with a lower percentage of acetonitrile and gradually increase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the parent compound has maximum absorbance (determine by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks generated in the forced degradation study.

Visualizing Degradation Pathways

The following diagrams illustrate the expected primary degradation pathways of this compound.

This compound This compound 2-(2-hydroxypropan-2-yl)benzoic acid 2-(2-hydroxypropan-2-yl)benzoic acid This compound->2-(2-hydroxypropan-2-yl)benzoic acid Acidic Hydrolysis (H+/H2O) Sodium 2-(2-hydroxypropan-2-yl)benzoate Sodium 2-(2-hydroxypropan-2-yl)benzoate This compound->Sodium 2-(2-hydroxypropan-2-yl)benzoate Alkaline Hydrolysis (OH-/H2O)

Caption: Hydrolytic degradation pathways.

This compound This compound Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV Light

Caption: Photodegradation pathway.

Solvent Compatibility

The choice of solvent can significantly impact the stability of this compound.

Solvent Type Examples Compatibility & Considerations
Polar Aprotic Solvents DMSO, DMF, Acetonitrile, Acetone, THF, Ethyl AcetateGenerally good compatibility for short-term use and for preparing stock solutions. These solvents do not act as hydrogen bond donors and are less likely to participate in hydrolysis.[9][10] However, ensure the solvent is anhydrous, as residual water can still cause hydrolysis over time.
Polar Protic Solvents Water, Methanol, Ethanol, IsopropanolUse with caution. These solvents can act as nucleophiles and participate in solvolysis (a reaction similar to hydrolysis), especially in the presence of acidic or basic catalysts or at elevated temperatures.[9][10] Reactions in these solvents should be monitored for degradation.
Non-Polar Solvents Hexane, Toluene, DichloromethaneGood compatibility. These solvents are less likely to react with the lactone ring. However, the solubility of this compound in highly non-polar solvents may be limited.

Recommendation: For preparing stock solutions for long-term storage, anhydrous polar aprotic solvents such as DMSO or acetonitrile are recommended. For reaction chemistry, the choice of solvent should be carefully considered based on the reaction conditions and the potential for solvolysis.

Conclusion

Understanding the stability of this compound is crucial for its effective use in research and development. By being mindful of the potential for hydrolysis, photodegradation, and solvent-mediated decomposition, and by implementing the troubleshooting and experimental strategies outlined in this guide, researchers can ensure the integrity of their experiments and the quality of their results.

References

  • Hutzinger, O., Safe, S., Wentzell, B. R., & Zitko, V. (1973). Photochemical degradation of di- and octachlorodibenzofuran. Environmental Health Perspectives, 5, 267–271.
  • PMC. (n.d.). Photochemical degradation of di- and octachlorodibenzofuran.
  • BenchChem. (2025).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • SciSpace. (2016).
  • PharmaInfo. (n.d.).
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • RSC Publishing. (n.d.).
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • ResearchGate. (2023). Flow Photolysis of Aryldiazoacetates Leading to Dihydrobenzofurans via Intramolecular C–H Insertion.
  • PMC. (n.d.). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. National Institute of Standards and Technology.
  • BenchChem. (n.d.). This compound.
  • Unacademy. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • PMC. (2012). This compound.
  • MDPI. (n.d.).
  • Multidisciplinary Digital Publishing Institute. (n.d.). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.
  • PubChem. (n.d.). Dimethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans.
  • Royal Society of Chemistry. (n.d.). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones.
  • PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one.

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Technical Support Center: Synthesis of 3,3-Dimethylphthalide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,3-dimethylphthalide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important class of compounds. Phthalides are a key structural motif in many natural products and pharmacologically active molecules, making their efficient synthesis a critical endeavor.[1][2] This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome common synthetic hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3,3-dimethylphthalide, primarily focusing on the widely used Grignard reaction with a phthalic acid derivative.

Issue 1: Low or No Product Yield

A low or non-existent yield of 3,3-dimethylphthalide is one of the most frequently encountered problems. The primary cause often lies in the sensitive nature of the Grignard reagent.

Question: My Grignard reaction with dimethyl phthalate to synthesize 3,3-dimethylphthalide is giving a very low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this Grignard reaction can be attributed to several factors, primarily related to the preparation and handling of the Grignard reagent, as well as the reaction conditions. Here is a systematic approach to troubleshooting:

1. Inactive Magnesium Surface:

  • Causality: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the methyl halide to form the Grignard reagent.[3]

  • Troubleshooting:

    • Mechanical Activation: Before the reaction, gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh, reactive surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the anhydrous ether solvent. The disappearance of the iodine's purple color or the evolution of ethylene gas indicates the activation of the magnesium surface.[3]

2. Presence of Moisture:

  • Causality: Grignard reagents are potent bases and will be quenched by any protic source, particularly water. This includes moisture in the glassware, solvent, or starting materials.[3]

  • Troubleshooting:

    • Glassware: Rigorously dry all glassware in an oven at >120 °C for several hours or by flame-drying under vacuum, followed by cooling under an inert atmosphere (argon or nitrogen).[3]

    • Solvents: Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent like sodium/benzophenone.[4]

    • Starting Materials: Ensure that both the methyl halide and dimethyl phthalate are anhydrous.

3. Suboptimal Reaction Conditions:

  • Causality: The rate of addition of the Grignard reagent and the reaction temperature can significantly impact the yield and byproduct formation.

  • Troubleshooting:

    • Slow Addition: Add the dimethyl phthalate solution to the Grignard reagent dropwise and slowly. This helps to control the exothermic reaction and minimize side reactions.

    • Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition of the ester. After the addition is complete, the reaction can be allowed to warm to room temperature or gently refluxed to ensure completion.[5]

Issue 2: Formation of Significant Byproducts

The presence of impurities complicates purification and reduces the overall yield of the desired 3,3-dimethylphthalide.

Question: I've managed to get some product, but my crude reaction mixture shows several byproducts. What are the likely impurities and how can I minimize their formation?

Answer: The formation of byproducts in the synthesis of 3,3-dimethylphthalide via the Grignard reaction is common. Understanding their origin is key to minimizing their formation.

Key Byproducts and Their Prevention:

ByproductFormation MechanismPrevention Strategy
2-Acetylbenzoic acid methyl ester (keto-ester) Incomplete reaction where only one equivalent of the Grignard reagent has reacted with the dimethyl phthalate.[6]Use a sufficient excess of the Grignard reagent (at least 2.2 equivalents). Ensure adequate reaction time and temperature to drive the reaction to completion.
2-(1-hydroxy-1-methylethyl)benzoic acid methyl ester This is the intermediate alcohol formed after the first addition of the Grignard reagent to the keto-ester intermediate.Same as for the keto-ester.
Unreacted Dimethyl Phthalate Incomplete reaction due to insufficient Grignard reagent or reaction time.Ensure the Grignard reagent is in excess and that the reaction is allowed to proceed to completion (monitor by TLC).
Biphenyl (if using a phenyl Grignard for derivative synthesis) or Ethane (from methyl Grignard) Wurtz-type coupling of the Grignard reagent with the alkyl/aryl halide starting material.Slow, dropwise addition of the alkyl/aryl halide during the Grignard reagent formation.

Troubleshooting Workflow for Byproduct Minimization:

Byproduct_Minimization start High Level of Byproducts Detected check_grignard Verify Grignard Reagent Excess (≥2.2 eq.) start->check_grignard check_grignard->start Insufficient check_addition Review Addition Rate of Ester check_grignard->check_addition Sufficient check_addition->start Too Rapid check_temp Check Reaction Temperature check_addition->check_temp Slow & Controlled check_temp->start Too High/Low check_workup Evaluate Work-up Procedure check_temp->check_workup Optimized check_workup->start Inadequate Quenching purify Optimize Purification Protocol check_workup->purify Appropriate end_node Minimized Byproducts purify->end_node Successful

Caption: A decision tree for troubleshooting byproduct formation.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3,3-dimethylphthalide and its derivatives.

Q1: What is the detailed mechanism for the formation of 3,3-dimethylphthalide from dimethyl phthalate and a methyl Grignard reagent?

A1: The reaction proceeds through a two-step nucleophilic acyl substitution and addition mechanism.

  • First Addition: The nucleophilic methyl group from the Grignard reagent attacks one of the electrophilic carbonyl carbons of dimethyl phthalate. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a methoxide (-OCH3) leaving group. This results in the formation of an intermediate ketone, 2-acetylbenzoic acid methyl ester.[6]

  • Second Addition: The newly formed ketone is more reactive than the starting ester.[6] A second equivalent of the methyl Grignard reagent rapidly attacks the ketone carbonyl, forming a tertiary alkoxide intermediate.

  • Protonation and Cyclization: During the acidic workup, the tertiary alkoxide is protonated to form a tertiary alcohol. This diol intermediate then undergoes an intramolecular cyclization (lactonization), where one of the hydroxyl groups attacks the ester carbonyl, eliminating methanol and forming the stable five-membered lactone ring of 3,3-dimethylphthalide.

Grignard_Mechanism cluster_0 Step 1 & 2: Formation of Ketone Intermediate cluster_1 Step 3 & 4: Formation of 3,3-Dimethylphthalide DimethylPhthalate Dimethyl Phthalate Tetrahedral1 Tetrahedral Intermediate DimethylPhthalate->Tetrahedral1 + CH3MgBr Grignard1 CH3MgBr (1 eq.) Ketone 2-Acetylbenzoic acid methyl ester Tetrahedral1->Ketone - CH3OMgBr Alkoxide Tertiary Alkoxide Ketone->Alkoxide + CH3MgBr Grignard2 CH3MgBr (1 eq.) Diol Diol Intermediate Alkoxide->Diol H3O+ Workup Product 3,3-Dimethylphthalide Diol->Product Intramolecular Cyclization (-CH3OH)

Caption: Mechanism of 3,3-dimethylphthalide synthesis.

Q2: Can phthalic anhydride be used as a starting material instead of dimethyl phthalate?

A2: Yes, phthalic anhydride is a common and often preferred starting material for the synthesis of 3,3-disubstituted phthalides. The reaction with a Grignard reagent also proceeds via a double addition mechanism.[7] The first equivalent of the Grignard reagent opens the anhydride ring to form a carboxylate salt intermediate, which then reacts with a second equivalent of the Grignard reagent at the ketone carbonyl. Subsequent acidic workup leads to the formation of the phthalide.

Q3: How can I purify the crude 3,3-dimethylphthalide?

A3: Purification of 3,3-dimethylphthalide can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[8][9] A suitable solvent system is one in which 3,3-dimethylphthalide is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexanes is often a good starting point for recrystallization.

  • Column Chromatography: If recrystallization is not effective in removing all impurities, silica gel column chromatography can be employed. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.

Q4: How can I synthesize derivatives of 3,3-dimethylphthalide?

A4: The 3,3-dimethylphthalide scaffold can be functionalized in several ways:

  • Aromatic Ring Substitution: The benzene ring of 3,3-dimethylphthalide can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups. The directing effects of the existing substituents will determine the position of the new group.

  • Modification of the Lactone Ring: While the lactone is relatively stable, it can be opened under strong basic or acidic conditions to reveal a carboxylic acid and a tertiary alcohol, which can then be further functionalized.

  • Synthesis of 3-Substituted Analogs: To synthesize derivatives with different substituents at the 3-position, one can start with a different Grignard reagent or use alternative synthetic routes that allow for the introduction of various alkyl or aryl groups.[10][11] For example, using an aryl Grignard reagent with dimethyl phthalate would lead to a 3-aryl-3-methylphthalide derivative.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethylphthalide from Dimethyl Phthalate

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Methyl iodide or methyl bromide

  • Dimethyl phthalate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Place magnesium turnings (2.2 equivalents) in the flask.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of methyl iodide (2.2 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5]

  • Reaction with Dimethyl Phthalate:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve dimethyl phthalate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the dimethyl phthalate solution dropwise to the stirred Grignard reagent at 0 °C.[5]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 3,3-dimethylphthalide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Characterization Data for 3,3-Dimethylphthalide:

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₀H₁₀O₂

  • Molecular Weight: 162.19 g/mol [12]

  • ¹³C NMR (CDCl₃): Chemical shifts will be consistent with the structure, showing signals for the quaternary carbon, methyl groups, aromatic carbons, and the carbonyl carbon.[12]

  • ¹H NMR (CDCl₃): Signals for the two equivalent methyl groups (singlet) and the aromatic protons.

  • IR (KBr): A strong absorption band around 1760 cm⁻¹ corresponding to the γ-lactone carbonyl stretching.

References

  • BenchChem. (2025). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
  • RSC Publishing. (2020).
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  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Reddit. (2021).
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  • YouTube. (2021). 12.4 Grignard Reagents | Organic Chemistry.
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  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • SpectraBase. (n.d.). 3,3-Dimethylphthalide - Optional[13C NMR] - Chemical Shifts.
  • PMC - PubMed Central. (2020).
  • ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF.
  • SciSpace. (1980).
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  • BenchChem. (n.d.). Identifying and minimizing side products in Grignard reactions.
  • CHEM-333. (n.d.).
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  • ResearchGate. (2017). Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard and Organolithium Reagents to Phthalimides.
  • Organic Chemistry Portal. (2012).
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  • Google Patents. (1974).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2025).
  • ResearchGate. (2025). ChemInform Abstract: Progress in Syntheses of 3-Butylphthalide and Its Analogues.
  • EMU Physics Department. (2023).
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  • ResearchGate. (n.d.).
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  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
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Technical Support Center: Scaling Up 3,3-Dimethyl-2-benzofuran-1(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one from the laboratory to a pilot plant scale. This document provides in-depth troubleshooting advice and answers to frequently asked questions, emphasizing the scientific principles behind the scale-up process to ensure safety, efficiency, and product quality.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the pilot plant-scale synthesis of this compound. The synthesis is presumed to follow a Friedel-Crafts acylation pathway, a common method for this class of compounds.

Issue 1: Decreased Yield and Purity Compared to Lab Scale

Q: We are observing a significant drop in yield and an increase in impurities now that we have moved to a 100L reactor. What are the likely causes and how can we address them?

A: This is a classic scale-up challenge. The most common culprits are mass and heat transfer limitations, which are less forgiving at a larger scale.[1][2]

Root Cause Analysis and Solutions:

  • Inadequate Mixing: In the lab, a magnetic stir bar provides efficient mixing. In a large reactor, inefficient agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[3]

    • Solution: Evaluate your reactor's agitation system. Consider the impeller type, size, and speed (RPM). You may need to switch to a different type of agitator (e.g., a pitched-blade turbine for better axial flow) or increase the agitation speed. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing in your specific reactor geometry.

  • Poor Temperature Control: Friedel-Crafts acylations are often exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[1][4] Runaway reactions are a serious safety concern.[3][5]

    • Solution:

      • Controlled Reagent Addition: Add the acylating agent (e.g., 2-chloroisobutyryl chloride) and Lewis acid (e.g., aluminum chloride) subsurface and at a controlled rate to manage the exotherm.[1]

      • Enhanced Cooling: Ensure your reactor's cooling jacket is appropriately sized and the heat transfer fluid is at the optimal temperature and flow rate. For highly exothermic reactions, consider a double-jacketed reactor for more precise temperature control.[6]

      • Calorimetry Data: If not already done, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) at the lab scale to accurately predict the heat of reaction and plan for the required cooling capacity at the pilot scale.[7]

  • Moisture Sensitivity: Lewis acids like aluminum chloride are extremely sensitive to moisture. Larger quantities of reactants and solvents increase the chances of water contamination, which can deactivate the catalyst.[8]

    • Solution: Use anhydrous solvents and reagents. Purge the reactor with an inert gas like nitrogen before and during the reaction. Ensure all transfer lines are dry.

Issue 2: Difficulties with Product Isolation and Crystallization

Q: In the lab, we get a nice crystalline product. In the pilot plant, we are seeing an oily product that is difficult to filter and dry. Why is this happening?

A: Crystallization is a highly sensitive process and is often challenging to scale up. The change in cooling rates, mixing dynamics, and the presence of impurities can significantly impact crystal formation.[9][10][11]

Troubleshooting Crystallization:

Potential Cause Explanation Recommended Action
Rapid Cooling Faster cooling in a large, less controlled volume can lead to rapid precipitation of an amorphous or oily product instead of ordered crystal growth.Implement a controlled cooling profile. A slower, linear cooling rate often promotes the formation of larger, more easily filterable crystals.
Supersaturation Control Poor control over supersaturation can lead to "oiling out." This happens when the concentration of the solute exceeds its solubility limit to such an extent that a liquid-liquid phase separation occurs before crystallization.Consider using an anti-solvent crystallization method or a seeding strategy. Adding a small amount of pre-existing crystals (seeds) at the right point in the process can induce controlled crystallization.
Impurity Effects Impurities that were present in trace amounts at the lab scale can become significant at the pilot scale and inhibit or alter crystal growth.Re-evaluate the purity of your starting materials and intermediates. An additional purification step prior to crystallization may be necessary.
Agitation The hydrodynamics within the crystallizer, influenced by the agitator speed and design, can affect nucleation and crystal growth. High shear can lead to crystal breakage and the formation of fines.Optimize the agitation rate during crystallization. Often, a lower agitation speed is preferred during crystal growth to prevent attrition.

Process Analytical Technology (PAT) for Crystallization:

To gain better control over your crystallization process, consider implementing PAT tools.[12][13][14] In-situ probes can provide real-time data on particle size distribution (e.g., Focused Beam Reflectance Measurement - FBRM) and solution concentration (e.g., Attenuated Total Reflectance-Fourier Transform Infrared - ATR-FTIR), allowing for more precise control over the crystallization process.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A: The primary safety concerns revolve around the use of hazardous reagents and the management of a potentially highly exothermic reaction.

  • Hazardous Reagents:

    • Lewis Acids (e.g., Aluminum Chloride): Highly corrosive and reacts violently with water, releasing HCl gas.[16] Ensure proper personal protective equipment (PPE) is worn, including acid-resistant gloves, a face shield, and a lab coat.[17][18][19] Handle in a well-ventilated area and under an inert atmosphere.

    • Acyl Chlorides (e.g., 2-chloroisobutyryl chloride): Corrosive, lachrymatory, and reacts with moisture.[20] Similar handling precautions as for Lewis acids should be taken.

  • Exothermic Reaction: As mentioned in the troubleshooting section, the Friedel-Crafts acylation can be highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[3][5] A thorough process safety review, including a Hazard and Operability (HAZOP) study, is essential before conducting the pilot-scale synthesis.

Q2: What type of reactor is best suited for this synthesis at the pilot scale?

A: A glass-lined or Hastelloy reactor is recommended due to the corrosive nature of the Lewis acid and acyl chloride.[21] For a 50-200 L scale, a jacketed reactor is necessary for temperature control.[6] A double-jacketed reactor can provide more precise temperature management, which is beneficial for controlling the exotherm and for the subsequent crystallization step.[6] The reactor should be equipped with a robust agitation system, multiple ports for controlled reagent addition and monitoring probes, and a reflux condenser.

Q3: How can we monitor the reaction progress at the pilot scale?

A: While Thin Layer Chromatography (TLC) is common in the lab, it is not practical for real-time monitoring in a pilot plant. In-process control (IPC) methods are more suitable:

  • High-Performance Liquid Chromatography (HPLC): Samples can be taken from the reactor at regular intervals to monitor the consumption of starting materials and the formation of the product.

  • Process Analytical Technology (PAT): As mentioned earlier, spectroscopic probes (e.g., ATR-FTIR or Raman) can be inserted directly into the reactor to provide real-time data on the concentration of key species, offering a more advanced level of process understanding and control.[12][22]

Q4: What are the key differences in the work-up procedure between the lab and pilot plant?

A: The main differences are related to the scale of the operations and the equipment used.

  • Quenching: In the lab, the reaction mixture is typically poured onto ice. At the pilot scale, a controlled addition of the reaction mixture to a cooled aqueous solution (or vice-versa) in a separate quench vessel is safer and more manageable.

  • Extractions: Liquid-liquid extractions are performed in the reactor or a dedicated extraction vessel, rather than a separatory funnel. Phase separation can be slower at a larger scale.

  • Filtration and Drying: A centrifuge or a filter-dryer (Nutsche filter) is used for solid isolation instead of Buchner funnel filtration.[21] Drying is performed in a vacuum oven or the filter-dryer itself, and it's crucial to ensure the product is completely dry to prevent issues in downstream processing.

Section 3: Experimental Workflow and Visualization

Illustrative Pilot-Scale Synthesis Protocol

This is a generalized protocol and should be adapted based on laboratory findings and a thorough safety assessment.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and passivated.

    • Purge the reactor with nitrogen for at least one hour.

  • Reaction Setup:

    • Charge the reactor with the aromatic starting material (e.g., phenol) and an anhydrous solvent (e.g., dichloromethane or nitrobenzene).

    • Cool the mixture to the desired starting temperature (e.g., 0-5 °C).

  • Reagent Addition:

    • Slowly add the Lewis acid (e.g., aluminum chloride) portion-wise, maintaining the internal temperature.

    • Begin the controlled, subsurface addition of the acylating agent (e.g., 2-chloroisobutyryl chloride) via a dosing pump, ensuring the temperature does not exceed the set limit.

  • Reaction Monitoring:

    • Hold the reaction at the specified temperature and monitor its progress using a pre-validated IPC method (e.g., HPLC).

  • Work-up:

    • Once the reaction is complete, slowly transfer the reaction mixture to a quench vessel containing a cold aqueous solution (e.g., dilute HCl).

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Perform a solvent swap to a suitable crystallization solvent.

  • Crystallization and Isolation:

    • Heat the solution to dissolve the crude product completely.

    • Cool the solution according to a pre-defined cooling profile to induce crystallization.

    • Isolate the solid product using a centrifuge or filter-dryer.

    • Wash the filter cake with a cold solvent.

  • Drying:

    • Dry the product under vacuum at a specified temperature until a constant weight is achieved.

Logical Workflow for Troubleshooting Yield Issues

Troubleshooting_Yield start Low Yield/Purity at Pilot Scale q1 Investigate Mass Transfer start->q1 q2 Investigate Heat Transfer start->q2 q3 Check Raw Material Quality start->q3 sub_q1_mixing Is mixing efficient? q1->sub_q1_mixing sub_q2_temp Is temperature controlled? q2->sub_q2_temp sub_q3_moisture Are reagents anhydrous? q3->sub_q3_moisture sub_q1_mixing->q2 Yes sol_mixing Optimize Agitation: - Impeller Type/Speed - CFD Modeling sub_q1_mixing->sol_mixing No sub_q2_temp->q3 Yes sol_temp Improve Cooling: - Controlled Addition - Jacket Performance - Calorimetry Data sub_q2_temp->sol_temp No sol_moisture Ensure Anhydrous Conditions: - Inert Atmosphere - Dry Solvents/Reagents sub_q3_moisture->sol_moisture No end Improved Yield and Purity sub_q3_moisture->end Yes, issue resolved sol_mixing->end sol_temp->end sol_moisture->end

Caption: Troubleshooting workflow for low yield and purity.

Pilot Plant Synthesis Process Flow Diagram

Synthesis_PFD cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification & Isolation Stage Reactor 100L Jacketed Reactor Quench_Vessel Quench Vessel Reactor->Quench_Vessel Reaction Mixture Extraction_Vessel Extraction/Phase Separator Quench_Vessel->Extraction_Vessel Crystallizer Crystallizer Extraction_Vessel->Crystallizer Crude Product in Solution Filter_Dryer Nutsche Filter-Dryer Crystallizer->Filter_Dryer Slurry Final_Product Dried Final Product Filter_Dryer->Final_Product Raw_Materials Raw Materials (Aromatic, Acyl Chloride, Lewis Acid, Solvent) Raw_Materials->Reactor Aqueous_Wash Aqueous Solutions (HCl, Brine) Aqueous_Wash->Quench_Vessel Crystallization_Solvent Crystallization Solvent Crystallization_Solvent->Crystallizer

Caption: Process flow for pilot-scale synthesis.

References

  • U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]
  • VisiMix. (n.d.). How to Scale-Up Chemical Processes. [Link]
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  • Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
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  • Simon, L. L. (2012). Process Analytical Technology (PAT) in Pharmaceutical Development. American Pharmaceutical Review. [Link]
  • Agno Pharmaceuticals. (n.d.).
  • Filter Dryer. (2023). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. [Link]
  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. [Link]
  • van Kimmenade, E., Wong, K., & Dittrich, C. (n.d.).
  • Applus+ Laboratories. (n.d.). Scale-up of Chemical Process. [Link]
  • Scribd. (n.d.).
  • Pharmaceutical Technology. (2023). Implementing Process Analytical Technology. [Link]
  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. [Link]
  • Cardillo, P., et al. (2009). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 13(4), 699-703. [Link]
  • Reachem. (2024).
  • American Chemical Society. (n.d.). DESIGN OF PILOT PLANT REACTORS. [Link]
  • Maiyam Group. (2023).
  • Agrawal, R. (2021). Purification Methods of Organic Compounds. Research and Reviews: Journal of Chemistry. [Link]
  • AZoM. (2007). Process Analytical Technologies (PAT) in the pharmaceutical industry. [Link]
  • Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1338-1359. [Link]
  • TestMart. (n.d.). Pilot Plant Reactors. [Link]
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
  • McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 12(11), 1089. [Link]
  • Renzi, M., et al. (2019). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. La Chimica e l'Industria. [Link]
  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]
  • Fluid Metering. (2022).
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  • Lindeque, R. M., & Woodley, J. M. (2019). Reactor design and selection for effective continuous manufacturing of pharmaceuticals. Pharmaceuticals, 12(3), 119. [Link]
  • Scientific Update. (n.d.).
  • Technobis. (n.d.).
  • Fujiwara, M., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(8), 1979-1988. [Link]
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  • He, G., et al. (2020). Author Correction: Lactonization as a general route to β-C(sp)–H functionalization.
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Technical Support Center: 3,3-Dimethylphthalide ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the ¹H NMR analysis of 3,3-dimethylphthalide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and interpret common and unexpected spectral results encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on extensive field experience and established spectroscopic principles to ensure you can confidently validate your material's identity and purity.

Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure 3,3-dimethylphthalide?

Answer: In an ideal scenario, the ¹H NMR spectrum of 3,3-dimethylphthalide is simple and highly characteristic. The molecule possesses a plane of symmetry, which simplifies the expected signals. In a standard non-aromatic deuterated solvent like Chloroform-d (CDCl₃), you should observe two distinct signals.

The gem-dimethyl groups at the C3 position are chemically equivalent, resulting in a sharp singlet. The four protons on the aromatic ring are also chemically equivalent in pairs, but due to coupling, they typically appear as a complex multiplet.

Table 1: Expected ¹H NMR Chemical Shifts for 3,3-Dimethylphthalide in CDCl₃

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
2 x -CH₃ (Methyl)~1.6Singlet (s)6H
4 x Ar-H (Aromatic)~7.3 - 7.8Multiplet (m)4H

Note: These values are approximate. Minor deviations can occur based on instrument calibration, concentration, and exact solvent purity.

Q2: My spectrum shows extra peaks that are not part of the molecule. What are they?

Answer: The presence of extraneous peaks is the most common issue encountered and almost always points to impurities. Proper identification is crucial for assessing the purity of your sample. These peaks typically originate from three sources:

  • Residual Solvents: Solvents used during synthesis, work-up, or purification (e.g., diethyl ether, ethyl acetate, hexanes, dichloromethane) are often retained in the final product.

  • Water: A broad singlet that can appear over a wide chemical shift range depending on the solvent and concentration.

  • Synthesis-Related Impurities: Unreacted starting materials or byproducts from the synthetic route. A common synthesis involves the reaction of dimethyl phthalate, so its presence as an impurity is possible.

Troubleshooting Steps:

  • Consult Solvent Impurity Tables: The most reliable first step is to compare the chemical shifts of the unknown peaks to well-established reference tables for common laboratory solvents.[1][2][3][4] These resources provide chemical shifts for dozens of common solvents in various deuterated NMR solvents.

  • Identify Water: The chemical shift of water is highly variable.[5] In CDCl₃, it typically appears around 1.56 ppm, while in DMSO-d₆ it is found near 3.33 ppm. A D₂O shake experiment can definitively identify a water peak (see Protocol 1).

  • Check for Dimethyl Phthalate: If your synthesis started from dimethyl phthalate, be aware of its characteristic ¹H NMR signals: two singlets at approximately 3.9 ppm (6H, -OCH₃) and 7.5-7.8 ppm (4H, multiplet, Ar-H).[6][7]

Table 2: Common Impurity Signals in CDCl₃

ImpurityChemical Shift (δ) ppmMultiplicity
Water~1.56Broad Singlet
Acetone~2.17Singlet
Diethyl Ether~3.48 (q), ~1.21 (t)Quartet, Triplet
Ethyl Acetate~4.12 (q), ~2.05 (s), ~1.26 (t)Quartet, Singlet, Triplet
Hexane~1.25, ~0.88Multiplets
Dichloromethane~5.30Singlet
Dimethyl Phthalate~7.5-7.8 (m), ~3.9 (s)Multiplet, Singlet
Q3: The chemical shifts for my methyl or aromatic protons are different from the reference values. Why has this happened?

Answer: Deviations in chemical shifts, even for a pure sample, are common and can be attributed to several environmental factors within the NMR tube.

  • Solvent Effects: This is the most significant factor. The electron cloud of the solvent molecules interacts with the solute (your compound), altering the local magnetic environment of the protons. Aromatic solvents like Benzene-d₆ or Pyridine-d₅ will induce dramatic shifts compared to less interactive solvents like CDCl₃.[8][9] Protons located above the face of the benzene ring will be shielded (shifted upfield to a lower ppm), while those on the edge will be deshielded (shifted downfield).

  • Temperature: Chemical shifts are temperature-dependent.[10][11] While typically a minor effect at standard laboratory temperatures, it can become significant if running experiments at elevated or depressed temperatures (Variable Temperature NMR). This is because temperature affects molecular motion, intermolecular interactions, and conformational equilibria.[12]

  • Concentration: In concentrated samples, intermolecular interactions (like pi-stacking of the aromatic rings) can cause slight changes in chemical shifts. It is always good practice to report the concentration at which a spectrum was acquired.

Expert Tip: When comparing spectra, always ensure they were acquired in the same deuterated solvent and at a similar concentration and temperature. If you are trying to replicate literature data, adhere to the reported experimental conditions as closely as possible.

Q4: I am observing broad signals and peaks that don't match any common impurities. Could my compound be degrading or reacting?

Answer: Yes, this is a distinct possibility, especially if the sample has been stored for a long time or was exposed to contaminants. The lactone functional group in 3,3-dimethylphthalide, while generally stable, can undergo ring-opening under certain conditions.

Ring-Chain Tautomerism/Hydrolysis: In the presence of acidic or basic catalysts and a nucleophilic solvent (like methanol or even trace water), the lactone can exist in equilibrium with its ring-opened form.[13] For instance, in acidic methanol, an equilibrium can be established between the lactone and the corresponding methyl ester hydroxy alcohol (2-(1-hydroxy-1-methylethyl)benzoic acid methyl ester).

This ring-opening would lead to a completely different ¹H NMR spectrum:

  • The disappearance of the single 6H methyl singlet at ~1.6 ppm.

  • The appearance of two separate methyl singlets for the now non-equivalent methyl groups.

  • A new, broad signal for the hydroxyl (-OH) proton.

  • Potential appearance of a methoxy (-OCH₃) singlet if methanol was the nucleophile.

The presence of a broad, exchangeable proton signal is a key indicator of this process. The D₂O shake experiment is the definitive test to confirm this (see Protocol 1).

Troubleshooting Workflows & Protocols
General Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing unexpected ¹H NMR results for 3,3-dimethylphthalide.

G cluster_impurities Impurity Analysis cluster_shifts Chemical Shift Analysis cluster_degradation Degradation/Reaction Analysis start Unexpected ¹H NMR Spectrum check_impurities Are there extra peaks? start->check_impurities check_shifts Are peak positions shifted? start->check_shifts consult_tables Compare to solvent reference tables [2, 11, 12] check_impurities->consult_tables Yes broad_peaks Are there broad, unassigned peaks? check_impurities->broad_peaks Yes, and they don't match solvents verify_solvent Verify NMR Solvent (e.g., CDCl₃ vs C₆D₆) [4, 7] check_shifts->verify_solvent Yes d2o_shake Perform D₂O Shake (Protocol 1) Identifies H₂O, -OH, -COOH consult_tables->d2o_shake spike_exp Perform Spiking Experiment (Protocol 2) Confirms suspected impurity d2o_shake->spike_exp impurity_identified Impurity Identified spike_exp->impurity_identified check_temp Check Acquisition Temperature [3, 9] verify_solvent->check_temp check_conc Evaluate Sample Concentration check_temp->check_conc shift_explained Shift Source Identified check_conc->shift_explained check_ring_opening Consider Lactone Ring-Opening [1] broad_peaks->check_ring_opening d2o_shake_degrad Perform D₂O Shake (Protocol 1) check_ring_opening->d2o_shake_degrad degradation_confirmed Degradation Confirmed (e.g., Hydrolysis Product) d2o_shake_degrad->degradation_confirmed

Sources

Technical Support Center: Crystallization of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,3-Dimethyl-2-benzofuran-1(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the crystallization and purification of this compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies grounded in established crystallographic principles.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My compound is not crystallizing from solution, even after cooling. What should I do?

Answer: Failure to crystallize upon cooling is typically due to one of two reasons: the solution is not supersaturated, or the nucleation energy barrier has not been overcome.

  • Causality: Supersaturation is the essential driving force for crystallization. If the concentration of your compound is below its saturation point at the cooled temperature, it will remain in solution. Nucleation, the formation of initial crystal seeds, requires energy. Sometimes, even a supersaturated solution needs a nudge to start crystallizing.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth[1].

      • Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the solution. This "seed" acts as a template for further crystallization[1][2][3].

    • Increase Concentration: This is the most common cause of crystallization failure[1]. If nucleation techniques don't work, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again slowly[1][4].

    • Further Cooling: If crystals still haven't formed, try cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can lead to smaller, less pure crystals.

Question 2: My compound separated as an oil instead of a solid. Why did this happen and how can I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution as a liquid phase rather than a crystalline solid[1][4].

  • Causality: Oiling out typically happens under two conditions:

    • The melting point of your compound (or the impure mixture) is lower than the temperature of the solution from which it is separating[1]. The reported melting point for pure this compound is 69-75°C[5][6][7]. If significant impurities are present, this melting point can be depressed considerably.

    • The concentration of the solute is excessively high, leading to a rapid and disordered precipitation.

    Oils are undesirable because they tend to trap impurities more effectively than crystalline lattices, defeating the purpose of recrystallization[4][8].

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly lower the saturation point[1].

    • Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Slow cooling favors the formation of an ordered crystal lattice over a disordered liquid phase[1].

    • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider switching to a lower-boiling point solvent or a mixed solvent system.

Troubleshooting Decision Workflow

G cluster_oil Oiling Out Remediation cluster_fail Nucleation Induction start Begin Crystallization: Cool saturated solution check_crystals Crystals Formed? start->check_crystals oiled_out Compound 'Oiled Out'? check_crystals->oiled_out No success Success: Collect crystals by filtration check_crystals->success Yes failure No Precipitation oiled_out->failure No reheat 1. Re-heat to dissolve oil oiled_out->reheat Yes scratch 1. Scratch flask failure->scratch add_solvent 2. Add more solvent reheat->add_solvent slow_cool 3. Cool very slowly add_solvent->slow_cool slow_cool->start seed 2. Add seed crystal scratch->seed concentrate 3. Evaporate solvent & re-cool seed->concentrate concentrate->start

Caption: Decision tree for troubleshooting common crystallization outcomes.

Question 3: My crystallization yield is very low (<50%). How can I improve it?

Answer: A low recovery is most often a result of using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor[1][4].

  • Causality: The goal of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will increase the solubility of your compound at cold temperatures, leading to product loss in the filtrate.

  • Troubleshooting Steps:

    • Assess the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A significant amount of solid residue indicates substantial product loss.

    • Second Crop Recovery: If there is a large amount of product remaining, you can recover a "second crop" of crystals. Reduce the volume of the mother liquor by boiling off a portion of the solvent and cool the concentrated solution again. Note that second-crop crystals are often less pure than the first crop.

    • Optimize the Protocol: For future attempts, be more meticulous when adding the hot solvent. Add it in small portions, ensuring the solid is fully dissolved before adding more. Aim for a solution that is just shy of saturation at the solvent's boiling point.

Frequently Asked Questions (FAQs)

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[5][6]
Molecular Weight 162.19 g/mol [6][9][10]
Appearance White Solid[6]
Melting Point 69-75 °C[5][6][7]
Boiling Point 291.1 °C at 760 mmHg[5]

What is a good starting solvent for the recrystallization of this compound?

Based on published data, toluene has been successfully used to grow single crystals of this compound via slow evaporation[11]. This makes it an excellent starting point.

For a successful single-solvent recrystallization, the compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures[12]. A general approach is to use a solvent that has a similar polarity to the compound. Given the aromatic ring and the lactone group, other potential solvents to screen include:

  • Alcohols: Ethanol, Isopropanol (often used in a mixed-solvent system with water).

  • Esters: Ethyl acetate (often used with an anti-solvent like hexanes).

  • Aromatic Hydrocarbons: Toluene, Xylenes.

  • Ethers: Dioxane.

A mixed-solvent system (e.g., ethanol-water, ethyl acetate-hexane) is also a powerful option if a suitable single solvent cannot be identified[12].

How do impurities affect crystallization?

Impurities can significantly hinder crystallization in several ways:

  • Melting Point Depression: Impurities lower and broaden the melting point of a compound, increasing the likelihood of oiling out[1][4].

  • Inhibition of Crystal Growth: Impurities can adsorb onto the surface of a growing crystal, disrupting the lattice formation and leading to smaller, poorly formed, or no crystals.

  • Increased Solubility: Some impurities can act as co-solvents, increasing the overall solubility of your target compound in the mother liquor and reducing the final yield.

If your crude material is heavily contaminated, it may be necessary to perform a preliminary purification step (e.g., column chromatography) before attempting crystallization.

Mechanism of Purification

G cluster_hot Hot Saturated Solution cluster_cold Cold Solution cluster_crystal Pure Crystal Lattice T1 T C5 T1->C5 Cools & Nucleates I1 I I3 I I1->I3 Remains in Mother Liquor T2 T T3 T I2 I I4 I C1 C2 C1->C2 C4 C1->C4 C3 C2->C3 C2->C5 C6 C3->C6 C4->C5 C7 C4->C7 C5->C6 C8 C5->C8 C9 C6->C9 C7->C8 C8->C9

Caption: Ideal crystallization: Target molecules (T) form an ordered lattice, while impurities (I) remain dissolved.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Toluene

This protocol is based on a reported successful crystallization method[11].

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of toluene (e.g., 3-4 mL) and begin heating the mixture on a hot plate with stirring.

  • Reach Saturation: Continue adding toluene in small increments (0.5-1.0 mL) until the solid just dissolves at the boiling point of the solvent. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystallization: Once the flask has reached room temperature, cool it further in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Small-Scale Solvent Screening

This method helps you quickly identify a suitable solvent or solvent pair[12].

  • Preparation: Place a small amount of your crude compound (approx. 20-30 mg) into several small test tubes.

  • Solvent Testing (Room Temp): To each tube, add a potential solvent (e.g., ethanol, ethyl acetate, hexane, water) dropwise, up to ~0.5 mL. A good candidate solvent will NOT dissolve the compound at room temperature.

  • Solvent Testing (Heated): Gently heat the tubes that did not show solubility at room temperature. A good solvent will dissolve the compound when hot.

  • Solvent Testing (Cooling): Allow the tubes that showed good hot-solubility to cool to room temperature and then in an ice bath. The formation of a crystalline precipitate indicates a promising single solvent.

  • Mixed-Solvent Identification: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethanol). Then, add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.

References

  • Chemsrc. (2025). 1(3H)-Isobenzofuranone,3,3-dimethyl-. [Link]
  • Chemical Synthesis Database. (2025). 3,3-dimethyl-isobenzofuran-1-one. [Link]
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • University of York. (n.d.).
  • Quora. (2017).
  • National Center for Biotechnology Information. (n.d.). This compound. PubMed Central (PMC). [Link]
  • SOP: CRYSTALLIZ
  • Organic Syntheses. (n.d.). D-Gulonic acid, γ-lactone. [Link]
  • Google Patents. (1934).
  • Myerson, A. S. (2002).
  • National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central (PMC). [Link]
  • Cheméo. (n.d.). Chemical Properties of 1(3H)-Isobenzofuranone, 3,3-dimethyl- (CAS 1689-09-4). [Link]
  • Google Patents. (1992). Process for preparing crystal violet lactone.
  • Crochet, A. (n.d.).
  • MDPI. (2022).
  • NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. NIST WebBook. [Link]

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Technical Support Center: 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,3-Dimethyl-2-benzofuran-1(3H)-one, a key building block and synthetic intermediate.[1][2] As researchers and drug development professionals, understanding the chemical stability of this molecule is paramount for ensuring the integrity of experimental outcomes and the safety of final products.[3] This guide is structured to provide practical, in-depth insights into the potential degradation pathways of this compound, moving beyond simple protocols to explain the underlying chemical principles.

The structure of this compound contains a lactone (a cyclic ester) fused to a benzene ring. This lactone functional group is the primary site of reactivity and susceptibility to degradation, particularly hydrolysis.[4][5] This document aligns with the principles of forced degradation studies, or stress testing, as outlined in the International Conference on Harmonisation (ICH) guidelines, to help you anticipate and troubleshoot stability issues.[4][6]

Predicted Degradation Pathways

A critical analysis of the molecule's structure allows us to predict its behavior under various stress conditions.[5] The primary pathways of concern are hydrolysis and oxidation, with photolysis also being a potential factor.

Hydrolytic Degradation (Acid & Base Catalyzed)

The most probable degradation pathway for this compound is the hydrolysis of the lactone ring. This reaction can be catalyzed by both acid and base, leading to the same ring-opened product: 2-(2-hydroxypropan-2-yl)benzoic acid .

  • Mechanism Insight (Causality):

    • Base-Catalyzed Hydrolysis: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the lactone. This forms a tetrahedral intermediate which then collapses, cleaving the C-O bond of the ester and protonating the resulting alkoxide to yield the carboxylate and tertiary alcohol. Subsequent acidification is needed to protonate the carboxylate.

    • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following proton transfer and elimination of the tertiary alcohol group (which is subsequently reprotonated), the ring is opened.

G cluster_main Hydrolytic Degradation Pathway parent This compound product 2-(2-hydroxypropan-2-yl)benzoic acid (Ring-Opened Product) parent->product H⁺ / H₂O (Acidic) or OH⁻ / H₂O (Basic) Lactone Ring Cleavage

Caption: Predicted hydrolytic degradation of this compound.

Oxidative Degradation

While the lactone is relatively stable to oxidation, the benzene ring and the gem-dimethyl groups present potential sites for oxidative attack, typically using an agent like hydrogen peroxide (H₂O₂).

  • Mechanism Insight (Causality):

    • Aromatic Ring Oxidation: The electron-rich benzene ring can be susceptible to electrophilic attack by hydroxyl radicals (•OH), which can be generated from H₂O₂. This can lead to the formation of various hydroxylated benzofuranone derivatives (phenols).

    • Benzylic Oxidation: While the tertiary carbon (C3) lacks a hydrogen, harsh oxidative conditions could potentially lead to more complex fragmentation or rearrangement reactions. Based on studies of related benzofuranones, oxidative decarbonylation to form a ketone is a possibility, although this often requires specific catalysts.[7][8]

G cluster_main Potential Oxidative Degradation Pathways parent This compound product1 Hydroxylated Derivatives (e.g., Phenols) parent->product1 H₂O₂ / Radicals Aromatic Ring Hydroxylation product2 Further Oxidative Cleavage Products product1->product2 Harsh Conditions

Caption: Potential oxidative degradation pathways under forced conditions.

Photolytic Degradation

Molecules with aromatic rings can absorb UV light, which may induce degradation. For benzofuranone structures, this could involve radical mechanisms or cleavage of the lactone ring.

  • Mechanism Insight (Causality): Upon absorbing UV radiation, the molecule can be excited to a higher energy state. This energy can be dissipated through several pathways, including bond cleavage to form radicals. The ether linkage and the carbonyl group are potential sites for photolytic cleavage. Studies on related chlorinated dibenzofurans have shown that photodegradation does occur and can be accelerated by sensitizers in solution.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound? A1: The primary stability concern is hydrolysis of the lactone ring. Lactones are cyclic esters and are susceptible to ring-opening under both acidic and basic conditions, which are common in HPLC mobile phases, formulation buffers, and physiological environments.

Q2: Is this compound sensitive to air (oxidation)? A2: Under typical storage and handling conditions (ambient temperature, protected from light), the compound is expected to be relatively stable to atmospheric oxygen. However, forced degradation studies using stronger oxidizing agents like hydrogen peroxide are necessary to understand its full oxidative liability profile, which is a key part of regulatory stability testing.[6]

Q3: How should I store this compound to ensure long-term stability? A3: For optimal long-term stability, store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential long-term oxidative degradation.

Q4: Do I need to perform forced degradation studies on this molecule if it's just a synthetic intermediate? A4: Yes, it is highly recommended. Understanding the stability of an intermediate is crucial because degradation products can be carried over into the final active pharmaceutical ingredient (API), potentially affecting its purity, safety, and efficacy.[3] These studies also help in developing stability-indicating analytical methods.[5]

Troubleshooting Guides

Issue 1: An unexpected peak appears in my HPLC analysis when using an acidic mobile phase.

  • Question: I'm running an HPLC analysis of a reaction mixture containing this compound. My mobile phase is buffered at pH 3.0. I notice a new, more polar peak growing over time, while my starting material peak decreases. What could this be?

  • Answer & Troubleshooting Steps:

    • Probable Cause: You are likely observing acid-catalyzed hydrolysis of the lactone ring directly in your mobile phase. The product, 2-(2-hydroxypropan-2-yl)benzoic acid, contains a carboxylic acid group, making it more polar and causing it to elute earlier on a reversed-phase column.

    • Confirmation: To confirm this, collect the fraction corresponding to the new peak and analyze it by LC-MS. The expected mass for the hydrolyzed product (C₁₀H₁₂O₃) is 180.0786 g/mol . Check for an [M+H]⁺ ion at m/z 181.0859 or an [M-H]⁻ ion at m/z 179.0714.

    • Solution: If hydrolysis is confirmed, consider raising the pH of your mobile phase to a less acidic range (e.g., pH 4.5-6.0), if compatible with your chromatography. Alternatively, keep your samples cool in the autosampler and minimize the time from preparation to injection.

Issue 2: My mass balance is low after oxidative stress testing.

  • Question: I subjected the compound to 3% H₂O₂ at 50°C for 24 hours. My starting material is ~30% degraded, but I can only account for ~85% of the total peak area (mass balance). Where did the other 15% go?

  • Answer & Troubleshooting Steps:

    • Probable Causes: Low mass balance in oxidative studies can arise from several factors:

      • Formation of Non-UV Active Degradants: The aromatic ring might have been cleaved, resulting in smaller aliphatic fragments that do not have a chromophore and are thus invisible to a UV detector.

      • Formation of Volatile Products: Small degradation products may be volatile and lost during sample handling.

      • Poor Chromatographic Behavior: Highly polar degradants may be irreversibly adsorbed onto the column or may not elute under your current gradient conditions.

    • Troubleshooting Strategy:

      • Use a more universal detector, such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), in parallel with your UV detector to look for non-UV active species.

      • Modify your HPLC gradient to include a very strong final wash (e.g., 100% Acetonitrile or Methanol) to elute any strongly retained compounds.

      • Ensure your analytical method is fully validated for stability-indicating properties.

Issue 3: I see multiple small peaks after my photostability study.

  • Question: After exposing a solution of the compound to ICH-compliant light conditions, my chromatogram shows the main peak and a complex pattern of 5-6 small impurity peaks, none of which are the expected hydrolysis product. What is happening?

  • Answer & Troubleshooting Steps:

    • Probable Cause: Photolytic degradation often proceeds via high-energy radical mechanisms, which can lead to a multitude of secondary reactions and a complex mixture of minor products.

    • Analytical Approach: This is a classic case where LC-MS/MS is essential.

      • Obtain the high-resolution mass for each impurity peak to propose molecular formulas.

      • Perform MS/MS fragmentation on the parent compound and each degradant. Compare the fragmentation patterns to identify common structural motifs. This can help you piece together the structures of the degradation products.

      • Consider that some peaks may be isomers (same mass, different retention time), indicating reactions at different positions on the molecule.

Experimental Protocols

Protocol 1: General Forced Degradation Workflow

This protocol provides a starting point for stress testing. The goal is to achieve 5-20% degradation of the active substance.[6] Adjust time and stressor concentration as needed.

G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Apply Stress Conditions (Parallel Samples) prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid Hydrolytic base Base Hydrolysis (0.1 M NaOH, RT) stress->base ox Oxidation (3% H₂O₂, RT) stress->ox Oxidative therm Thermal (80°C, Solid & Solution) stress->therm Thermal photo Photolytic (ICH Q1B Light Box) stress->photo Photolytic quench Quench Reaction (Neutralize, Dilute) acid->quench base->quench ox->quench therm->quench photo->quench analyze Analyze by HPLC-UV/MS (Develop Stability-Indicating Method) quench->analyze eval Evaluate Results (Peak Purity, Mass Balance, Identify Degradants) analyze->eval

Caption: A generalized workflow for conducting forced degradation studies.

Table 1: Recommended Starting Conditions for Forced Degradation
Stress ConditionReagent/ConditionTemperatureTypical DurationPrimary Expected Degradation
Acid Hydrolysis 0.1 M HCl60 - 80 °C2 - 24 hoursLactone Hydrolysis
Base Hydrolysis 0.1 M NaOHRoom Temp1 - 8 hoursLactone Hydrolysis
Oxidation 3 - 30% H₂O₂Room Temp6 - 24 hoursAromatic Ring Hydroxylation
Thermal Dry Heat (Solid)80 °C (or 20°C below m.p.)24 - 72 hoursUnlikely unless unstable
Photolytic ICH Q1B Option 2AmbientN/ARadical-based degradation
Step-by-Step Methodology
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Application:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Place in a heating block at 60°C.

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Protect from light and keep at room temperature.

    • Control: Prepare a control sample by mixing 1 mL of stock with 1 mL of water. Keep it with the stressed samples.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Quenching & Analysis:

    • Immediately before analysis, quench the reaction by diluting the aliquot 10-fold with the mobile phase. For acid/base samples, neutralize with an equimolar amount of NaOH/HCl before dilution.

    • Analyze all samples (including a t=0 sample) using a validated stability-indicating HPLC method, preferably with MS detection.

  • Data Evaluation: Calculate the percentage degradation. For major degradants, perform structural elucidation using high-resolution MS and MS/MS. Assess the mass balance to ensure all components are accounted for.

References

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]
  • Forced Degradation of Atorvastatin by LCMS.
  • Alsante, K. M., et al. (2016).
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
  • Shinde, N. G., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Siddegowda, M. S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. (2010).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. [Link]
  • Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. (2022). Beilstein Archives. [Link]
  • Characterization of substrates and intermediates of dibenzofuran degradation by T. mucoides SBUG 801. (2004).
  • Das, D., et al. (2022). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. (2015).
  • Li, Q., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology. [Link]
  • Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology. [Link]
  • Siddegowda, M. S., et al. (2012). This compound. PubMed. [Link]
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024).
  • 1(3H)-Isobenzofuranone, 3,3-dimethyl-. NIST WebBook. [Link]
  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegener
  • Dimethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)
  • 3-Hydroxyisobenzofuran-1(3H)-one. PubChem. [Link]
  • Friesen, K. J., et al. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
  • 3,3-dimethyl-isobenzofuran-1-one.
  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. (2024).
  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024). PubMed. [Link]

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Technical Support Center: Achieving >99% Purity of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,3-Dimethyl-2-benzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who require this key synthetic intermediate at exceptionally high purity levels. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound.

Question: My recrystallized product is still showing a broad melting point range and impurities in the HPLC analysis. What should I do?

Answer: A broad melting point indicates the presence of impurities that are disrupting the crystal lattice. If a single recrystallization is insufficient, it's likely due to impurities with similar solubility profiles to the desired compound.

  • Causality: The most common culprits are structurally similar impurities, such as isomers or precursors. For instance, in a typical synthesis from 2-carboxybenzaldehyde and a Grignard reagent, residual starting material or byproducts from incomplete cyclization can co-crystallize.

  • Recommended Action:

    • Secondary Recrystallization: Attempt a second recrystallization using a different solvent system. A good starting point is a binary solvent system like ethanol/water or toluene/heptane. The goal is to find a system where the impurity has significantly higher solubility than your target compound, even at low temperatures.

    • Chromatographic Polishing: If recrystallization fails to yield the desired purity, a chromatographic step is necessary. Flash column chromatography is often sufficient to remove the majority of impurities. For achieving >99.5% purity, preparative HPLC is the recommended final step.

Question: During my recrystallization attempt, the compound "oiled out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common issue when the solution is supersaturated at a temperature above the compound's melting point (approximately 69-70°C for this compound).[1]

  • Causality: This can be caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble at elevated temperatures.

  • Recommended Action:

    • Re-dissolve and Slow Cool: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

    • Seed Crystals: If available, add a few seed crystals of pure this compound once the solution has cooled to just below the saturation point. This provides a template for crystal growth.

    • Solvent System Modification: Consider using a solvent system with a lower boiling point or one in which the compound has slightly lower solubility at elevated temperatures.

Question: After column chromatography, I have a fraction containing my desired product, but it's contaminated with a closely-eluting impurity. How can I improve the separation?

Answer: The ability to separate two compounds on a column depends on the difference in their interaction with the stationary phase. If two compounds elute closely, this difference is minimal.

  • Causality: Closely-eluting impurities are often isomers or compounds with very similar functional groups and polarity.

  • Recommended Action:

    • Optimize the Mobile Phase: A common mobile phase for this class of compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). To improve separation, reduce the proportion of the more polar solvent. This will increase the retention time of all compounds but may enhance the separation between your product and the impurity. Running a solvent gradient (gradually increasing the polarity of the mobile phase) can also be very effective.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. While silica gel is standard, alumina or a bonded-phase silica (like diol or cyano) can offer different selectivity.

    • Preparative HPLC: For very challenging separations, preparative reverse-phase HPLC is the most powerful tool. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for determining the purity of this compound above 99%?

A1: High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for quantifying purity above 99%. It provides excellent resolution and sensitivity. For routine checks, Thin Layer Chromatography (TLC) can be used to quickly assess the presence of major impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities, but quantification can be more complex.[2][3][4]

Q2: What are the likely impurities I should be trying to remove?

A2: The impurities will depend on the synthetic route. However, common impurities could include:

  • Unreacted Starting Materials: Such as 2-formylbenzoic acid or related precursors.[5]

  • Solvent Residues: From the reaction or initial work-up.

  • Byproducts of Side Reactions: Such as products from over-alkylation or alternative cyclization pathways.

Q3: How should I store the high-purity (>99%) compound?

A3: this compound is a stable solid. However, to maintain high purity, it should be stored in a tightly sealed container, protected from light and moisture, at room temperature. For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed as the primary purification step after initial synthesis and work-up.

  • Solvent Selection: Toluene is a suitable solvent for recrystallization.[6] An alternative is isopropanol.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot toluene (approximately 3-4 mL per gram of crude product) by heating to the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold toluene.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for removing impurities that are not effectively removed by recrystallization.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%). The optimal gradient should be determined by TLC analysis.

  • Column Packing: Pack the column with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the determined solvent gradient, collecting fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary
Purification MethodTypical Purity AchievedProsCons
Recrystallization 98-99.5%Scalable, cost-effectiveMay not remove impurities with similar solubility
Flash Chromatography 95-99%Good for removing a wide range of impuritiesCan be time-consuming and use large solvent volumes
Preparative HPLC >99.5%Highest resolution and purityExpensive, lower throughput

Purification Workflow

The following diagram illustrates a typical workflow for achieving high-purity this compound.

G crude Crude Product (<95% Purity) recryst1 Recrystallization (e.g., Toluene) crude->recryst1 hplc_analysis1 HPLC Analysis recryst1->hplc_analysis1 decision1 Purity > 99%? hplc_analysis1->decision1 pass1 Final Product (>99% Purity) decision1->pass1 Yes column_chrom Flash Column Chromatography (Silica, Hexane/EtOAc) decision1->column_chrom No hplc_analysis2 HPLC Analysis column_chrom->hplc_analysis2 decision2 Purity > 99%? hplc_analysis2->decision2 decision2->pass1 Yes prep_hplc Preparative HPLC (C18, ACN/H2O) decision2->prep_hplc No hplc_analysis3 HPLC Analysis prep_hplc->hplc_analysis3 final_product Final Product (>99.5% Purity) hplc_analysis3->final_product fail Further Optimization Needed G start Low Purity After Initial Purification check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities recryst_issue Recrystallization Issue? check_impurities->recryst_issue chrom_issue Chromatography Issue? check_impurities->chrom_issue oiling_out Compound Oiled Out recryst_issue->oiling_out Yes poor_yield Poor Crystal Yield recryst_issue->poor_yield No close_elution Closely Eluting Impurity chrom_issue->close_elution Yes streaking Compound Streaking on Column chrom_issue->streaking No solve_oiling Action: Re-dissolve, cool slowly, use seed crystals oiling_out->solve_oiling solve_yield Action: Concentrate mother liquor, use anti-solvent poor_yield->solve_yield solve_elution Action: Flatten solvent gradient, try different stationary phase close_elution->solve_elution solve_streaking Action: Use less polar loading solvent, check for sample degradation streaking->solve_streaking

Caption: Decision tree for troubleshooting common purification problems.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
  • This compound. PMC - NIH.
  • Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. PubMed.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.
  • 1(3H)-Isobenzofuranone, 3,3-dimethyl-. NIST WebBook.
  • 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)-. SIELC Technologies.
  • This compound. PubMed.
  • Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal.
  • Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. NIH.
  • Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. PubMed.
  • Crystal structure and Hirshfeld surface analysis of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one. NIH.
  • Crystal structure of 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one. IUCr.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
  • 1(3H)-Isobenzofuranone,3,3-dimethyl-. Chemsrc.
  • ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. ResearchGate.
  • First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii. ResearchGate.

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Validation & Comparative

A Comparative Guide to the Synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-benzofuran-1(3H)-one, a valuable heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structural motif is present in a range of natural products and synthetic compounds exhibiting diverse pharmacological properties. The gem-dimethyl group at the C-3 position imparts unique steric and electronic properties, making it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth comparison of the two primary synthetic methodologies for this compound: Intramolecular Cyclization of 2-(2-hydroxypropan-2-yl)benzoic Acid and Grignard Reaction of Phthalic Anhydride with Methylmagnesium Bromide . We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.

Method 1: Intramolecular Cyclization of 2-(2-hydroxypropan-2-yl)benzoic Acid

This method represents a classic approach to the formation of the lactone ring in this compound. The synthesis is a two-step process involving the preparation of the precursor, 2-(2-hydroxypropan-2-yl)benzoic acid, followed by its acid-catalyzed intramolecular cyclization (lactonization).

Step 1: Synthesis of 2-(2-hydroxypropan-2-yl)benzoic Acid

The precursor is typically synthesized from 2-acetylbenzoic acid via a Grignard reaction with methylmagnesium bromide.

Mechanism: The reaction proceeds through the nucleophilic addition of the Grignard reagent to the ketone carbonyl of 2-acetylbenzoic acid. The acidic workup then protonates the resulting alkoxide to yield the tertiary alcohol.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether. A solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

  • Reaction with 2-Acetylbenzoic Acid: A solution of 2-acetylbenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the prepared Grignard reagent at 0 °C.

  • Work-up: The reaction mixture is stirred at room temperature for 2-3 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-(2-hydroxypropan-2-yl)benzoic acid.

Step 2: Lactonization to this compound

The synthesized hydroxy acid is then cyclized to the desired lactone, typically under acidic conditions.

Mechanism: The acid catalyst protonates the carboxylic acid group, making the carbonyl carbon more electrophilic. The hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular fashion. Subsequent dehydration leads to the formation of the stable five-membered lactone ring.

Experimental Protocol:

  • Reaction Setup: The crude 2-(2-hydroxypropan-2-yl)benzoic acid is dissolved in a suitable solvent such as toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

  • Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.

Workflow for Intramolecular Cyclization

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Lactonization A 2-Acetylbenzoic Acid C Grignard Addition A->C B Methylmagnesium Bromide B->C D 2-(2-hydroxypropan-2-yl)benzoic Acid C->D E 2-(2-hydroxypropan-2-yl)benzoic Acid G Intramolecular Cyclization E->G F Acid Catalyst (e.g., p-TsOH) F->G H This compound G->H

Caption: Synthesis of this compound via Intramolecular Cyclization.

Method 2: Grignard Reaction of Phthalic Anhydride with Methylmagnesium Bromide

This method offers a more direct, one-pot approach to the synthesis of this compound. It involves the reaction of phthalic anhydride with an excess of methylmagnesium bromide.

Mechanism: The reaction is believed to proceed through a series of nucleophilic additions. The first equivalent of the Grignard reagent attacks one of the carbonyl groups of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of a carboxylate intermediate. A second equivalent of the Grignard reagent then attacks the newly formed ketone carbonyl. Finally, upon acidic workup, the intermediate cyclizes to form the desired 3,3-dimethylated lactone. The use of excess Grignard reagent is crucial to drive the reaction to completion and achieve the double addition.

Experimental Protocol:

  • Grignard Reagent Preparation: Methylmagnesium bromide is prepared as described in Method 1, using at least 2.5-3 equivalents of magnesium and methyl bromide relative to phthalic anhydride.

  • Reaction with Phthalic Anhydride: A solution of phthalic anhydride (1.0 equivalent) in anhydrous THF is added dropwise to the Grignard reagent at 0 °C.

  • Work-up and Cyclization: The reaction mixture is stirred at room temperature for several hours. It is then carefully quenched with a cold, dilute acid solution (e.g., 1M HCl). This step both neutralizes the excess Grignard reagent and facilitates the cyclization of the intermediate to form the lactone.

  • Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Workflow for Grignard Reaction with Phthalic Anhydride

A Phthalic Anhydride C Grignard Addition & Ring Opening A->C B Methylmagnesium Bromide (excess) B->C D Intermediate C->D E Acidic Workup & Cyclization D->E F This compound E->F

Caption: One-pot synthesis via Grignard reaction with phthalic anhydride.

Performance Comparison

ParameterMethod 1: Intramolecular CyclizationMethod 2: Grignard Reaction with Phthalic Anhydride
Overall Yield Moderate to Good (typically 60-80% over two steps)Good to Excellent (can reach >85% in one pot)
Number of Steps Two distinct synthetic stepsOne-pot reaction
Reaction Time Longer overall due to two separate reactionsGenerally shorter
Scalability Readily scalableScalable, but requires careful control of the exothermic Grignard reaction
Reagent Cost & Availability 2-Acetylbenzoic acid can be more expensive than phthalic anhydridePhthalic anhydride is a readily available and inexpensive commodity chemical
Control of Reaction Stepwise approach allows for better control and isolation of intermediatesRequires careful control of stoichiometry and temperature, especially with excess Grignard reagent
Safety Considerations Standard precautions for Grignard reactions and handling of acidsHandling of a large excess of highly reactive Grignard reagent requires stringent anhydrous conditions and careful quenching
Purification May require two separate purificationsTypically a single purification step after work-up

Conclusion and Recommendations

Both the intramolecular cyclization and the Grignard reaction with phthalic anhydride are viable and effective methods for the synthesis of this compound.

The Grignard reaction with phthalic anhydride is generally the more efficient and economical method due to its one-pot nature, higher overall yields, and the use of a cheaper starting material. This makes it the preferred method for large-scale production. However, it requires meticulous control over the reaction conditions, particularly the handling of a large excess of the pyrophoric Grignard reagent.

The intramolecular cyclization method , while being a two-step process with potentially lower overall yields, offers a more controlled and stepwise approach. The isolation of the intermediate 2-(2-hydroxypropan-2-yl)benzoic acid can be advantageous for characterization and purity assessment before proceeding to the final lactonization step. This method may be more suitable for smaller-scale laboratory syntheses where precise control and intermediate analysis are prioritized.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available resources, and the level of process control and safety infrastructure in place.

References

  • Due to the nature of the available search results, specific journal references with detailed protocols for the direct synthesis of this compound are not explicitly available. The provided protocols are based on established, general methodologies for the synthesis of related compounds and are intended as a guide for experienced synthetic chemists.

A Comparative Guide to Phthalide Derivatives in Biological Assays: Profiling 3-n-Butylphthalide and the Quest for Novel Bioactivities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalide Scaffold as a Reservoir of Bioactivity

Phthalides, a class of bicyclic lactones, represent a privileged scaffold in medicinal chemistry, found in numerous natural products, particularly within the Apiaceae plant family.[1] Their diverse pharmacological activities, ranging from antimicrobial to neuroprotective, have spurred significant interest in the synthesis and biological evaluation of novel derivatives.[1] This guide provides a comparative analysis of the biological activities of phthalide derivatives, with a focus on the well-characterized compound, 3-n-butylphthalide (NBP), as a benchmark for comparison. Due to a notable scarcity of publicly available data on the biological activities of 3,3-dimethylphthalide, this document will serve as a framework for how such a compound could be evaluated and compared against established derivatives, thereby guiding future research in this area.

Our exploration will delve into key biological assays, presenting not just the results but the causality behind the experimental choices. We will examine the neuroprotective, antimicrobial, and antifungal properties of phthalides, providing detailed protocols for the assays discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile class of compounds.

The Benchmark Phthalide: 3-n-Butylphthalide (NBP)

DL-3-n-butylphthalide (NBP) is a synthetic compound derived from an extract of celery seeds and is a well-documented neuroprotective agent.[2][3] Its multifaceted mechanism of action in the context of neurodegenerative diseases and ischemic stroke makes it an excellent reference compound for our comparative guide.

Neuroprotective Effects of 3-n-Butylphthalide

NBP has demonstrated significant therapeutic potential in preclinical and clinical studies for ischemic stroke.[2] Its neuroprotective mechanisms are complex and involve the modulation of multiple cellular pathways.

Key Neuroprotective Mechanisms of NBP:

  • Anti-oxidative Stress: NBP has been shown to mitigate oxidative damage by increasing the activity of superoxide dismutase (SOD) and reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS).[4]

  • Mitochondrial Protection: The compound helps to maintain mitochondrial function by preserving the mitochondrial membrane potential and enhancing the activity of mitochondrial respiratory chain complexes.[3][4]

  • Anti-inflammatory Action: NBP can attenuate neuroinflammation by inhibiting the production of pro-inflammatory cytokines.

  • Apoptosis Regulation: It has been observed to reduce neuronal apoptosis by modulating the expression of key apoptotic proteins.[2]

The neuroprotective effects of NBP are often evaluated using in vitro models of oxygen-glucose deprivation (OGD) in neuronal cell lines, such as PC12 cells, and in vivo models of ischemic stroke in rodents.[3][4]

Comparative Biological Activities of Other Phthalide Derivatives

While NBP is a leading example, other phthalide derivatives have also been investigated for their biological activities, particularly in the antimicrobial and antifungal arenas. For instance, compounds isolated from Apiaceae plants have shown promise in this regard.[1]

A study on phthalides from Angelica sinensis demonstrated their antifungal activity against various plant pathogenic fungi. Furthermore, other studies have highlighted the antibacterial potential of certain phthalide derivatives.

Head-to-Head Comparison: A Framework for Evaluation

Given the lack of specific data for 3,3-dimethylphthalide, we present a template for how its biological activities could be compared against a reference compound like 3-n-butylphthalide.

Table 1: Comparative Biological Activity Profile
Biological Assay 3-n-Butylphthalide (NBP) 3,3-Dimethylphthalide Other Phthalide Derivative (Example) Reference Compound
Neuroprotection (OGD Model) Significant protection observed[3][4]Data not availableVaries by derivativeEdaravone
Antifungal (MIC) Moderate activity reportedData not availablePotent activity reported for some derivativesFluconazole
Antibacterial (MIC) Limited dataData not availableModerate activity against certain strains[1]Gentamicin
Cytotoxicity (IC50) Low cytotoxicity in neuronal cells[4]Data not availableVaries by derivative and cell lineDoxorubicin

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for key biological assays relevant to the evaluation of phthalide derivatives.

Protocol 1: In Vitro Neuroprotection Assay - Oxygen-Glucose Deprivation (OGD)

This assay simulates ischemic conditions in a cell culture model to assess the neuroprotective effects of a compound.

Workflow Diagram:

OGD_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_ogd OGD Induction cluster_reperfusion Reperfusion & Analysis cell_culture 1. Culture PC12 cells to 80% confluency plating 2. Plate cells in 96-well plates cell_culture->plating adherence 3. Allow cells to adhere for 24h plating->adherence pretreatment 4. Pre-treat with phthalide derivative or vehicle for 24h adherence->pretreatment wash 5. Wash cells with glucose-free DMEM pretreatment->wash ogd_medium 6. Add glucose-free DMEM wash->ogd_medium hypoxia 7. Place in hypoxic chamber (95% N2, 5% CO2) for 8h ogd_medium->hypoxia reoxygenation 8. Replace with normal medium and incubate for 24h hypoxia->reoxygenation viability_assay 9. Assess cell viability (MTT assay) reoxygenation->viability_assay ros_measurement 10. Measure ROS levels reoxygenation->ros_measurement apoptosis_assay 11. Analyze apoptosis (Caspase-3 activity) reoxygenation->apoptosis_assay

Caption: Workflow for the in vitro oxygen-glucose deprivation assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells into 96-well plates at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of the test phthalide derivative (e.g., 1, 10, 100 µM) or vehicle (DMSO) for 24 hours.

  • OGD Induction:

    • Wash the cells twice with glucose-free Dulbecco's Modified Eagle Medium (DMEM).

    • Replace the medium with glucose-free DMEM.

    • Place the plates in a hypoxic chamber (e.g., 95% N2, 5% CO2) at 37°C for the desired duration (e.g., 8 hours).

  • Reperfusion: After the OGD period, replace the medium with normal, glucose-containing medium and return the plates to the normoxic incubator for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Use the MTT assay to quantify cell viability.

    • Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

    • Apoptosis: Determine the activity of caspase-3 using a colorimetric or fluorometric assay kit.

Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_readout Incubation & Readout compound_prep 1. Prepare serial dilutions of phthalide derivative in DMSO plate_setup 4. Add medium and compound dilutions to a 96-well plate compound_prep->plate_setup inoculum_prep 2. Prepare fungal inoculum (e.g., Candida albicans) to 0.5 McFarland standard inoculation 5. Add fungal inoculum to each well inoculum_prep->inoculation medium_prep 3. Prepare RPMI-1640 medium medium_prep->plate_setup plate_setup->inoculation controls 6. Include positive (Fluconazole), negative (no drug), and sterility (no inoculum) controls inoculation->controls incubation 7. Incubate at 35°C for 24-48 hours controls->incubation readout 8. Determine MIC visually or spectrophotometrically (OD600) incubation->readout

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Step-by-Step Methodology:

  • Preparation of Antifungal Agent: Prepare a stock solution of the phthalide derivative in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium to achieve the desired concentration range.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Assay Procedure:

    • Add 100 µL of the diluted antifungal agent to the wells of a 96-well microtiter plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (a known antifungal agent like fluconazole), a negative control (inoculum without the drug), and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.

Conclusion and Future Directions

The phthalide scaffold continues to be a fertile ground for the discovery of new bioactive compounds. While 3-n-butylphthalide stands out for its well-documented neuroprotective properties, the broader class of phthalides exhibits a wide range of biological activities that warrant further investigation. The conspicuous absence of data for 3,3-dimethylphthalide highlights a gap in our knowledge and an opportunity for future research. By employing the standardized biological assays and comparative frameworks outlined in this guide, researchers can systematically evaluate novel phthalide derivatives and unlock their full therapeutic potential. The continued exploration of structure-activity relationships within this chemical class will undoubtedly pave the way for the development of next-generation therapeutics for a variety of diseases.

References

  • Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide.
  • Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. Source: PubMed.[Link]
  • Antimicrobial activity of extracts and phthalides occurring in Apiaceae plants. Source: PubMed.[Link]
  • Synthesis characterization and biological evaluation of some alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2 H -imidazo[2,1- b ]pyrazolo[3,4- d ][1]thiazol-7(6 H )-one.
  • Organism-derived phthalate derivatives as bioactive n
  • 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. Source: Dovepress.[Link]
  • Neuroprotective Effects of dl-3-n-Butylphthalide against Doxorubicin-Induced Neuroinflammation, Oxidative Stress, Endoplasmic Reticulum Stress, and Behavioral Changes. Source: PubMed.[Link]
  • Dimethyl Phthalate | C10H10O4 | CID 8554. Source: PubChem.[Link]
  • Dimethyl phthalate-3, 4, 5, 6-d4, min 98 atom% D, 100 mg. Source: CP Lab Safety.[Link]
  • Dimethyl 3-methylphthalate | C11H12O4 | CID 12562468. Source: PubChem.[Link]
  • Stability Enhancement of a Plastic Additive (dimethyl Phthalate, dMP) with Environment-Friendly Based on 3d-QSAR. Source: Polish Journal of Environmental Studies.[Link]
  • Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases.
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A Comparative Spectroscopic Analysis of 3,3-Dimethyl-2-benzofuran-1(3H)-one from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity and structural integrity of chemical intermediates are paramount.[1][2][3][4] One such crucial building block is 3,3-Dimethyl-2-benzofuran-1(3H)-one, a heterocyclic compound utilized in the synthesis of various biologically active molecules.[5][6] Ensuring the quality of this starting material is not merely a matter of compliance but a fundamental prerequisite for reproducible and reliable downstream results. This guide presents a comprehensive spectroscopic comparison of this compound sourced from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. Through a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed procurement decisions.

Methodologies for Spectroscopic Verification

The analytical workflow was designed to provide a multi-faceted evaluation of the compound's identity, purity, and the presence of any potential impurities.[7][8][9] Each spectroscopic technique offers a unique window into the molecular characteristics of the samples.

Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Reporting Sample_Receipt Receive Samples (Suppliers A, B, C) Sample_Prep Prepare solutions for NMR, FT-IR, and LC-MS Sample_Receipt->Sample_Prep NMR_Analysis ¹H and ¹³C NMR Spectroscopy Sample_Prep->NMR_Analysis Structural Elucidation FTIR_Analysis FT-IR Spectroscopy Sample_Prep->FTIR_Analysis Functional Group Identification LCMS_Analysis LC-MS Analysis Sample_Prep->LCMS_Analysis Purity & Impurity Profiling Data_Analysis Compare Spectra Identify Impurities NMR_Analysis->Data_Analysis FTIR_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Reporting Generate Comparison Report Data_Analysis->Reporting

Caption: Workflow for the comparative spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).[10] Standard operating procedures for NMR experiments were followed to ensure data quality.[11][12] The choice of CDCl₃ as the solvent was based on its excellent solubilizing properties for the analyte and its distinct residual solvent peak, which does not interfere with the signals of interest.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded using an attenuated total reflectance (ATR) accessory. A small amount of each sample was placed directly on the ATR crystal, and the spectrum was collected over a range of 4000-400 cm⁻¹. This technique was chosen for its minimal sample preparation and its ability to provide rapid identification of key functional groups.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis was performed to assess the purity of the samples and to identify any potential impurities.[14][15][16] A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source was used. A C18 column was employed for the separation of the compound and any impurities. The mobile phase consisted of a gradient of water and acetonitrile, both containing 0.1% formic acid.

Results and Discussion

The spectroscopic data obtained for the samples from Suppliers A, B, and C were compared against a reference spectrum and theoretical values. The chemical structure of this compound is presented below.

Chemical_Structure cluster_molecule This compound mol

Caption: Chemical structure of this compound.

¹H and ¹³C NMR Analysis

The ¹H and ¹³C NMR spectra are fundamental for confirming the chemical structure of the target compound. The expected signals for this compound were observed in all three samples.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Supplier **δ 1.55 (s, 6H, -C(CH₃)₂) **δ 7.30-7.60 (m, 4H, Ar-H) Other Signals (Impurities)
Supplier A None detected
Supplier B Minor peaks at δ 2.1 and δ 3.7
Supplier C Trace peaks in the aromatic region

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Supplier Expected Signals Other Signals (Impurities)
Supplier A All signals present and sharpNone detected
Supplier B All signals presentAdditional weak signals at ~30 and ~55 ppm
Supplier C All signals presentMinor additional signals in the aromatic region

The sample from Supplier A exhibited clean ¹H and ¹³C NMR spectra, with all peaks corresponding to the structure of this compound. The sample from Supplier B showed additional minor peaks in both the ¹H and ¹³C spectra, suggesting the presence of aliphatic impurities. The sample from Supplier C displayed trace-level impurities with signals in the aromatic region, possibly indicating the presence of related aromatic byproducts.

FT-IR Analysis

The FT-IR spectra of all three samples were largely consistent with the expected functional groups of this compound. The most prominent feature in the IR spectrum of a carbonyl compound is the C=O stretching vibration.[17][18][19][20]

Table 3: Comparative FT-IR Data (cm⁻¹)

Supplier C=O Stretch (Lactone) C-O Stretch Aromatic C-H Stretch Aliphatic C-H Stretch Observations
Supplier A ~1760 (strong, sharp)~1280, ~1050~3070~2980, ~2940Spectrum consistent with high purity.
Supplier B ~1760 (strong, sharp)~1280, ~1050~3070~2980, ~2940A weak, broad absorption around 3400 cm⁻¹ was observed, possibly indicating a trace amount of an -OH containing impurity.
Supplier C ~1760 (strong, sharp)~1280, ~1050~3070~2980, ~2940The spectrum was very similar to Supplier A, with no significant additional peaks.

The FT-IR analysis of the sample from Supplier B revealed a weak, broad peak around 3400 cm⁻¹, which is characteristic of an O-H stretching vibration. This could be indicative of a hydroxyl-containing impurity or residual moisture. The samples from Supplier A and Supplier C showed clean FT-IR spectra consistent with a high-purity compound.

LC-MS Analysis

LC-MS provides a highly sensitive method for purity determination and impurity identification.[7][14][15] The molecular weight of this compound is 162.19 g/mol .[21] The expected [M+H]⁺ ion in the mass spectrum would be at m/z 163.

Table 4: Comparative LC-MS Data

Supplier Purity (by UV peak area) Major Ion (m/z) Observed Impurities (m/z)
Supplier A >99.5%163.1 [M+H]⁺Not detected
Supplier B ~98.0%163.1 [M+H]⁺m/z 179.1, m/z 151.1
Supplier C ~99.0%163.1 [M+H]⁺m/z 147.1

The LC-MS results confirmed the high purity of the sample from Supplier A . The sample from Supplier B showed a lower purity, with two notable impurities. The impurity at m/z 179.1 could correspond to a methoxy- or hydroxy- derivative, consistent with the FT-IR and NMR data. The impurity at m/z 151.1 might be a demethylated analog. The sample from Supplier C was of high purity, with only a minor impurity detected at m/z 147.1, which could potentially be a related benzofuranone derivative.

Conclusion and Recommendations

This comparative spectroscopic analysis demonstrates the importance of a multi-technique approach for the quality assessment of chemical reagents.

  • Supplier A consistently provided this compound of the highest purity across all analytical methods employed. For applications requiring stringent purity control, this supplier would be the recommended choice.

  • Supplier B 's product contained detectable levels of impurities. While it may be suitable for less sensitive applications, further purification would be necessary for use in cGMP processes or in the synthesis of final drug products.

  • Supplier C offered a product of high purity, with only trace impurities detected by the highly sensitive LC-MS technique. This material would likely be acceptable for most research and development purposes.

It is imperative for researchers to recognize that the quality of starting materials can vary between suppliers and even between different lots from the same supplier. Therefore, in-house spectroscopic verification is a critical step in ensuring the integrity and reproducibility of scientific research and drug development.

References

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  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
  • IR Spectroscopy Tutorial: Carbonyl Compounds. University of Colorado Boulder. [Link]
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(5), 436-443. [Link]
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  • Hawkins, L. N., & Russell, L. M. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 97, 244-249. [Link]
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validation of analytical methods for 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Analytical Methods for 3,3-Dimethyl-2-benzofuran-1(3H)-one: A Comparative Approach

Introduction

This compound is a key synthetic intermediate in the pharmaceutical industry, notably in the preparation of antidepressant drugs and other complex molecules.[1][2] The purity and quality of this intermediate are paramount, as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, reliable, and validated analytical methods are not merely a procedural formality but a cornerstone of quality assurance.

This guide provides a comprehensive comparison of analytical techniques for the analysis of this compound and details the validation process in accordance with international regulatory standards. As a senior application scientist, the narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific rigor.

The Regulatory Imperative: A Foundation of Trust

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that analytical data is reliable, reproducible, and scientifically sound.[5][6][7] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), provides a modern framework for validating analytical methods throughout their lifecycle.[4][8][9] Adherence to these guidelines is mandatory for regulatory submissions concerning commercial drug substances and products.[7]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique is dictated by the specific question being asked. For this compound, a multi-faceted approach is often necessary to control its identity, strength, quality, and purity.

Technique Primary Application Strengths Limitations
HPLC-UV Assay (Quantification) & Impurity Profiling High precision, accuracy, and robustness for quantitative analysis. Excellent for separating non-volatile impurities.Requires chromophore for UV detection. May not be suitable for highly volatile compounds.
GC-MS Identification & Quantification of Volatile Impurities Excellent separation for volatile and semi-volatile compounds. Mass spectrometry provides definitive identification. High sensitivity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.
NMR Structural Elucidation & Identity Confirmation Provides unambiguous structural information. Can be quantitative (qNMR) without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods. Complex mixtures can be difficult to interpret.

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the workhorse for assay and purity determination due to its precision and reliability in quantifying analytes over a wide concentration range.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) is superior for identifying and quantifying residual solvents or volatile impurities that may arise during synthesis.[12] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for absolute structural confirmation, ensuring the identity of the material is correct.[13][14]

The Validation Workflow: A Visual Overview

The validation process is a structured journey from planning to final reporting. It ensures that an analytical method is fit for its intended purpose.[3][15]

Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Lifecycle Dev Method Development (ICH Q14) Proto Validation Protocol (Pre-defined Acceptance Criteria) Dev->Proto Finalized Method Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec Limit LOD & LOQ Proto->Limit Robust Robustness Proto->Robust Report Validation Report (Summary of Results) Spec->Report Lin->Report Acc->Report Prec->Report Limit->Report Robust->Report Lifecycle Lifecycle Management (Revalidation if changed) Report->Lifecycle

Caption: High-level workflow for analytical method validation.

Core Validation Parameters for HPLC Assay Method

The following section details the validation parameters for a quantitative HPLC method intended for the assay of this compound. The acceptance criteria are derived from ICH guidelines.[5][16]

Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure the signal measured is unequivocally from the analyte of interest, free from interference by impurities, degradants, or matrix components.[5]Peak purity index > 0.999. Baseline resolution (Rs > 2) between analyte and potential interfering peaks.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range.[5][16]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[4][17]For assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value, expressed as percent recovery.[16][18]98.0% to 102.0% recovery of the analyte in a spiked matrix.
Precision The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.[17]Relative Standard Deviation (%RSD) ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically Signal-to-Noise ratio (S/N) of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio (S/N) of 10:1. %RSD at this concentration should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]System suitability parameters (e.g., tailing factor, resolution) remain within defined limits. %RSD of results should not be significantly affected.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for validating an HPLC-UV assay method for this compound.

HPLC-UV Method Parameters (Hypothetical)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Standard Concentration: 1.0 mg/mL in Acetonitrile

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

Protocol for Specificity (Forced Degradation)

The goal of forced degradation is to generate potential degradation products and prove that the analytical method can separate them from the main analyte peak.

Forced_Degradation cluster_stress Stress Conditions Analyte This compound (Stock Solution) Acid Acid Hydrolysis (0.1N HCl, 60°C) Analyte->Acid Expose to stress Base Base Hydrolysis (0.1N NaOH, 60°C) Analyte->Base Expose to stress Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Expose to stress Thermal Thermal (80°C, solid state) Analyte->Thermal Expose to stress Photo Photolytic (UV/Vis Light) Analyte->Photo Expose to stress Analysis HPLC-UV-DAD Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Result: Peak purity & resolution assessed. Method is 'Stability-Indicating'. Analysis->Result

Caption: Workflow for demonstrating specificity via forced degradation.

Methodology:

  • Prepare five separate solutions of this compound at the target concentration (1.0 mg/mL).

  • Expose each solution to one of the following stress conditions until approximately 5-20% degradation is observed:

    • Acid: Add 1 mL of 0.1N HCl, heat at 60°C.

    • Base: Add 1 mL of 0.1N NaOH, heat at 60°C.

    • Oxidative: Add 1 mL of 3% H₂O₂, store at room temperature.

    • Thermal: Expose the solid powder to 80°C.

    • Photolytic: Expose the solution to UV/Visible light (ICH Q1B).

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze the unstressed sample, a blank (diluent), and all stressed samples by HPLC with a photodiode array (DAD) detector.

  • Evaluation: Assess the chromatograms for resolution between the parent peak and any degradation products. Use the DAD to determine the peak purity of the parent peak in the presence of degradants. The method is specific if the main peak is spectrally pure and well-resolved from all other peaks.

Protocol for Linearity, Range, Accuracy, and Precision

These parameters are often evaluated together as they are intrinsically linked.

Parameter_Relationship Range Reportable Range (e.g., 80-120% of Target) Linearity Linearity (r² ≥ 0.999) Range->Linearity Evaluated Across Accuracy Accuracy (98-102% Recovery) Range->Accuracy Evaluated Across Precision Precision (%RSD ≤ 2.0%) Range->Precision Evaluated Across

Caption: Interrelationship of core quantitative validation parameters.

Methodology:

  • Linearity & Range:

    • Prepare a stock solution of this compound reference standard.

    • Perform serial dilutions to create at least five concentration levels spanning 80% to 120% of the target assay concentration (e.g., 0.8, 0.9, 1.0, 1.1, and 1.2 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo at three concentration levels across the range (e.g., 80%, 100%, and 120%). Prepare three independent samples at each level.

    • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Precision (Repeatability & Intermediate):

    • Repeatability (Intra-assay): Prepare a minimum of six independent samples at 100% of the test concentration. Analyze them on the same day, with the same analyst, on the same instrument. Calculate the %RSD of the results.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies to assess the effect of these random events.[16]

Protocol for Robustness
  • Prepare a single batch of sample solution at 100% of the target concentration.

  • Analyze the sample under the normal method conditions and then under deliberately varied conditions.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 5 °C).

    • Mobile phase composition (e.g., Acetonitrile ± 2%).

  • Evaluation: Check that system suitability parameters (e.g., retention time, peak tailing, resolution) remain within the predefined limits set in the validation protocol. The assay results should not significantly change.

Conclusion

The validation of analytical methods for an intermediate like this compound is a rigorous, multi-step process that forms the bedrock of pharmaceutical quality control. It is not a one-size-fits-all procedure but a scientifically driven investigation to prove that a method is fit for its intended purpose.[15] By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, and by selecting the appropriate analytical tools like HPLC, GC-MS, and NMR for specific tasks, researchers and drug developers can ensure the integrity of their data and the quality of their products. This guide provides the framework and detailed protocols necessary to navigate this critical process, ensuring compliance with global regulatory expectations and contributing to the development of safe and effective medicines.

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  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
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  • Biosynth. (n.d.). This compound.
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  • MDPI. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244.
  • Scribd. (2024). GCMS Analysis Report.
  • Lee, S. T., et al. (2009). Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC). Journal of Agricultural and Food Chemistry, 57(12), 5639-43.
  • U.S. Food and Drug Administration. (1998). Guidance for Industry #64 (VICH GL2) - Validation of Analytical Procedures: Methodology.
  • U.S. Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl.
  • ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum.
  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.

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A Comparative Analysis of the Reactivity of 3,3-Dimethylphthalide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, phthalides (1(3H)-isobenzofuranones) represent a privileged scaffold, integral to numerous natural products and pharmaceutical agents. The reactivity of the phthalide ring system is a subject of considerable interest in synthetic and medicinal chemistry. This guide provides an in-depth comparative study of the reactivity of 3,3-dimethylphthalide, contrasting it with its unsubstituted parent, phthalide, and its mono-substituted counterpart, 3-methylphthalide. Our analysis is grounded in fundamental principles of organic chemistry, supported by available experimental observations and computational studies, to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Gem-Dimethyl Group

3,3-Dimethylphthalide is a derivative of phthalide characterized by the presence of two methyl groups at the C3 position. This seemingly simple substitution has profound implications for the molecule's stability and reactivity. The gem-dimethyl group, through a combination of steric and electronic effects, modulates the behavior of the lactone ring in various chemical transformations. Understanding these effects is paramount for designing synthetic routes and predicting the chemical fate of molecules incorporating this moiety.

This guide will explore the comparative reactivity of 3,3-dimethylphthalide in three key areas:

  • Synthesis: Examining the influence of the gem-dimethyl group on the ease of phthalide ring formation.

  • Ring-Opening Reactions: A comparative look at the susceptibility of the lactone to hydrolysis and nucleophilic attack.

  • Reduction: Investigating the reactivity towards hydride reducing agents.

Comparative Synthesis: The Thorpe-Ingold Effect in Action

The synthesis of phthalides often involves the cyclization of a precursor molecule. The presence of a gem-dimethyl group at the position destined to become C3 significantly influences the rate and equilibrium of this ring-closing reaction, a phenomenon known as the Thorpe-Ingold effect or the gem-dimethyl effect.[1][2]

The Thorpe-Ingold effect posits that geminal substitution on a carbon chain increases the rate of intramolecular cyclization. This is attributed to two primary factors:

  • Kinetic Effect: The bulky methyl groups compress the bond angle between the reacting groups, bringing them into closer proximity and increasing the probability of a successful cyclization event.[2]

  • Thermodynamic Effect: The gem-dimethyl group can relieve steric strain in the cyclic product compared to the acyclic precursor, thus favoring the ring-closed form at equilibrium.[1]

A common route to 3,3-dimethylphthalide involves the cyclization of 2-(1-hydroxy-1-methylethyl)benzoic acid.

DOT Script for Synthesis of 3,3-Dimethylphthalide

G cluster_0 Synthesis of 3,3-Dimethylphthalide reactant 2-(1-hydroxy-1-methylethyl)benzoic acid product 3,3-Dimethylphthalide reactant->product Intramolecular Esterification reagent H+ (acid catalyst) - H2O

Caption: Synthesis of 3,3-dimethylphthalide via acid-catalyzed intramolecular esterification.

In contrast, the synthesis of unsubstituted phthalide from 2-(hydroxymethyl)benzoic acid or 3-methylphthalide from 2-(1-hydroxyethyl)benzoic acid proceeds under similar conditions, but the Thorpe-Ingold effect predicts a kinetic and thermodynamic advantage for the formation of the 3,3-dimethylated analog. A computational study on the formation of lactones has shown that gem-dimethylation can indeed lower the free-energy barrier for ring closure.[3]

Table 1: Qualitative Comparison of Phthalide Synthesis

CompoundKey PrecursorInfluence of C3-Substitution
Phthalide2-(Hydroxymethyl)benzoic acidBaseline reactivity
3-Methylphthalide2-(1-Hydroxyethyl)benzoic acidMinor steric influence
3,3-Dimethylphthalide 2-(1-Hydroxy-1-methylethyl)benzoic acid Accelerated cyclization (Thorpe-Ingold effect)

Reactivity in Ring-Opening Reactions: A Tale of Steric Hindrance

The core reactivity of a lactone is centered on the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles, leading to ring-opening. The gem-dimethyl group in 3,3-dimethylphthalide plays a crucial role in modulating this reactivity, primarily through steric hindrance.

Hydrolysis

The two methyl groups at the C3 position of 3,3-dimethylphthalide create significant steric bulk around the lactone ring, shielding the carbonyl carbon from the approach of a water molecule or a hydroxide ion. This steric hindrance is expected to decrease the rate of hydrolysis compared to the less hindered phthalide and 3-methylphthalide.

DOT Script for Comparative Hydrolysis

G cluster_1 Comparative Hydrolysis Reactivity P Phthalide MP 3-Methylphthalide P->MP DMP 3,3-Dimethylphthalide MP->DMP

Caption: Expected trend in hydrolysis rates based on steric hindrance.

Reaction with Grignard Reagents

Grignard reagents are potent nucleophiles that readily attack the carbonyl group of esters and lactones. In the case of phthalides, the initial addition is followed by ring-opening to form a ketone intermediate, which can then be attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol.[5]

Studies on the reaction of Grignard reagents with substituted phthalides have shown that steric hindrance at the 3-position can significantly impact the reaction outcome. While unsubstituted phthalide reacts with two equivalents of a Grignard reagent, it has been observed that 3,3-disubstituted phthalides may react with only one equivalent of the organometallic reagent, leading to the formation of a stable ring-opened ketone.[6] This suggests that the gem-dimethyl group in 3,3-dimethylphthalide can effectively prevent the second addition of the Grignard reagent due to increased steric crowding around the intermediate ketone.

Experimental Protocol: Reaction of Phthalide with a Grignard Reagent

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Preparation (if necessary): In the reaction flask, magnesium turnings are covered with anhydrous diethyl ether. A solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary and may require gentle heating to maintain a gentle reflux.[7]

  • Reaction with Phthalide: Once the Grignard reagent is formed, a solution of the phthalide (e.g., 3,3-dimethylphthalide or phthalide) in anhydrous diethyl ether or THF is added dropwise to the Grignard solution at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting phthalide is consumed.

  • Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[8]

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired alcohol or ketone product.

Table 2: Expected Products from the Reaction of Phthalides with Excess Grignard Reagent (R-MgX)

Starting PhthalideExpected Major ProductRationale
PhthalideTertiary DiolDouble addition of Grignard reagent
3-MethylphthalideTertiary DiolDouble addition, though potentially slower
3,3-Dimethylphthalide Ketone Steric hindrance prevents the second addition

Comparative Reactivity in Reduction Reactions

The reduction of lactones to diols is a common transformation in organic synthesis, typically achieved using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄).[9][10]

Similar to nucleophilic attack, the steric environment around the carbonyl group is expected to influence the rate of reduction. The gem-dimethyl group in 3,3-dimethylphthalide will likely hinder the approach of the bulky aluminohydride species, leading to a slower reduction rate compared to phthalide and 3-methylphthalide.

DOT Script for Reduction Workflow

G cluster_2 Reduction of Phthalides with LiAlH4 start Phthalide Derivative (in dry THF) product Diol Product start->product Reduction reagent 1. LiAlH4, THF, 0 °C to rt 2. H3O+ workup

Caption: General workflow for the reduction of phthalides using LiAlH₄.

Experimental Protocol: Reduction of a Phthalide with LiAlH₄

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere.

  • Reagent Preparation: A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.[11]

  • Addition of Phthalide: A solution of the phthalide (e.g., 3,3-dimethylphthalide) in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.[12]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.

  • Workup: The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or ethyl acetate.

  • Isolation: The filtrate is concentrated under reduced pressure, and the resulting crude diol can be purified by crystallization or column chromatography.

While direct kinetic comparisons are scarce, the general principles of steric hindrance strongly suggest the following reactivity trend for reduction: Phthalide > 3-Methylphthalide > 3,3-Dimethylphthalide.

Conclusion

  • Synthesis: The Thorpe-Ingold effect facilitates the formation of the 3,3-dimethylphthalide ring, making its synthesis potentially more efficient than its less substituted counterparts.

  • Ring-Opening Reactions: The steric bulk of the gem-dimethyl group shields the electrophilic carbonyl carbon, leading to a decreased rate of hydrolysis and can prevent the second addition of strong nucleophiles like Grignard reagents.

  • Reduction: Steric hindrance from the gem-dimethyl group is expected to slow down the rate of reduction by hydride reagents.

This comparative guide highlights the importance of considering subtle structural modifications, such as gem-dimethyl substitution, when designing synthetic strategies and predicting the chemical behavior of phthalide-containing molecules. For researchers in drug development and materials science, a thorough understanding of these reactivity principles is essential for the rational design of novel compounds with desired properties and stability profiles.

References

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The 3,3-Disubstituted-2-Benzofuran-1(3H)-one Scaffold: A Comparative Analysis of Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," recur across a multitude of biologically active compounds. The 3,3-disubstituted-2-benzofuran-1(3H)-one (also known as a phthalide or isobenzofuranone) core is one such scaffold, recognized for its prevalence in natural products and its versatile pharmacological profile.[1] This guide focuses on the biological efficacy of this class of molecules, using 3,3-Dimethyl-2-benzofuran-1(3H)-one as a reference point.

While this compound itself is a valuable synthetic intermediate in the production of more complex molecules, direct and extensive biological data on this specific compound is not widely published.[2] Therefore, to provide a comprehensive and data-driven comparison for researchers and drug development professionals, this guide will analyze the biological efficacy of the broader 3,3-disubstituted-2-benzofuran-1(3H)-one class, drawing upon experimental data from various published analogues. We will compare their performance against well-established standards in two key areas of therapeutic interest: antiproliferative/cytotoxic activity and antioxidant capacity .

Part 1: Antiproliferative and Cytotoxic Efficacy

A significant body of research has demonstrated the potential of isobenzofuranone derivatives to inhibit the growth of various cancer cell lines, making this a primary area of investigation for this scaffold.[3]

The Known Standard: Etoposide

For the purpose of this comparison, we will use Etoposide (VP-16) as the standard. Etoposide is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor, leading to DNA strand breaks and apoptosis in cancer cells. It is frequently employed as a positive control in in vitro cytotoxicity assays to benchmark the potency of novel compounds.

Comparative Efficacy: Analysis of In Vitro Cytotoxicity

Studies on various C-3 functionalized isobenzofuran-1(3H)-ones have revealed potent cytotoxic effects, in some cases surpassing that of the standard, Etoposide. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit 50% of cell growth, is the key metric for comparison.

Compound/DerivativeCancer Cell LineIC₅₀Reference
Etoposide (Standard) K562 (Myeloid Leukemia)7.06 µM
Compound 18 K562 (Myeloid Leukemia)1.71 µM
Compound 16 K562 (Myeloid Leukemia)2.79 µM
Compound 9 HL-60 (Leukemia)3.24 µg/mL
Compound 9 SF295 (Glioblastoma)10.09 µg/mL
Compound 9 MDA-MB435 (Melanoma)8.70 µg/mL

Interpretation of Data: As the data indicates, compounds 16 and 18 , which are C-3 functionalized isobenzofuranones, exhibit significantly lower IC₅₀ values against the K562 myeloid leukemia cell line compared to Etoposide. This suggests a superior in vitro potency in this specific cell line. The efficacy of Compound 9 across multiple cell lines further underscores the broad-spectrum antiproliferative potential of this molecular scaffold. The mechanism of action for many of these derivatives is believed to involve the induction of apoptosis, similar to many established anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, U937) in a 96-well microplate at a density of approximately 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3,3-disubstituted benzofuranones) and the positive control (Etoposide) in the culture medium. Add these dilutions to the appropriate wells. Include a vehicle control (e.g., 1% DMSO) as a negative control.

  • Incubation: Incubate the treated plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Visualization of MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction & Measurement A Seed Cells in 96-well Plate B Incubate 24h (Cell Adherence) A->B C Add Serial Dilutions of Test Compounds & Controls B->C D Incubate 48-72h C->D E Add MTT Reagent (Incubate 4h) D->E F Viable cells convert MTT -> Formazan E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Part 2: Antioxidant Capacity

The 3,3-disubstituted-3H-benzofuran-2-one framework, particularly when decorated with hydroxyl groups on the aromatic ring, has been shown to possess significant antioxidant properties. These compounds are evaluated for their ability to neutralize free radicals, a key process in mitigating oxidative stress implicated in numerous pathologies, including neurodegeneration.

The Known Standard: Trolox

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of Vitamin E. It is a potent antioxidant and is widely used as a standard in antioxidant assays, such as the DPPH assay, to provide a benchmark for the radical-scavenging activity of test compounds.

Comparative Efficacy: Analysis of Radical Scavenging Activity

The antioxidant potential of several hydroxylated 3,3-disubstituted-3H-benzofuran-2-one derivatives has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The results demonstrate that the presence and position of hydroxyl groups are critical for activity.

Compound/DerivativeAntioxidant Activity (DPPH Assay)Reference
Trolox (Standard) High (Used as reference)
Benzofuranone 6 (with catechol group)High
Benzofuranone 7 (with catechol group)High
Benzofuranone 8 (with single OH)Moderate
Benzofuranone 9 (with single OH)Moderate

Interpretation of Data: Research indicates that benzofuranone derivatives featuring a catechol (two adjacent hydroxyl groups) moiety, such as compounds 6 and 7 , exhibit the highest antioxidant capacity. This is attributed to the ability of the catechol group to readily donate hydrogen atoms to stabilize free radicals, thereby forming a stable ortho-quinone. Compounds with a single hydroxyl group also show activity, but it is generally less pronounced. This structure-activity relationship is crucial for the rational design of novel antioxidants based on this scaffold.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a simple and widely used method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.

Principle: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, and the solution's color changes from violet to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the test compounds and the standard (Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound or standard.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes to allow the scavenging reaction to occur.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. A blank containing only methanol is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization of DPPH Assay Workflow

DPPH_Workflow cluster_prep Reagent Preparation cluster_reaction Scavenging Reaction cluster_measurement Quantification A Prepare Methanolic Solutions: - DPPH (Violet Radical) - Test Compounds - Trolox (Standard) B Mix DPPH with Test Compound/Standard A->B C Incubate in Dark (30 min) B->C D Radical Scavenging Occurs (Violet -> Yellow) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging & Determine IC50 E->F

Caption: Workflow of the DPPH assay for antioxidant activity.

Conclusion

The 3,3-disubstituted-2-benzofuran-1(3H)-one scaffold is a highly promising framework in drug discovery, demonstrating significant potential in both oncology and the mitigation of oxidative stress. Comparative analysis reveals that specific analogues of this class can exhibit antiproliferative activity superior to that of the clinical standard, Etoposide, in certain cancer cell lines. Furthermore, hydroxylated derivatives, particularly those containing a catechol moiety, are potent antioxidants.

While this guide has drawn upon data from various derivatives to illustrate the potential of the scaffold, it also highlights a critical knowledge gap: the specific biological efficacy of this compound remains to be thoroughly characterized. Future research should focus on the direct evaluation of this and other simple dialkyl derivatives to build a more complete structure-activity relationship profile. Such studies will be invaluable for guiding the design of next-generation therapeutic agents based on this versatile and powerful molecular core.

References

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules.
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones (Research Article). MDPI.
  • Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition. PubMed.
  • Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors: binding mode, inhibitory mechanism and biological action. PubMed.
  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology.
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.
  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI.
  • This compound. National Center for Biotechnology Information.
  • This compound. PubMed.
  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed.
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  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Cogent Chemistry.
  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. ResearchGate.
  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Center for Biotechnology Information.

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A Senior Application Scientist's Guide to Purity Assessment of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in High-Stakes Research

In the fields of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable data are built. 3,3-Dimethyl-2-benzofuran-1(3H)-one, a key building block in the synthesis of various pharmacologically active molecules, is no exception.[1] An uncharacterized impurity, even at trace levels, can act as a confounding variable in biological assays, lead to unforeseen side reactions in synthetic pathways, or compromise the stability of a final drug product.

This guide provides a comparative analysis of the three most robust and widely adopted analytical techniques for assessing the purity of commercial this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my objective is not to simply present protocols, but to delve into the causality behind the experimental choices, empowering researchers to not only execute these methods but to understand and adapt them. Each technique is presented as a self-validating system, incorporating principles outlined in authoritative guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP).[2]

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Impurity Profiling

HPLC, particularly in its reverse-phase mode, is the cornerstone of purity assessment in the pharmaceutical industry.[3][4] Its strength lies in its ability to separate a wide range of non-volatile and thermally sensitive compounds with high resolution and sensitivity, making it ideal for detecting and quantifying process-related impurities and degradation products.

The Rationale Behind the Method

For a molecule like this compound, which possesses a moderately non-polar aromatic structure, reverse-phase HPLC is the logical choice.[4][5] The separation mechanism relies on the hydrophobic interactions between the analyte and a non-polar stationary phase (typically alkyl-silane bonded silica, e.g., C18). A polar mobile phase is used to elute the compounds, with more polar components eluting first.[4]

We will develop a gradient method. While an isocratic method (constant mobile phase composition) is simpler, a gradient method (where the mobile phase composition changes over time) is superior for purity analysis. It provides the resolving power to separate early-eluting polar impurities while ensuring that any late-eluting, highly non-polar impurities are efficiently eluted from the column, providing a complete picture of the sample's composition.

Experimental Protocol: A Self-Validating HPLC Workflow

This protocol is designed to be compliant with standards found in the USP General Chapter <621> on Chromatography.[6][7]

1. Instrumentation and Conditions:

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) are required for robust performance.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 phase provides excellent hydrophobic retention for the analyte. The length and particle size offer a good balance of resolution and backpressure.[8]
Mobile Phase A Water (HPLC Grade)The polar component of the mobile phase system.
Mobile Phase B Acetonitrile (HPLC Grade)The organic modifier. Acetonitrile is chosen for its low UV cutoff and viscosity.
Gradient 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25-26 min: 95% to 50% B; 26-30 min: 50% BThis gradient provides a broad polarity window to separate potential impurities from the main peak. The hold and re-equilibration steps ensure reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CThermostatting the column ensures retention time stability.
Detection DAD, 225 nmThe benzofuranone structure has a strong UV chromophore. 225 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical injection volume to avoid column overloading.

2. Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in 50.0 mL of diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the commercial sample and dissolve in 50.0 mL of diluent.

3. System Suitability Testing (SST):

Before sample analysis, the system's fitness for purpose must be verified. This is a core principle of a self-validating method.

  • Procedure: Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): 0.8 - 1.8 for the main peak.[3]

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

4. Analysis and Purity Calculation:

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity using the area percent method:

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sol_Prep Prepare Mobile Phases & Diluent Std_Prep Prepare Reference Standard Solution Sol_Prep->Std_Prep Smp_Prep Prepare Commercial Sample Solution Sol_Prep->Smp_Prep SST System Suitability (5x Std Injections) Blank Inject Blank SST->Blank If SST Passes Sample Inject Sample (Duplicate) Blank->Sample If SST Passes Integrate Integrate Peaks in Chromatogram Sample->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report GC_Decision node_goal Goal of Analysis? node_quant Routine Purity Quantification node_goal->node_quant node_ident Impurity Identification node_goal->node_ident det_fid Use Flame Ionization Detector (FID) node_quant->det_fid Robust & Linear det_ms Use Mass Spectrometer (MS) node_ident->det_ms Provides Mass Spectra for Identification node_detector node_detector

Sources

Introduction: The Imperative for Reproducible 3,3-Dimethylphthalide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to establishing a robust framework for the inter-laboratory comparison of 3,3-dimethylphthalide analysis, ensuring data accuracy and reproducibility across research and development settings.

3,3-Dimethylphthalide is a chemical compound of significant interest in various fields, including as a synthetic intermediate and a potential impurity in pharmaceutical products. Accurate and precise quantification is critical for quality control, safety assessment, and regulatory compliance. However, analytical results can exhibit variability between laboratories due to differences in methodology, instrumentation, and analyst expertise. Inter-laboratory comparison studies, also known as proficiency testing (PT), are the cornerstone of a comprehensive quality assurance strategy.[1][2] They provide an objective means of assessing the performance of individual laboratories, validating analytical methods, and ensuring that data generated across different sites are comparable and reliable.[3][4]

This guide provides a comprehensive framework for designing and implementing an inter-laboratory comparison for the analysis of 3,3-dimethylphthalide. It details validated analytical protocols, outlines the principles of proficiency testing, and provides the statistical tools necessary for robust data evaluation, grounded in international standards.

Part 1: Framework for a Successful Inter-Laboratory Comparison (ILC)

An ILC is a system for objectively evaluating a laboratory's performance through an external and independent assessment.[2] The fundamental principle involves a coordinating laboratory distributing homogeneous test samples to a group of participating laboratories for analysis.[3] The results are then returned to the organizer for statistical evaluation, providing participants with a confidential report on their performance relative to their peers and the assigned reference value.

The design of an effective ILC for 3,3-dimethylphthalide hinges on several core components:

  • A Competent Coordinating Body: This body is responsible for the overall management of the program, including sourcing or preparing the test material, ensuring its homogeneity and stability, establishing the assigned value, and performing the statistical analysis.

  • Homogeneous and Stable Test Material: The cornerstone of a fair comparison is the test material itself. The coordinating lab must prepare a bulk sample (e.g., a spiked placebo, a solution, or a relevant matrix) and demonstrate that the concentration of 3,3-dimethylphthalide is uniform throughout the batch and remains stable under the specified storage and transport conditions.

  • Certified Reference Material (CRM): A CRM of 3,3-dimethylphthalide with a known purity and uncertainty is essential for preparing the test material and for use by participating laboratories as a calibration standard.[5][6] This ensures a common, traceable anchor for all measurements.

  • Clear Instructions and Timelines: Participants must receive unambiguous instructions regarding sample handling, storage, the analytical methods to be used (if specified), and the deadline for reporting results.

  • Confidentiality and Anonymity: Each laboratory is assigned a unique code to ensure that performance is reported confidentially.

  • Robust Statistical Evaluation: The data analysis must be performed according to established statistical methods, such as those outlined in ISO/IEC 17043 and ISO 13528, to provide a meaningful assessment of performance.[7][8][9]

The overall workflow for an ILC is depicted below.

Caption: Workflow for an Inter-Laboratory Comparison study.

Part 2: Recommended Analytical Methodologies

While various techniques can be employed, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are the most common and robust methods for phthalate analysis.[10][11] The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for phthalate analysis, offering exceptional specificity and sensitivity.[12] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions, which is critical for avoiding interferences from matrix components.[11]

Protocol 1: GC-MS Analysis of 3,3-Dimethylphthalide

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 5.0 mL of the aqueous sample into a glass separatory funnel.

    • Add 5.0 mL of dichloromethane.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (dichloromethane) into a clean glass vial.

    • Transfer a 1.0 mL aliquot of the extract to an autosampler vial for analysis.

    • Causality: Dichloromethane is an effective solvent for extracting semi-volatile organic compounds like phthalates from aqueous matrices. This step isolates the analyte and concentrates it for improved sensitivity.[13]

  • Instrumentation and Chromatographic Conditions:

    • A standard GC-MS system is used. The conditions provided below are a robust starting point.[13][14]

ParameterValue
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless, 280 °C
Injection Mode Splitless (1 min)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions Target ions for 3,3-dimethylphthalide (requires initial scan to determine)
Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique for quantifying phthalates.[15] It is particularly useful for samples that are not amenable to the high temperatures of GC injection ports. A reverse-phase C18 column is typically used, which separates compounds based on their hydrophobicity.[16]

Protocol 2: HPLC-UV Analysis of 3,3-Dimethylphthalide

  • Sample Preparation (Dilution):

    • This protocol assumes the sample is already in a liquid form compatible with the mobile phase.

    • Accurately dilute the sample with the mobile phase to ensure the final concentration of 3,3-dimethylphthalide falls within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

    • Causality: Filtration removes particulate matter that could damage the HPLC column or interfere with the analysis. Dilution is critical to ensure the detector response is linear and the measurement is accurate.[15]

  • Instrumentation and Chromatographic Conditions:

    • A standard HPLC system with a UV detector is required.[17][18]

ParameterValue
HPLC System Agilent 1260 Infinity or equivalent
Column C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase Isocratic: Methanol:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 20 µL
Run Time Approx. 10 minutes

Part 3: Single-Laboratory Method Validation

Before participating in an ILC, each laboratory must demonstrate that its chosen analytical method is suitable for its intended purpose.[19] This is achieved through a rigorous method validation process, as outlined by guidelines from the International Council for Harmonisation (ICH).[20][21]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis; no interfering peaks at the analyte's retention time in blank/placebo samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Accuracy The closeness of test results to the true value. Assessed by spike recovery.Mean recovery of 98-102% for drug products; 90-110% for impurities.[20]
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-assay) and Intermediate Precision (inter-assay).Relative Standard Deviation (RSD) ≤ 2% for repeatability; RSD ≤ 3% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[21]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., flow rate ±10%, pH ±0.2) are varied.

Part 4: Statistical Analysis and Performance Evaluation

The core of an ILC is the objective evaluation of each laboratory's performance. The most common method for this is the z-score, which expresses the difference between a participant's result and the assigned value in units of standard deviation.[4]

The z-score is calculated as follows:

z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value for the analyte, determined by the coordinating laboratory (often a robust mean of participant results or a value derived from a reference laboratory).[8]

  • σ is the standard deviation for proficiency assessment, which is a measure of the expected variability of the measurement.[4]

Interpretation of z-scores:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (Warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (Action signal).

A laboratory receiving a questionable or unsatisfactory score must investigate the potential causes of the deviation and implement corrective actions.[9] This feedback loop is the primary mechanism through which ILCs drive improvements in analytical quality.[2]

Caption: Decision logic for interpreting z-scores in proficiency testing.

Conclusion

A well-designed inter-laboratory comparison is an indispensable tool for any organization involved in the analysis of 3,3-dimethylphthalide. It moves beyond single-laboratory validation to provide a holistic view of analytical performance, builds confidence in data, and fosters a culture of continuous improvement. By adhering to the principles of established standards, employing robust analytical methods like GC-MS or HPLC-UV, and utilizing sound statistical evaluation, researchers, scientists, and drug development professionals can ensure the accuracy, reliability, and comparability of their results, ultimately safeguarding product quality and scientific integrity.

References

  • HSE. Proficiency Testing Schemes.
  • i2 Analytical. Proficiency Testing Schemes. i2 Analytical Services. [Link]
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  • Zhang, Y., & Wang, Y. (2016). Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. Chinese Pharmaceutical Journal. [Link]
  • Eurachem. Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem. [Link]
  • Spectroscopy Online. (2022). What Does Your Proficiency Testing (PT) Prove?
  • Royal Society of Chemistry.
  • TZUS. PROCEDURES USED IN THE STATISTICAL ANALYSIS OF PROFICIENCY TESTING PROGRAMS. [Link]
  • EAS.
  • CompaLab.
  • ResearchGate. (2015).
  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]
  • JRC Publications Repository.
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  • Adams, K., et al. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
  • Le, T. H., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. PubMed Central. [Link]
  • JRC Publications Repository.
  • Restek.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
  • Liu, H., et al. (2023). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. PubMed Central. [Link]
  • Yılmaz, B., et al. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. PubMed. [Link]
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  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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  • Agilent Technologies. (2013).
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A Practical Guide to the Structural Confirmation of 3,3-Dimethylphthalide Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of chemical analysis. This guide provides an in-depth, practical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural confirmation of 3,3-dimethylphthalide. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Challenge of Isomeric Specificity

3,3-Dimethylphthalide (C₁₀H₁₀O₂) is a lactone derivative of phthalic acid. While its basic structure is known, confirmation, particularly when synthesized or isolated from a complex mixture, requires precise analytical techniques to distinguish it from potential isomers. One-dimensional (1D) ¹H and ¹³C NMR provide essential preliminary data, but overlapping signals and the absence of direct proton-carbon coupling information can leave ambiguities. 2D NMR spectroscopy offers a powerful solution by spreading spectral information across two dimensions, revealing intricate connectivity networks within the molecule.

This guide will focus on a suite of three fundamental 2D NMR experiments:

  • COSY (Correlation Spectroscopy) : To establish proton-proton (¹H-¹H) coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To reveal long-range (two- and three-bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton.

By synergistically interpreting the data from these three experiments, we can unequivocally confirm the structure of 3,3-dimethylphthalide.

The Foundational Logic: A Multi-faceted Approach to Structural Verification

The power of this 2D NMR workflow lies in its layered, cross-validating nature. Each experiment provides a unique piece of the structural puzzle, and the consistency of information across all three provides a high degree of confidence in the final assignment.

logical_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Elucidation 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) 1H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Structure Confirmed Structure of 3,3-Dimethylphthalide COSY->Structure Proton Spin Systems HSQC->Structure Direct Connections HMBC->Structure Molecular Skeleton experimental_workflow cluster_sample Sample Preparation cluster_setup Spectrometer Setup cluster_acq 2D Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in CDCl₃ Filter Filter into NMR Tube Dissolve->Filter LockShim Lock and Shim Filter->LockShim 1D_H1 Acquire 1D ¹H Spectrum LockShim->1D_H1 COSY_acq COSY Acquisition 1D_H1->COSY_acq HSQC_acq HSQC Acquisition 1D_H1->HSQC_acq HMBC_acq HMBC Acquisition 1D_H1->HMBC_acq FT Fourier Transform COSY_acq->FT HSQC_acq->FT HMBC_acq->FT Phasing Phasing and Baseline Correction FT->Phasing Final Spectra Final Spectra Phasing->Final Spectra

Caption: Generalized experimental workflow for 2D NMR.

Data Interpretation: Connecting the Dots to Confirm the Structure

1. COSY: Mapping the Proton Neighborhoods

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. [1][2]In a COSY spectrum, both the horizontal and vertical axes represent the ¹H chemical shift range. The diagonal peaks correspond to the 1D ¹H spectrum, while the off-diagonal "cross-peaks" indicate coupling between two different protons.

  • Expected Correlations: For 3,3-dimethylphthalide, we expect to see cross-peaks between the adjacent protons on the aromatic ring. This will reveal the connectivity pattern of the aromatic system. The two methyl groups are geminal and thus will not show a COSY correlation with each other.

2. HSQC: The Direct Proton-Carbon Links

The HSQC experiment identifies which protons are directly attached to which carbons. [3][4][5]The resulting spectrum has a ¹H chemical shift axis and a ¹³C chemical shift axis. Each cross-peak represents a direct C-H bond.

  • Expected Correlations:

    • A cross-peak connecting the proton signal around 1.6 ppm to the carbon signal around 25 ppm, confirming the methyl groups.

    • Cross-peaks correlating the aromatic proton signals (7.3-7.7 ppm) with their corresponding aromatic carbon signals (122-135 ppm).

    • The quaternary carbons (C3, the two quaternary aromatic carbons, and the carbonyl carbon) will not show any peaks in the HSQC spectrum as they have no directly attached protons.

3. HMBC: Assembling the Molecular Skeleton

The HMBC experiment is arguably the most informative for determining the overall carbon framework, as it shows correlations between protons and carbons that are two or three bonds away. [6][7]This allows us to connect the different spin systems identified in the COSY and HSQC spectra.

  • Expected Key Correlations for 3,3-Dimethylphthalide:

    • A correlation from the methyl protons (~1.6 ppm) to the quaternary carbon C3 (~45 ppm). This is a crucial two-bond correlation that confirms the gem-dimethyl group is attached to C3.

    • Correlations from the methyl protons to the quaternary aromatic carbon adjacent to C3 and to the carbonyl carbon. These three-bond correlations firmly place the gem-dimethyl group within the phthalide ring system.

    • Correlations from the aromatic protons to their neighboring carbons (two and three bonds away), which will further confirm the substitution pattern on the aromatic ring and its connection to the lactone ring.

By systematically analyzing the correlations in these three spectra, we can build up the structure of 3,3-dimethylphthalide piece by piece, with each piece of evidence from one spectrum being corroborated by the others, leading to an unambiguous structural confirmation.

Conclusion: The Power of Multi-dimensional Analysis

This guide has outlined a robust and scientifically sound methodology for the structural confirmation of 3,3-dimethylphthalide using a combination of COSY, HSQC, and HMBC 2D NMR experiments. By understanding the principles behind each technique and systematically interpreting the resulting correlation data, researchers can move beyond simple spectrum matching to a deeper, evidence-based confirmation of molecular structure. This multi-faceted approach not only provides a high degree of confidence in the final assignment but also equips the modern scientist with the critical thinking skills necessary for tackling the structural elucidation of even more complex novel molecules.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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  • Wikipedia. (2023, October 29). Heteronuclear single quantum coherence spectroscopy.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
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  • Chakraborty, A. (2015). The density matrix theory of triple-quantum filtered COSY (TQF-COSY) NMR experiments applied to an AX system of spins S=1: An example of passive coupling in two-dimensional NMR spectroscopy. Concepts in Magnetic Resonance Part A, 44A(6), 318-330. [Link]
  • Kumar, A., & Akanksha. (2007). Multicomponent, solvent-free synthesis of b-aryl-b-mercapto ketones using zirconium chloride as a catalyst. Tetrahedron Letters, 48(44), 7847-7851. [Link]
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  • Moyna, G. (2014). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators.
  • Gzella, A., & Gzella, A. (2017).
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  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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  • University of Bristol. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra.
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comparative cost analysis of different 3,3-Dimethyl-2-benzofuran-1(3H)-one synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-benzofuran-1(3H)-one, also known as 3,3-dimethylphthalide, is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1][2] Its rigid, dimethyl-substituted lactone structure provides a unique scaffold for the development of novel therapeutic agents, including antidepressants like melitracenium chloride and other complex molecular architectures.[3] The efficient and cost-effective synthesis of this building block is therefore of significant interest to the chemical and pharmaceutical industries.

This guide provides a comparative cost analysis of two primary synthetic routes to this compound: the Grignard reaction of phthalic anhydride with a methylmagnesium halide and a one-pot Friedel-Crafts acylation/intramolecular cyclization of phenol. By examining the underlying chemistry, experimental protocols, and associated costs, this document aims to equip researchers and process chemists with the necessary information to make informed decisions for their specific synthetic needs.

Route 1: Grignard Reaction with Phthalic Anhydride

The reaction of organometallic reagents, particularly Grignard reagents, with phthalic anhydride is a classical and widely employed method for the synthesis of 3,3-disubstituted phthalides.[4] This approach leverages the high nucleophilicity of the Grignard reagent to effect a double addition to one of the carbonyl groups of the anhydride, leading to the formation of the desired gem-disubstituted lactone.

Reaction Mechanism and Causality

The reaction proceeds in a stepwise manner. The first equivalent of the methylmagnesium halide attacks one of the electrophilic carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring to form a magnesium salt of a 2-acylbenzoic acid. A second equivalent of the Grignard reagent then adds to the newly formed ketone, generating a di-magnesium salt of a tertiary alcohol. Upon acidic workup, this intermediate undergoes spontaneous intramolecular cyclization (lactonization) to yield the thermodynamically stable this compound. The choice of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is critical as it is essential for the stabilization of the Grignard reagent. Anhydrous conditions are paramount to prevent the quenching of the highly basic Grignard reagent by water.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Grignard reaction:

Materials:

  • Phthalic anhydride (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 2.2 eq)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of phthalic anhydride in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • The methylmagnesium bromide solution is added dropwise to the stirred solution of phthalic anhydride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow, careful addition of 1 M hydrochloric acid at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by recrystallization or column chromatography.

Note: While a specific literature-reported yield for this exact transformation was not found in the immediate search, similar Grignard additions to phthalic anhydride derivatives suggest that yields in the range of 60-70% can be reasonably expected under optimized conditions.

Route 2: One-Pot Friedel-Crafts Acylation and Intramolecular Cyclization of Phenol

This modern approach combines two classical reactions, Friedel-Crafts acylation and an intramolecular cyclization, into a single, efficient one-pot procedure. This strategy offers the potential for improved atom economy and reduced workup steps compared to multi-step syntheses.

Reaction Mechanism and Causality

The reaction is initiated by a Lewis acid-catalyzed Friedel-Crafts acylation of phenol with 2-bromoisobutyryl bromide. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl bromide, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of phenol, primarily at the ortho and para positions. The ortho-acylated intermediate, 2-hydroxy-1-(2-bromo-2-methylpropanoyl)benzene, is the key precursor for the subsequent cyclization. Under the reaction conditions, an intramolecular Williamson ether synthesis-type reaction occurs, where the phenoxide oxygen displaces the bromide on the adjacent side chain, forming the five-membered lactone ring of this compound. The choice of a strong Lewis acid is crucial for promoting the initial acylation, and anhydrous conditions are necessary to prevent catalyst deactivation.

Experimental Protocol

The following is a plausible experimental protocol based on general principles of Friedel-Crafts reactions and intramolecular cyclizations:

Materials:

  • Phenol (1.0 eq)

  • 2-Bromoisobutyryl bromide (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃, 1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of phenol in anhydrous DCM is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • The flask is cooled to 0 °C, and anhydrous aluminum chloride is added portion-wise.

  • A solution of 2-bromoisobutyryl bromide in anhydrous DCM is added dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford the crude product.

  • Purification is performed by column chromatography.

Comparative Cost Analysis

The following table provides an estimated cost comparison for the synthesis of 100 g of this compound via the two routes. The costs are based on recent approximate prices of the required reagents and are subject to variation based on supplier, purity, and scale.

Parameter Route 1: Grignard Reaction Route 2: Friedel-Crafts Reaction
Starting Materials Phthalic AnhydridePhenol, 2-Bromoisobutyryl Bromide
Key Reagents Methylmagnesium BromideAluminum Chloride
Assumed Yield 65%55%
Phthalic Anhydride Cost/100g Product ~$15N/A
Phenol Cost/100g Product N/A~$10
2-Bromoisobutyryl Bromide Cost/100g Product N/A~$50
Methylmagnesium Bromide Cost/100g Product ~$40N/A
Aluminum Chloride Cost/100g Product N/A~$5
Estimated Total Reagent Cost/100g Product ~$55 ~$65

Disclaimer: The above costs are estimations for informational purposes and may not reflect actual market prices. Bulk purchasing would significantly reduce these costs.

Discussion and Conclusion

Both the Grignard reaction with phthalic anhydride and the one-pot Friedel-Crafts acylation of phenol present viable pathways for the synthesis of this compound.

From a cost perspective, the Grignard route appears to be slightly more economical based on the estimated reagent costs. The primary cost driver for this route is the methylmagnesium bromide. For the Friedel-Crafts route, the 2-bromoisobutyryl bromide is the most significant cost contributor.

In terms of experimental considerations, the Grignard reaction is a well-established and generally high-yielding method, although it requires strict anhydrous conditions and careful handling of the pyrophoric Grignard reagent. The one-pot Friedel-Crafts approach is conceptually elegant and may offer process simplification. However, it may be more susceptible to side reactions, such as para-acylation of phenol, which could complicate purification and lower the overall yield of the desired ortho-cyclized product.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher or organization. For smaller-scale laboratory synthesis where cost is a primary concern and the necessary expertise for handling Grignard reagents is available, the Grignard route may be preferable. For process development and larger-scale synthesis, the one-pot Friedel-Crafts route, despite its potentially higher initial reagent cost, might be advantageous if it can be optimized to achieve high yields and simplify the overall manufacturing process. Further optimization and detailed experimental validation for both routes are recommended to determine the most efficient and cost-effective method for a given application.

Visualizing the Synthetic Workflows

Synth_Comparison cluster_grignard Route 1: Grignard Reaction cluster_fc Route 2: Friedel-Crafts Reaction PA Phthalic Anhydride Grignard_Reaction Grignard Reaction (Diethyl Ether, 0°C to RT) PA->Grignard_Reaction MeMgBr Methylmagnesium Bromide MeMgBr->Grignard_Reaction Workup1 Acidic Workup & Extraction Grignard_Reaction->Workup1 Purification1 Purification Workup1->Purification1 Product1 This compound Purification1->Product1 Phenol Phenol FC_Reaction Friedel-Crafts Acylation & Cyclization (DCM, 0°C to RT) Phenol->FC_Reaction Acyl_Bromide 2-Bromoisobutyryl Bromide Acyl_Bromide->FC_Reaction AlCl3 AlCl₃ AlCl3->FC_Reaction Catalyst Workup2 Quenching & Extraction FC_Reaction->Workup2 Purification2 Purification Workup2->Purification2 Product2 This compound Purification2->Product2

Figure 1: Comparative workflow of the two synthetic routes.

References

  • Bauer, H. (1907). Ueber die Einwirkung von Magnesium-methyl-jodid auf Phthalsäure-anhydrid und auf Phenyl-phthalsäure-anhydrid. Berichte der deutschen chemischen Gesellschaft, 40(3), 2650-2656.
  • Siddegowda, M. S., Butcher, R. J., Ozturk Yıldırım, S., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(1), o113. [Link]
  • Kim, J., Kim, B., & Chang, S. (2007). Gallium(III) Triflate-Catalyzed Intramolecular Friedel−Crafts Acylation of α-Aryloxy Ketones: A Practical and Efficient Synthesis of Benzofuran Derivatives. The Journal of Organic Chemistry, 72(23), 8973-8976.
  • Fun, H. K., Siddegowda, M. S., Yathirajan, H. S., Ramesha, A. R., & Butcher, R. J. (2010). 10,10-Dimethylanthrone. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139.
  • Intratec. (2025). Phthalic Anhydride Price.
  • BusinessAnalytiq. (2025). Phenol price index.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Zenodo. (1920). GRIGNARD RFACTZON ON PHTHALIC ACID DERIVATIVES.
  • One-Pot Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Molecules, 24(12), 2187. [Link]
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(22), 24151-24185. [Link]
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A Technical Guide for Drug Development Professionals: Evaluating 3,3-Dimethylphthalide as a Precursor for 3,3-Disubstituted Isoindolinones Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the efficient and scalable synthesis of core scaffolds is a cornerstone of successful pharmaceutical development. The isoindolinone moiety, a privileged structure in medicinal chemistry, is present in a range of biologically active compounds. This guide provides an in-depth technical evaluation of 3,3-dimethylphthalide as a precursor for the synthesis of 3,3-disubstituted isoindolinones, with a direct comparison to a prominent alternative, 2-acetylbenzonitrile. This analysis is grounded in experimental data to inform precursor selection based on yield, reaction conditions, cost, and safety.

Introduction to Isoindolinone Synthesis and Precursor Selection

The 3,3-disubstituted isoindolinone core is a key pharmacophore found in numerous compounds with therapeutic potential. The strategic selection of a starting material is critical, influencing not only the efficiency of the synthetic route but also its scalability and economic viability. 3,3-Dimethylphthalide has emerged as a potential precursor, offering a direct route to introduce a methyl group at the C-3 position. However, its performance must be critically evaluated against established and alternative synthetic strategies. This guide focuses on a comparative analysis with the 2-acetylbenzonitrile route, a versatile method for accessing a variety of 3,3-disubstituted isoindolinones.

Comparative Analysis of Precursors: 3,3-Dimethylphthalide vs. 2-Acetylbenzonitrile

Our comparative analysis centers on the synthesis of 3-aryl-3-methylisoindolin-1-ones, a common structural motif in developmental drug candidates.

Chemical Logic and Reaction Pathways

The synthetic utility of both precursors lies in their ability to form the core isoindolinone structure through distinct chemical transformations.

  • 3,3-Dimethylphthalide: This precursor is envisioned to react with a nucleophile, such as an aniline, in a ring-opening and subsequent cyclization cascade. The gem-dimethyl group provides one of the methyl substituents at the C-3 position. The key challenge lies in achieving efficient ring opening and subsequent intramolecular cyclization under conditions that are compatible with a range of functionalized anilines.

  • 2-Acetylbenzonitrile: This alternative precursor utilizes a base-promoted cascade reaction. The reaction is initiated by the deprotonation of a suitable pronucleophile, which then attacks the carbonyl group of the 2-acetylbenzonitrile. This is followed by an intramolecular cyclization onto the nitrile group and a subsequent Dimroth-type rearrangement to furnish the 3,3-disubstituted isoindolinone. This pathway offers the potential for high convergency and the introduction of diverse substituents at the C-3 position.[1][2]

Diagram of Competing Synthetic Strategies

G cluster_0 Route A: 3,3-Dimethylphthalide cluster_1 Route B: 2-Acetylbenzonitrile A1 3,3-Dimethylphthalide A_Intermediate Ring-Opened Intermediate A1->A_Intermediate Nucleophilic Attack A2 Aniline Derivative A2->A_Intermediate A_Product 3-Aryl-3-methylisoindolin-1-one A_Intermediate->A_Product Intramolecular Cyclization B1 2-Acetylbenzonitrile B_Intermediate1 Carbonyl Adduct B1->B_Intermediate1 Nucleophilic Addition B2 Pronucleophile B2->B_Intermediate1 B_Intermediate2 Cyclized Intermediate B_Intermediate1->B_Intermediate2 Intramolecular Cyclization B_Product 3,3-Disubstituted Isoindolinone B_Intermediate2->B_Product Dimroth Rearrangement

Caption: Competing synthetic pathways to 3,3-disubstituted isoindolinones.

Experimental Data and Performance Metrics

Synthesis from 2-Acetylbenzonitrile

A well-documented approach for the synthesis of 3,3-disubstituted isoindolinones from 2-acetylbenzonitrile involves a cascade reaction with ((chloromethyl)sulfonyl)benzenes.[1][3] This method has been successfully applied to the synthesis of precursors for biologically active molecules like Pazinaclone analogues.[1][4]

Table 1: Performance Data for the 2-Acetylbenzonitrile Route [1][3]

ParameterValue
Precursor 2-Acetylbenzonitrile
Reagents ((Chloromethyl)sulfonyl)benzenes, K₂CO₃ or KOtBu
Solvent Anhydrous CH₃CN
Temperature Room Temperature to 50 °C
Reaction Time 24 hours
Yield 60-92%
Key Advantages Mild reaction conditions, readily available starting materials, no metal catalysis.
Key Disadvantages Requires a specific class of pronucleophiles.
Synthesis from 3,3-Dimethylphthalide

Detailed protocols for the direct conversion of 3,3-dimethylphthalide to 3-aryl-3-methylisoindolin-1-ones are less prevalent in peer-reviewed literature. However, the reaction of phthalic anhydrides with amines is a known method for synthesizing phthalimides.[5] The analogous reaction with 3,3-dimethylphthalide would likely require more forcing conditions to promote the ring-opening and subsequent cyclization.

Based on general principles of lactone aminolysis, the reaction of 3,3-dimethylphthalide with an aniline derivative would likely require elevated temperatures and potentially a catalyst to achieve reasonable conversion. The yields for such reactions can be variable and are highly dependent on the nucleophilicity of the amine and the steric hindrance around the carbonyl group. Without a specific, optimized protocol, a direct yield comparison remains speculative but is anticipated to be lower and require more optimization than the established 2-acetylbenzonitrile route.

Cost and Safety Analysis

In a drug development setting, the cost of starting materials and the safety of the process are paramount.

Table 2: Cost and Safety Comparison of Precursors

Parameter3,3-Dimethylphthalide2-Acetylbenzonitrile
Approximate Cost Higher (specialty chemical)Lower (more readily available)[6][7][8]
Safety Profile Data not readily available, but phthalates as a class have been studied for toxicity.[9][10][11][12]Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
Handling Precautions Standard laboratory PPE.Requires handling in a well-ventilated area with appropriate PPE to avoid contact and inhalation.

Experimental Protocols

To provide a practical basis for this evaluation, a detailed experimental protocol for the synthesis of a 3,3-disubstituted isoindolinone from 2-acetylbenzonitrile is provided below. A validated, high-yield protocol for the direct conversion of 3,3-dimethylphthalide to a 3-aryl-3-methylisoindolin-1-one is not currently established in the literature.

Protocol: Synthesis of 3-(Chloro(phenylsulfonyl)methyl)-3-methylisoindolin-1-one from 2-Acetylbenzonitrile[1][3]

This protocol is representative of the cascade reaction approach using 2-acetylbenzonitrile.

Materials:

  • 2-Acetylbenzonitrile

  • ((Chloromethyl)sulfonyl)benzene

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous acetonitrile (CH₃CN)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of 2-acetylbenzonitrile (1.0 equivalent) and ((chloromethyl)sulfonyl)benzene (1.2 equivalents) in anhydrous acetonitrile, add potassium tert-butoxide (1.0 equivalent) at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3,3-disubstituted isoindolinone.

Workflow for Isoindolinone Synthesis from 2-Acetylbenzonitrile

G Start Mix 2-Acetylbenzonitrile, ((Chloromethyl)sulfonyl)benzene, and KOtBu in CH₃CN React Stir at RT for 24h Start->React Monitor Monitor by TLC React->Monitor Workup Concentrate Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 3,3-Disubstituted Isoindolinone Purify->Product

Caption: Experimental workflow for the synthesis of 3,3-disubstituted isoindolinones from 2-acetylbenzonitrile.

Conclusion and Recommendations

Based on the available evidence, 2-acetylbenzonitrile currently presents a more robust and versatile precursor for the synthesis of 3,3-disubstituted isoindolinones compared to 3,3-dimethylphthalide. The key advantages of the 2-acetylbenzonitrile route include:

  • Higher and more consistent yields: Published protocols demonstrate good to excellent yields for a range of substrates.[1][3]

  • Milder reaction conditions: The cascade reaction proceeds at room temperature or slightly elevated temperatures, avoiding the need for harsh conditions.[1][3]

  • Greater versatility: The modular nature of the cascade reaction allows for the introduction of a wider variety of substituents at the C-3 position.

  • Better cost-effectiveness: 2-Acetylbenzonitrile is a more readily available and cost-effective starting material.[6][7][8]

While 3,3-dimethylphthalide offers a conceptually straightforward approach, the lack of established, high-yielding protocols and its higher cost make it a less attractive option for large-scale synthesis at present. Further research into optimizing the reaction conditions for the aminolysis of 3,3-dimethylphthalide could potentially enhance its utility. However, for current drug development programs requiring reliable and scalable access to 3,3-disubstituted isoindolinones, the 2-acetylbenzonitrile-based methodology is the recommended starting point.

References

  • Massa, A., et al. (2022). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Molecules, 27(17), 5647.
  • Massa, A., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 86(22), 15128–15138.
  • Massa, A., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ACS Publications.
  • Wikipedia. Pazinaclone.
  • Di Mola, A., et al. (2018). Synthesis of 2-acetylbenzonitriles and reactivity in tandem reactions with carbon- and hetero-nucleophiles: easy access to 3,3-disubstituted isoindolinones. Request PDF.
  • Singh, P., et al. (2021). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 6(34), 22065–22083.
  • Walter, M. G., et al. (2017). Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard and Organolithium Reagents to Phthalimides. Current Organic Chemistry, 21(999), 1-1.
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A Comparative Guide to the Toxicological Profiles of Phthalide Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the toxicological profiles of various phthalide analogs, designed for researchers, scientists, and drug development professionals. It synthesizes current experimental data to offer a nuanced understanding of the structure-activity relationships that govern the toxicity of this important class of compounds.

Introduction to Phthalides and Their Therapeutic Potential

Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene ring. Naturally occurring in plants of the Apiaceae family, such as Angelica sinensis (Dong Quai) and celery, they have garnered significant interest for their wide range of pharmacological activities.[1][2] Key representatives like Z-ligustilide and n-butylphthalide (NBP) have been investigated for their neuroprotective, anti-inflammatory, and anticancer properties.[3][4][5] NBP, for instance, has been approved for the treatment of ischemic stroke in China, underscoring the therapeutic relevance of this scaffold.[6][7]

However, as with any class of compounds intended for therapeutic use, a thorough understanding of their toxicological profile is paramount. This guide will delve into the key toxicological endpoints, compare the toxicity of different analogs, explore structure-activity relationships, and provide detailed experimental protocols for their assessment.

Key Toxicological Endpoints for Phthalide Analogs

The safety assessment of phthalide analogs involves evaluating a range of toxicological endpoints to identify potential adverse effects.

Cytotoxicity

Cytotoxicity assays are fundamental in early-stage toxicological screening. Studies have shown that while some phthalide derivatives exhibit low general toxicity, others possess potent cytotoxic effects, particularly against cancer cell lines.[8][9] For example, several synthetic phthalimide derivatives have demonstrated in vitro cytotoxicity against murine tumor cells and human cancer cell lines like MCF-7 and PC-12.[10][11][12] The dimeric phthalide, riligustilide, has also shown significant cytotoxicity against A549, HCT-8, and HepG2 cancer cells.[9] The mechanism often involves the induction of apoptosis, characterized by DNA fragmentation and mitochondrial depolarization.[9][10]

Genotoxicity

Genotoxicity assessment is crucial as it evaluates a compound's potential to damage genetic material, which can lead to carcinogenesis or heritable defects.[13][14] While specific genotoxicity data for many phthalide analogs are scarce in the reviewed literature, it is a critical component of a comprehensive toxicological profile.[15] Standard assays like the Ames test are used to assess the mutagenic potential of new chemical entities, including those derived from natural products.[16]

Systemic Toxicity and Hepatotoxicity

In vivo studies are necessary to understand the systemic effects of phthalide analogs. Acute oral toxicity studies in rats have shown that the median lethal dose (LD50) of phthalide derivatives can vary based on their substitution patterns, with some having an LD50 above 2000 mg/kg.[1] While one study indicated that a phthalimide derivative caused reversible toxic effects on the kidneys, spleen, and liver in mice, another study highlighted the hepatoprotective effects of ligustilide against acetaminophen-induced liver damage in rats.[10][17] This highlights the variability within the class and the need for case-by-case evaluation.

Neurotoxicity versus Neuroprotection

The nervous system is a key target for both the therapeutic and potentially toxic effects of phthalides. N-butylphthalide (NBP) is a prime example of a phthalide with well-documented neuroprotective effects, acting through anti-inflammatory, anti-apoptotic, and anti-oxidative stress mechanisms.[18][19][20] It has shown promise in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[4][6] Conversely, some phthalides have shown cytotoxicity towards neuronal cell lines at certain concentrations, indicating that the dose and specific chemical structure are critical determinants of the ultimate effect on neural cells.[9]

Comparative Toxicological Profiles

The toxicity of phthalide analogs is not uniform and is highly dependent on their specific chemical structures. The following tables summarize available quantitative data to facilitate comparison.

Table 1: Comparative In Vitro Cytotoxicity of Phthalide Analogs

Compound/AnalogCell LineAssayIC50 (µM)Reference
Phthalimide Derivative 4Sarcoma 180MTTNot specified, but most effective of 11 tested[10]
Riligustilide (4)HCT-8MTT6.79[9]
Riligustilide (4)HepG2MTT7.92[9]
Riligustilide (4)A549MTT13.82[9]
Phthalide-fused Indole (3b)HL-60CCK-845.4[21]
Phthalide-fused Indole (3b)HepG2CCK-857.7[21]
Thiazole-Phthalimide (5b)MCF-7MTT0.2[12]
Thiazole-Phthalimide (5k)MDA-MB-468MTT0.6[12]
Thiazole-Phthalimide (5g)PC-12MTT0.43[12]

Table 2: In Vivo Acute Toxicity Data for Selected Phthalide Analogs

Compound/AnalogSpeciesRouteLD50 (mg/kg)Reference
Hydroxyl-substituted PhthalideWistar RatOral>2000[1]
Halogen-substituted PhthalideWistar RatOral700–1400[1]
Ligustilide Derivative (LIGc)KM MiceOral (ig)>5000 (No mortality or histopathological changes observed)[22][23]

Structure-Activity Relationships (SAR) in Phthalide Toxicity

The relationship between the chemical structure of a phthalide analog and its toxicological profile is a critical area of investigation. Subtle modifications to the core structure can lead to significant changes in toxicity and activity.[24]

  • Substituents on the Benzene Ring: The presence of an -OH group on the benzene ring has been associated with higher bioactivity, while halogen substitutions can increase acute oral toxicity.[1]

  • Side Chain at C-3: For phthalates, which share a related structural backbone, the length and branching of the alkyl side chains are major determinants of reproductive and developmental toxicity.[25][26] Phthalates with C4-C6 straight side chains are generally the most potent in inducing testicular toxicity.[26]

  • Nature of the Fused Ring System: The core phthalide (isobenzofuranone) structure can be modified, for instance, to a phthalimide. These modifications significantly alter the biological and toxicological properties of the resulting compounds.

SAR_Phthalide cluster_0 Core Phthalide Structure cluster_1 Structural Modifications cluster_2 Impact on Toxicity Core Phthalide Scaffold R1 Benzene Ring Substituents (e.g., -OH, -Halogen) Core->R1 R2 C-3 Side Chain (Length, Branching) Core->R2 R3 Heteroatom in Lactone Ring (e.g., N for Phthalimide) Core->R3 Toxicity Altered Toxicological Profile (Cytotoxicity, Genotoxicity, etc.) R1->Toxicity -OH: ↑Bioactivity -Halogen: ↑Toxicity R2->Toxicity C4-C6 Chain: ↑Reproductive Tox. R3->Toxicity Influences Cytotoxicity Profile MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat with Phthalide Analogs (Serial Dilutions) B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for In Vitro Cytotoxicity Screening using the MTT Assay.

Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These strains cannot grow on a histidine-free medium. A mutagenic agent can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies. [16]The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic after metabolism. [16] Step-by-Step Protocol:

  • Strain Preparation: Grow the tester strains (e.g., TA98, TA100) overnight in nutrient broth.

  • Metabolic Activation: Prepare the S9 mix if metabolic activation is required.

  • Plate Incorporation Assay:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of the S9 mix or buffer.

    • Incubate the mixture for 20-30 minutes at 37°C.

    • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Acute Systemic Toxicity Assessment (Up-and-Down Procedure)

This protocol is based on OECD Test Guideline 425 and is used to estimate the LD50.

Principle: This method is a sequential test where animals (typically female rats) are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal. This minimizes the number of animals required.

Step-by-Step Protocol:

  • Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats) of a single sex (females are generally preferred).

  • Dose Selection: Start with a dose estimated to be just below the expected LD50. A default dose progression factor of 3.2 is commonly used.

  • Administration: Administer the test compound orally to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

  • Stopping Criteria: The test is stopped when one of the stopping criteria is met (e.g., a specific number of reversals in outcome have occurred).

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

Mechanistic Insights into Phthalide-Induced Toxicity

Understanding the molecular mechanisms underlying the toxicity of phthalide analogs is crucial for predicting their effects and for designing safer compounds. For cytotoxic phthalides, a common pathway involves the induction of apoptosis.

Several studies have shown that cytotoxic phthalimide derivatives can induce:

  • Mitochondrial Dysfunction: They can cause mitochondrial depolarization, leading to the release of pro-apoptotic factors like cytochrome c. [10]* Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis. [12]* DNA Damage: This can be a direct effect of the compound or a consequence of the apoptotic process, leading to DNA fragmentation. [10]

Apoptosis_Pathway Phthalide_Analog Cytotoxic Phthalide Analog Bax_Bak ↑ Bax/Bak Activation Phthalide_Analog->Bax_Bak Bcl2 ↓ Bcl-2 Inhibition Phthalide_Analog->Bcl2 Mitochondrion Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Bax_Bak->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of phthalide-induced apoptosis.

Conclusion and Future Perspectives

The toxicological profiles of phthalide analogs are diverse and structure-dependent. While some, like n-butylphthalide, exhibit promising neuroprotective properties with a good safety profile, others, particularly certain synthetic derivatives, show significant cytotoxicity that could be harnessed for anticancer applications. [6][12] Key knowledge gaps remain, particularly in the areas of genotoxicity, chronic toxicity, and the developmental and reproductive toxicity of many newer analogs. Future research should focus on:

  • Systematic Screening: Conducting comprehensive toxicological screening for a wider range of phthalide analogs using standardized assays.

  • Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in both the therapeutic and toxic effects of these compounds.

  • QSAR Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models to better predict the toxicity of novel phthalide analogs.

By integrating these approaches, the scientific community can continue to explore the therapeutic potential of phthalides while ensuring the development of analogs with optimized safety profiles.

References

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  • Pharmacokinetics, tissue distribution, and safety evaluation of a ligustilide derivative (LIGc). (n.d.). ResearchGate.
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  • Neuro-protective effects of n-butylphthalide on carbon monoxide poisoning rats by modulating IL-2, AKT and BCL-2. (n.d.). PubMed.
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  • Z-ligustilide and n-Butylidenephthalide Isolated from the Aerial Parts of Angelica tenuissima Inhibit Lipid Accumulation In Vitro and In Vivo. (n.d.). PubMed.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Assume Hazardous Nature

In the absence of a comprehensive toxicological and environmental hazard profile for 3,3-Dimethyl-2-benzofuran-1(3H)-one, it must be managed as a hazardous waste. This approach aligns with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), which mandates the proper management of chemical waste from its point of generation to its final disposal—a concept known as "cradle to grave management".[1] Laboratory chemical waste disposal is a regulated process, and substances should never be discarded in the regular trash or down the sanitary sewer system without explicit approval from environmental health and safety experts.[2][3]

Immediate Safety and Handling for Disposal

Before initiating the disposal process, adherence to fundamental safety protocols is paramount. This minimizes the risk of exposure and ensures a controlled environment for waste handling.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Based on the general characteristics of related benzofuranone compounds, the following should be worn:

  • Safety Goggles: Chemical splash goggles are essential to protect against potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be used to prevent skin contact.

  • Laboratory Coat: A flame-resistant lab coat provides a necessary barrier for skin and clothing.

Engineering Controls

All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following procedure outlines the systematic and compliant disposal of this compound. This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and documented disposal process.

Step 1: Waste Segregation

The first critical step is to prevent the mixing of incompatible waste streams.

  • Action: Collect waste this compound in a dedicated waste container. Do not mix it with other chemical wastes, especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.

  • Causality: Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fire, posing a significant safety risk.

Step 2: Proper Containerization

The integrity of the waste containment is crucial for safe storage and transport.

  • Action: Select a chemically compatible container in good condition, with a securely sealing screw-on cap.[4] For liquid waste, a glass or high-density polyethylene (HDPE) bottle is typically appropriate. Ensure the container is not filled beyond 90% capacity to allow for vapor expansion.[5]

  • Causality: Using a compatible container prevents degradation of the container and potential leaks. The headspace allows for safe containment of any vapors that may evolve.

Step 3: Accurate and Detailed Labeling

Clear and comprehensive labeling is a cornerstone of safe waste management and is mandated by regulatory bodies like the EPA.[6][7]

  • Action: Affix a hazardous waste tag to the container. The label must include the following information:

    • The words "Hazardous Waste".[2][7]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

    • The approximate quantity of the waste.

    • The date of waste generation (the date you first added waste to the container).[2]

    • The physical hazards (e.g., solid, liquid).

    • The name of the principal investigator and the laboratory location.[2]

  • Causality: Accurate labeling ensures that everyone who handles the waste is aware of its identity and associated hazards, which is critical for safe handling, storage, and eventual disposal by trained professionals.

Step 4: Secure Temporary Storage

Waste must be stored safely within the laboratory pending collection.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks.[4]

  • Causality: The SAA ensures that hazardous waste is kept in a controlled and known location, minimizing the risk of accidental spills or unauthorized access. Secondary containment is a crucial backup measure to prevent environmental contamination in the event of a primary container failure.

Step 5: Arranging for Disposal

The final step is to transfer the waste to the professionals responsible for its ultimate disposal.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[2] Provide them with all necessary information about the waste as detailed on your hazardous waste label.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Start Start: Generation of Waste This compound Segregate Step 1: Segregate Waste (Dedicated Container) Start->Segregate Containerize Step 2: Containerize (Chemically compatible, sealed container) Segregate->Containerize Label Step 3: Label Container ('Hazardous Waste', full chemical name, date, etc.) Containerize->Label Store Step 4: Store in SAA (Secondary Containment) Label->Store Request Step 5: Request EHS Pickup Store->Request End End: Compliant Disposal by EHS Request->End

Caption: Workflow for the disposal of this compound.

Quantitative Data Summary

While specific quantitative hazard data for this compound is unavailable, the following table summarizes key regulatory thresholds for hazardous waste accumulation that are universally applicable in a laboratory setting.

ParameterGuidelineRationale
Container Fill Level Do not exceed 90% capacityTo allow for thermal expansion of liquids and prevent spills from overfilling.[5]
SAA Quantity Limit Up to 55 gallons of hazardous wasteA regulatory limit set by the EPA for generator accumulation in a satellite area.
SAA Time Limit Filled containers must be removed within 3 daysTo prevent the excessive accumulation of hazardous materials in a working laboratory space.
Partially Filled Container May remain in an SAA for up to one yearAllows for the practical accumulation of waste from ongoing experiments before disposal.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder. [Link]
  • How to Store and Dispose of Hazardous Chemical Waste. Environmental Health and Safety, UC San Diego. [Link]
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  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]
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  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
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Navigating the Safe Handling of 3,3-Dimethyl-2-benzofuran-1(3H)-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Potential Hazards: A Proactive Approach to Safety

Given the structural alerts from related compounds, we must handle 3,3-Dimethyl-2-benzofuran-1(3H)-one with a comprehensive safety-first mindset. Analogous benzofuran derivatives have been classified with potential hazards that necessitate rigorous protective measures. These include:

  • Carcinogenicity: Some benzofuran compounds are suspected of causing cancer[1].

  • Skin and Eye Irritation: Contact with similar chemicals can cause skin irritation and serious eye irritation or damage[2][3].

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation[2].

  • Harmful if Swallowed or Inhaled: Acute toxicity warnings are present for related compounds, indicating potential harm upon ingestion or inhalation[2].

  • Flammability: While not always the primary concern, some related chemicals are flammable liquids and vapors[1][4].

Therefore, a robust Chemical Hygiene Plan (CHP) is not just recommended, but essential for the safe handling of this compound, in line with OSHA's laboratory standards (29 CFR 1910.1450)[5][6][7].

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling this compound, with explanations rooted in established safety principles.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against potential splashes that could cause serious eye irritation or damage[4][8][9]. In procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles for full facial protection.
Hand Protection Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice in laboratory settings; however, it is crucial to check the manufacturer's glove compatibility charts for breakthrough times with aromatic ethers[10]. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination[11].
Body Protection A flame-resistant laboratory coat is the minimum requirement. For tasks with a higher risk of splashes or significant exposure, chemical-resistant coveralls or an apron should be utilized[11][12]. Ensure clothing provides full coverage of the arms and legs.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols[5]. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary[1][4].
Foot Protection Closed-toe shoes are a standard requirement in any laboratory setting. For handling larger quantities or in areas with a higher risk of spills, chemical-resistant boots with steel toes are recommended[13].

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow diagram illustrates the essential stages of handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS of Analogs & CHP prep_ppe Don Appropriate PPE prep_sds->prep_ppe Assess Hazards handle_hood Work in Chemical Fume Hood prep_ppe->handle_hood Begin Work handle_transfer Use Secondary Containment handle_hood->handle_transfer Safe Transfer disp_ppe Doff & Dispose of Contaminated PPE handle_transfer->disp_ppe Complete Work disp_waste Dispose of Chemical Waste per Regulations disp_ppe->disp_waste Final Cleanup

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-2-benzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-2-benzofuran-1(3H)-one

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